Product packaging for 3-IODOBIPHENYL(Cat. No.:CAS No. 20442-79-9)

3-IODOBIPHENYL

Cat. No.: B1663909
CAS No.: 20442-79-9
M. Wt: 280.1 g/mol
InChI Key: KAQUBIATNWQNRE-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 3-iodo- is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9I B1663909 3-IODOBIPHENYL CAS No. 20442-79-9

Properties

IUPAC Name

1-iodo-3-phenylbenzene
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InChI

InChI=1S/C12H9I/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KAQUBIATNWQNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5066615
Record name 1,1'-Biphenyl, 3-iodo-
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Molecular Weight

280.10 g/mol
Source PubChem
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CAS No.

20442-79-9
Record name 3-Iodobiphenyl
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Record name 1,1'-Biphenyl, 3-iodo-
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Record name 1,1'-Biphenyl, 3-iodo-
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Record name 3-iodo-1,1'-biphenyl
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Record name 3-IODOBIPHENYL
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodobiphenyl: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodobiphenyl in Modern Organic Synthesis

In the landscape of fine chemical manufacturing and drug discovery, the strategic selection of building blocks is paramount. This compound (CAS No. 20442-79-9) emerges as a pivotal intermediate, valued not merely as a structural component but as a highly versatile and reactive scaffold for constructing complex molecular architectures. Its utility is primarily anchored in the unique reactivity of the carbon-iodine bond, which serves as a highly efficient "handle" for sophisticated chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties to its critical role in advanced synthetic applications, offering field-proven insights for researchers and development professionals. This document is intended for research use only, not for human or veterinary use.[1]

Core Identification and Physicochemical Profile

Precise identification is the bedrock of chemical synthesis. This compound is unambiguously identified by its CAS Registry Number.

Key Identifiers:

  • CAS Number : 20442-79-9[2][3][4][5]

  • IUPAC Name : 1,1'-Biphenyl, 3-iodo-[1][2]

  • Synonyms : m-Iodobiphenyl, 3-Biphenyl iodide, 1-Iodo-3-phenylbenzene[3]

  • EC Number : 243-826-9[3]

  • Molecular Formula : C₁₂H₉I[2][3][6][7]

The physical and chemical properties of a reagent dictate its handling, storage, and behavior in reactions. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Weight 280.10 g/mol [3][4]
Exact Mass 279.9749 Da[2]
Appearance Liquid[2]
Melting Point 26.5 °C[3][4]
Boiling Point 149-152 °C @ 1 Torr; 114-115 °C @ 0.1 Torr[3][4]
Purity >97%[2]
Solubility Soluble in common organic solvents.

Synthesis Protocol: The Sandmeyer-Type Reaction of 3-Aminobiphenyl

A reliable and scalable synthesis of this compound is achieved through a well-established Sandmeyer-type reaction, starting from the readily available 3-aminobiphenyl. The causality behind this choice lies in the efficiency of converting an amino group into a versatile iodo group via a diazonium salt intermediate.

Experimental Workflow: From Amine to Iodide

The following protocol details the synthesis, emphasizing the critical control points that ensure a high-yield, high-purity outcome.

Step 1: Diazotization of 3-Aminobiphenyl

  • To a 10-liter reactor, add 775 ml of concentrated hydrochloric acid, followed by 775 ml of water and 775 g of ice.

  • Suspend 125 g (0.740 mol) of 3-aminobiphenyl in the acidic solution.

  • Maintain the reaction temperature below 0°C. This is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Slowly add, over 30 minutes, an aqueous solution of 56.3 g (0.816 mol) of sodium nitrite. The slow addition and rigorous temperature control are paramount for safety and yield.

  • Continue stirring at this temperature for 50 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • While maintaining the temperature below 0°C, slowly add an aqueous solution of 185 g (1.12 mol) of potassium iodide over 1 hour. The iodide ion acts as the nucleophile, displacing the dinitrogen gas.

  • After the addition is complete, continue stirring at <0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.

Step 3: Workup and Purification

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with water to remove inorganic salts.

  • Dry the organic layer over magnesium sulfate.

  • Remove the solvent by distillation to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using hexane as the eluent to yield pure this compound. A yield of approximately 71.7% can be expected for a two-batch combination.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A 3-Aminobiphenyl Suspension (HCl, H2O, Ice) B Add NaNO2 solution (< 0°C) A->B C Formation of 3-Biphenyldiazonium Chloride B->C D Add KI solution (< 0°C) C->D E N2 Gas Evolution D->E F Formation of This compound (Crude) D->F G Ethyl Acetate Extraction F->G H Silica Gel Chromatography (Hexane Eluent) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Reactivity and Strategic Applications in Cross-Coupling Reactions

The iodine substituent makes this compound a highly reactive substrate for palladium-catalyzed cross-coupling reactions.[2] This reactivity stems from the relatively weak carbon-iodine bond, which readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The C-I bond is significantly more reactive than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions and higher yields.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a powerful method for forming carbon-carbon bonds.[8] this compound is an excellent substrate for coupling with various boronic acids or esters to create more complex, substituted biphenyls and poly-aromatic systems.

Mechanism Insight: The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. A crucial step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex. This complex then undergoes transmetalation with the Pd(II) intermediate, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Coupling Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)-I(L2) Pd0->ArPdIL Oxidative Addition ArI This compound ArI->ArPdIL ArPdR Ar-Pd(II)-R(L2) ArPdIL->ArPdR Transmetalation Base Base (e.g., K2CO3) AteComplex [R-B(OH)3]- Base->AteComplex Activation ArBOH R-B(OH)2 ArBOH->AteComplex AteComplex->ArPdR ArPdR->Pd0 Reductive Elimination Product 3-R-Biphenyl ArPdR->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction: Alkenylation of the Biphenyl Core

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[6] Using this compound, researchers can introduce vinyl groups onto the biphenyl scaffold, a common strategy in the synthesis of polymers and electronic materials.

Causality in Application:

  • Materials Science : this compound serves as a fundamental building block for creating extended π-conjugated systems. These systems are essential for developing organic semiconductors, OLED emitters, and electron-transport materials.[2] The ability to functionalize the biphenyl core via the iodo position allows for precise tuning of the electronic properties (e.g., HOMO-LUMO gap) of the final materials.[2]

  • Pharmaceutical Intermediates : The biaryl motif is a common feature in many active pharmaceutical ingredients (APIs). Cross-coupling reactions with this compound provide a direct and modular route to construct these complex molecular frameworks.[5]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is crucial for laboratory safety.

Personal Protective Equipment (PPE):

  • Eye Protection : Wear tightly fitting safety goggles with side-shields.

  • Hand Protection : Handle with chemical-impermeable gloves inspected prior to use.

  • Body Protection : Wear appropriate protective clothing.

Handling and Storage:

  • Ventilation : Handle in a well-ventilated place, preferably a fume hood, to avoid inhalation of vapors.[1][9]

  • Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][9] For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.[2] The compound should be protected from light.

  • Incompatibilities : Keep away from strong oxidizing agents.

First Aid Measures:

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Conclusion

This compound is more than a simple organohalide; it is a strategic enabler of chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the high reactivity of its C-I bond in pivotal cross-coupling reactions make it an indispensable tool for scientists in drug development and materials science. A thorough understanding of its reactivity profile and handling requirements, as detailed in this guide, allows researchers to harness its full synthetic potential safely and effectively.

References

An In-depth Technical Guide to the Synthesis of 3-Iodobiphenyl from 3-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 3-iodobiphenyl from 3-aminobiphenyl, a critical transformation for researchers, scientists, and professionals in drug development. The Sandmeyer reaction, a robust and widely applicable method, will be the primary focus, with detailed explanations of the reaction mechanism, a step-by-step experimental protocol, and insights into process optimization and safety.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the iodine atom allows for a variety of subsequent cross-coupling reactions, enabling the construction of complex molecular architectures found in many active pharmaceutical ingredients. Its precursor, 3-aminobiphenyl, is a readily available starting material.[1][2] The conversion of the amino group to an iodo group is a key step that unlocks the synthetic potential of this biphenyl scaffold.

The Synthetic Pathway: A Sandmeyer-Type Reaction

The most common and efficient method for synthesizing this compound from 3-aminobiphenyl is a variation of the Sandmeyer reaction.[3] This reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine (3-aminobiphenyl) is converted into a diazonium salt.[4] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures.[5][6]

  • Iodination: The resulting diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI).[7][8] Unlike classical Sandmeyer reactions that require a copper(I) catalyst for the introduction of chloro, bromo, or cyano groups, the iodination reaction proceeds efficiently without a metal catalyst.[9][10]

The overall reaction is a robust and high-yielding process, tolerant to a wide range of functional groups on the aromatic ring.[11]

Reaction Mechanism: Unraveling the 'Why'

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

1. Diazotization:

The diazotization process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.[5] The 3-aminobiphenyl then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the relatively stable 3-biphenyldiazonium salt.[4] The stability of aryl diazonium salts at low temperatures (0-10 °C) is a key feature that makes them useful synthetic intermediates.[5]

2. Iodination:

The mechanism for the iodination of the diazonium salt is believed to proceed through a radical pathway.[11] The iodide ion (I⁻) is a sufficiently strong reducing agent to initiate the decomposition of the diazonium salt.[11] It transfers an electron to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas (N₂), which is a very stable leaving group.[12][13] This aryl radical then abstracts an iodine atom from another iodide source to form the final product, this compound.[11] Some studies also suggest the involvement of the triiodide ion (I₃⁻), formed in situ, in the reaction.[11]

ReactionMechanism cluster_diazotization Diazotization cluster_iodination Iodination 3-Aminobiphenyl 3-Aminobiphenyl Diazonium_Salt 3-Biphenyldiazonium Salt 3-Aminobiphenyl->Diazonium_Salt + NaNO₂, H⁺ Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical + I⁻ - N₂ This compound This compound Aryl_Radical->this compound + I•

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, generalized protocol for the one-pot diazotization and iodination of 3-aminobiphenyl.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
3-AminobiphenylC₁₂H₁₁N169.221.0 equivStarting material
Concentrated Sulfuric AcidH₂SO₄98.082.8 equivAcid catalyst
Sodium NitriteNaNO₂69.001.2 equivDiazotizing agent
Potassium IodideKI166.004.0 equivIodide source
Deionized WaterH₂O18.02As neededSolvent
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)C₄H₁₀O / C₄H₈O₂74.12 / 88.11As neededExtraction solvent
Saturated Sodium ThiosulfateNa₂S₂O₃158.11As neededQuenching agent
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Silica GelSiO₂60.08As neededFor column chromatography

Step-by-Step Procedure:

  • Preparation of the Amine Salt: In a suitable reaction vessel, add 3-aminobiphenyl (1.0 equiv) to deionized water. Carefully add concentrated sulfuric acid (2.8 equiv) while stirring. The mixture should be cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.2 equiv) in deionized water. Add this solution dropwise to the stirred amine salt solution, ensuring the temperature remains below 5 °C. After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.

  • Iodination: To the cold diazonium salt solution, add diethyl ether or ethyl acetate. Then, add a solution of potassium iodide (4.0 equiv) in deionized water dropwise. The addition should be slow to control the evolution of nitrogen gas.

  • Reaction Completion: After the addition of potassium iodide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours, or until the evolution of nitrogen gas ceases.[11]

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.[11] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[8][11] Combine the organic extracts and wash them with deionized water and then with brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate.[8][9] Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.[8][9] A typical yield for this reaction is around 70-72%.[8][9]

Workflow A Dissolve 3-Aminobiphenyl in H₂O and H₂SO₄ B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min C->D E Add KI solution dropwise D->E F Warm to RT and stir for 1-3 hours E->F G Quench with Na₂S₂O₃ F->G H Extract with organic solvent G->H I Wash and Dry H->I J Purify by Chromatography I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Troubleshooting
Potential IssuePossible Cause(s)Recommended Solution(s)
Incomplete Diazotization Temperature too high; Insufficient acid or sodium nitrite.Maintain temperature strictly between 0-5 °C; Use appropriate stoichiometry of reagents.
Low Yield Premature decomposition of diazonium salt; Inefficient extraction.Keep the reaction cold until the addition of KI; Use an appropriate volume of extraction solvent and perform multiple extractions.
Formation of Side Products (e.g., phenols) Reaction temperature too high during diazotization or iodination.Maintain low temperatures throughout the initial stages of the reaction.
Difficulty in Purification Presence of unreacted starting material or side products.Ensure complete reaction by monitoring with TLC; Optimize chromatography conditions (solvent system).
Safety Precautions
  • Diazonium salts can be explosive when dry. Therefore, they should not be isolated and should be used in solution immediately after preparation.

  • Concentrated acids are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • 3-Aminobiphenyl is toxic and a suspected carcinogen. Handle with care and appropriate PPE.

Conclusion

The Sandmeyer-type synthesis of this compound from 3-aminobiphenyl is a reliable and efficient method for obtaining this important synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are essential for a successful synthesis. This guide provides the necessary technical details and practical insights to aid researchers and drug development professionals in the application of this valuable chemical transformation.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known and predicted physical properties of 3-iodobiphenyl, a halogenated aromatic compound of significant interest in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes available data with established scientific principles to offer a thorough understanding of this compound's physical characteristics. Where experimental data is not publicly available, this guide provides reasoned predictions based on structure-property relationships and details the experimental protocols required for their determination.

Introduction: The Significance of this compound

This compound belongs to the class of halogenated biphenyls, which are foundational scaffolds in the synthesis of complex organic molecules. The presence and position of the iodine atom on the biphenyl core significantly influence its reactivity and physical properties, making it a versatile intermediate in cross-coupling reactions and the development of novel pharmaceutical agents and organic materials. An in-depth understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and reaction setup.

PropertyValueSource(s)
Molecular Formula C₁₂H₉I[1]
Molecular Weight 280.10 g/mol [2][3]
CAS Number 20442-79-9[4]
Appearance Light orange to yellow to green clear liquid[5]
Melting Point 26.5 °C[2]
Boiling Point 114-115 °C at 0.1 Torr[2]
Density (estimated) 1.670 g/cm³[5]
Refractive Index (estimated) 1.760[5]

In-Depth Analysis of Physical Properties

Density

The density of a compound is a critical parameter for process chemistry, enabling accurate mass-to-volume conversions. While an estimated density for this compound is 1.670 g/cm³, an experimentally determined value is crucial for precise applications.[5]

The density of liquid samples like this compound can be accurately determined using a digital density meter based on the oscillating U-tube principle, as outlined in ASTM D4052.[6][7][8][9]

  • Instrument Calibration : Calibrate the digital density meter with two reference standards of known density, typically dry air and deionized water.

  • Sample Preparation : Ensure the this compound sample is homogenous and free of air bubbles.

  • Measurement : Introduce the sample into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.

  • Temperature Control : Maintain a constant, recorded temperature throughout the measurement, as density is temperature-dependent.

  • Data Recording : Record the density, typically in g/cm³ or kg/m ³, along with the measurement temperature.

Density_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_output Output Calibrate Calibrate Instrument (Air and Water) Prepare_Sample Prepare Homogenous This compound Sample Inject Inject Sample into Oscillating U-tube Prepare_Sample->Inject Measure Measure Oscillation Frequency Inject->Measure Calculate Calculate Density Measure->Calculate Record Record Density and Temperature Calculate->Record

Caption: Workflow for Density Determination using a Digital Density Meter.

Solubility Profile

The solubility of this compound in various organic solvents is a key consideration for its use in reactions, extractions, and chromatography. While it is known to be soluble in dimethyl sulfoxide (DMSO), a broader, quantitative understanding is necessary for versatile application development.[3]

Based on the principle of "like dissolves like," the nonpolar biphenyl structure with a polarizable iodine atom suggests that this compound will exhibit good solubility in a range of common organic solvents.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSolubleThe phenyl rings allow for favorable van der Waals interactions with the alkyl chains of the alcohols.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for a wide range of organic compounds, and their polarity is compatible with this compound.
Hydrocarbons Hexane, TolueneSoluble to Highly SolubleThe aromatic nature of toluene and the nonpolar character of hexane make them excellent solvents for the biphenyl core.
Chlorinated Solvents Dichloromethane, ChloroformHighly SolubleThe polarity and polarizability of both the solvent and solute are well-matched, leading to strong intermolecular forces.

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[10][11]

  • Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

  • Equilibration : Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the solution to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the saturated liquid phase.

  • Quantification : Accurately withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation : Calculate the solubility in units of g/L or mol/L.

Solubility_Determination_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis Add_Excess Add Excess this compound to Solvent Equilibrate Agitate at Constant Temperature (24-48h) Add_Excess->Equilibrate Separate Separate Saturated Solution (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration (UV-Vis/HPLC) Separate->Quantify Calculate Calculate Solubility Quantify->Calculate

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet integrating to 5 protons. The protons on the iodinated ring will be distinct and show characteristic splitting patterns based on their coupling with each other. The proton ortho to the iodine atom is expected to be the most deshielded.

The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl system. The carbon atom directly bonded to the iodine will be significantly upfield due to the heavy atom effect. The other carbon signals will appear in the aromatic region, and their chemical shifts can be predicted using additive models based on the substituent effects of the iodo and phenyl groups.

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic compounds.

  • C-H stretching (aromatic) : Above 3000 cm⁻¹

  • C=C stretching (aromatic) : 1600-1450 cm⁻¹

  • C-H bending (out-of-plane) : 900-675 cm⁻¹, the pattern of which can give clues about the substitution on the aromatic rings.

  • C-I stretching : Typically in the far-IR region, around 500-600 cm⁻¹.

For a liquid sample like this compound, a thin film between two salt plates (NaCl or KBr) is a common sampling method for transmission IR spectroscopy. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 280. The fragmentation pattern will likely involve the loss of an iodine atom (M⁺ - 127) to give a biphenyl cation at m/z = 153, which may further fragment. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.

The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization is a common method for generating the mass spectrum.

Thermal and Other Properties

Vapor Pressure

No experimental data for the vapor pressure of this compound is readily available. However, it is expected to be a low-volatility compound due to its relatively high molecular weight and boiling point. The vapor pressure of halogenated biphenyls can be measured using techniques like the Knudsen effusion method, which is suitable for compounds with low vapor pressures.[12][13][14]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area or fume hood. It is harmful if swallowed and may cause skin and eye irritation.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, combining available experimental data with scientifically grounded predictions and standard experimental protocols. While some physical constants for this specific isomer require experimental determination for high-precision applications, the information and methodologies presented herein offer a robust foundation for researchers and professionals working with this important chemical intermediate.

References

3-Iodobiphenyl: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, aryl iodides stand out as exceptionally versatile building blocks. Their high reactivity in a multitude of cross-coupling reactions makes them indispensable tools for the construction of complex molecular architectures. Among these, 3-iodobiphenyl (CAS No. 20442-79-9) has emerged as a significant intermediate, particularly in the fields of materials science and pharmaceutical development.[1][] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its synthesis and its utility in forming carbon-carbon bonds, offering both theoretical insights and practical, field-proven protocols.

Chemical Structure and Physicochemical Properties

This compound is a substituted aromatic hydrocarbon consisting of two phenyl rings linked by a single bond, with an iodine atom substituted at the meta-position of one of the rings. This seemingly simple structure belies a rich reactivity profile, primarily dictated by the C-I bond. The iodine atom, being an excellent leaving group, renders the C3 position highly susceptible to oxidative addition in transition metal-catalyzed reactions.

Key Physicochemical Data
PropertyValueSource(s)
IUPAC Name 1-iodo-3-phenylbenzene[3]
CAS Number 20442-79-9[3]
Molecular Formula C₁₂H₉I[3][4]
Molecular Weight 280.11 g/mol [4]
Appearance Light orange to yellow clear liquid
Melting Point 26.5 °C[3]
Boiling Point 178 °C at 15 mmHg; 149-152 °C at 1 Torr[3]
Refractive Index 1.68
Solubility Soluble in DMSO and other organic solvents[4]

Synthesis of this compound: A Mechanistic Approach

The most common and reliable laboratory-scale synthesis of this compound proceeds from 3-aminobiphenyl via a Sandmeyer-type reaction. This two-step process involves the formation of a diazonium salt followed by its subsequent displacement with iodide.

Diazotization of 3-Aminobiphenyl

The initial step is the diazotization of the primary aromatic amine, 3-aminobiphenyl. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Causality of Experimental Choices:

  • Acidic Medium (e.g., HCl): The reaction is performed in a strong acidic medium to protonate the amine, making it more soluble and preventing the newly formed diazonium salt from coupling with unreacted amine to form diazoamino compounds.

  • Sodium Nitrite (NaNO₂): Sodium nitrite is the source of the nitrosating agent. In the acidic medium, it is converted to nitrous acid (HNO₂), which then forms the nitrosonium ion (NO⁺), the key electrophile in this reaction.

  • Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature is critical for safety and to maximize the yield of the desired intermediate.

Iodination of the Diazonium Salt

The second step involves the introduction of an iodide source, typically potassium iodide (KI) or sodium iodide (NaI), to the cold diazonium salt solution.

Causality of Experimental Choices:

  • Iodide Source (KI/NaI): The iodide ion (I⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂), which is an excellent leaving group due to its high thermodynamic stability. This is a classic example of a Sandmeyer-type reaction.

  • Gradual Warming: After the addition of the iodide salt, the reaction mixture is often allowed to warm to room temperature to facilitate the decomposition of the diazonium salt and the formation of the C-I bond.

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification A 3-Aminobiphenyl B HCl, H₂O, Ice A->B Suspend D 3-Biphenyldiazonium Chloride (in situ) C NaNO₂ (aq) C->D:n Add dropwise at 0-5 °C F Reaction Mixture E KI (aq) E->F Add dropwise at 0-5 °C G This compound F->G Warm to RT, N₂ evolution H Extraction (e.g., Ethyl Acetate) G->H I Washing & Drying H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound from 3-Aminobiphenyl
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 3-aminobiphenyl (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred suspension of 3-aminobiphenyl, ensuring the temperature is maintained below 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature after the addition is complete. The formation of a clear solution indicates the successful formation of the diazonium salt.

  • Iodination: Prepare a solution of potassium iodide (1.5 eq) in water. Add this solution dropwise to the cold diazonium salt solution. A dark precipitate may form.

  • Reaction Completion: After the addition of the potassium iodide solution, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.

  • Work-up: Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane or heptane) to afford pure this compound.

Applications in Advanced Organic Synthesis

The C(sp²)-I bond in this compound is a synthetic linchpin, enabling its participation in a variety of powerful cross-coupling reactions. This reactivity makes it a valuable precursor for more complex molecules with applications in pharmaceuticals and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and polyaryl structures. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond towards the palladium catalyst.

SuzukiCoupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) B Arylboronic Acid or Ester F Substituted Terphenyl C->F D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Toluene, Dioxane)

Caption: General scheme of a Suzuki-Miyaura coupling reaction with this compound.

Trustworthiness through Self-Validation: A well-executed Suzuki coupling protocol with this compound should demonstrate high conversion of the starting material and selective formation of the desired terphenyl product, which can be readily verified by techniques such as TLC, GC-MS, and NMR spectroscopy. The choice of catalyst, base, and solvent is critical and must be tailored to the specific boronic acid partner to minimize side reactions like homocoupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are important motifs in pharmaceuticals, natural products, and organic materials.[5] this compound readily participates in Sonogashira couplings under mild conditions.

Causality of Experimental Choices:

  • Palladium Catalyst: Facilitates the oxidative addition to the C-I bond.

  • Copper(I) Co-catalyst: Activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Amine Base (e.g., Triethylamine, Diisopropylamine): Acts as both a base to deprotonate the alkyne and as a solvent.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine) and stir to dissolve the solids. Add phenylacetylene (1.1-1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 1-phenyl-3-(phenylethynyl)benzene.

Applications in Materials Science and Drug Discovery
  • OLED Materials: this compound serves as a key intermediate in the synthesis of organic light-emitting diode (OLED) materials.[1] The biphenyl core can be further functionalized through cross-coupling reactions to build larger, conjugated systems with desirable electronic and photophysical properties for use as hole-transporting or emissive materials.[6][7]

  • Pharmaceutical Intermediates: While specific, publicly disclosed drug synthesis pathways often remain proprietary, the structural motif derived from this compound is present in various classes of bioactive molecules.[][8][9] Aryl-aryl and aryl-alkynyl linkages are common in modern pharmaceuticals, and this compound provides a reliable entry point for constructing such frameworks. For instance, it can be a precursor in the synthesis of complex molecules targeting various diseases.[10]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined chemical properties and predictable reactivity in key cross-coupling reactions make it an essential tool for researchers and developers in both academia and industry. A thorough understanding of the mechanistic principles behind its synthesis and subsequent transformations, as outlined in this guide, empowers scientists to design and execute efficient and reliable synthetic routes towards novel materials and potential therapeutic agents.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3-iodobiphenyl (CAS No. 20442-79-9), a versatile building block in organic electronics and specialty chemical synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical application.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₂H₉I, possesses a unique electronic and steric profile.[2][3][4] The placement of the iodine atom at the meta-position of one phenyl ring influences the molecule's reactivity and its spectroscopic signature. Understanding these signatures is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

The overall workflow for the complete spectroscopic characterization of a synthetic sample of this compound is a multi-faceted approach, ensuring unambiguous structural confirmation.

Caption: Overall workflow for the synthesis, purification, and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information on the substitution pattern and electronic environment of the biphenyl system.

  • Expert Insight: The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for aromatic compounds and its single, well-defined residual solvent peak in both ¹H and ¹³C spectra, which does not interfere with the aromatic signals of the analyte.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The biphenyl structure, with its two rings, presents a complex but interpretable set of signals in the aromatic region (typically δ 7.0-8.5 ppm).

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-2', H-6'~7.60Doublet (d) or Multiplet (m)ortho: ~7-9
H-3', H-4', H-5'~7.45 - 7.35Multiplet (m)ortho/meta: ~7-9, ~1-3
H-2~7.90Triplet/Singlet-like (t/s)meta: ~1.5-2.0
H-4~7.65Multiplet (m)ortho/meta: ~7-8, ~1.5-2.0
H-6~7.50Multiplet (m)ortho/meta: ~7-8, ~1.5-2.0
H-5~7.15Triplet (t)ortho: ~7-8

Note: This is a predicted spectrum based on substituent effects and data from analogous compounds. Precise values may vary based on experimental conditions.

Interpretation and Rationale:

  • Unsubstituted Phenyl Ring (C' Ring): The five protons on the unsubstituted phenyl ring (H-2' to H-6') will resonate as a complex multiplet between approximately δ 7.35 and 7.60 ppm. The protons ortho to the other ring (H-2', H-6') are typically the most deshielded in a biphenyl system due to anisotropic effects.

  • Substituted Phenyl Ring (C Ring): The iodine atom exerts a strong deshielding inductive effect and a heavy-atom effect.

    • H-2: This proton is ortho to the iodine and is expected to be the most deshielded proton on this ring, appearing as a singlet-like triplet (or a narrow triplet) around δ 7.90 ppm due to small meta-couplings to H-4 and H-6.

    • H-4 & H-6: These protons are meta and ortho to the iodine, respectively. They will be deshielded and will likely appear as complex multiplets, coupled to each other and to H-5.

    • H-5: This proton is flanked by two hydrogens (H-4 and H-6) and is expected to appear as a triplet due to ortho-coupling with both neighbors.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their electronic environment.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-3 (C-I)~95
C-1, C-1' (Quaternary)~143, ~140
C-H (Aromatic)~127 - 137
C-2, C-4, C-5, C-6Multiple peaks in aromatic region
C-2', C-3', C-4', C-5', C-6'Multiple peaks in aromatic region

Note: This is a predicted spectrum. The carbon directly attached to iodine (C-3) will have a characteristically low chemical shift due to the heavy-atom effect.

Interpretation and Rationale:

  • Ipso-Carbon (C-I): The most revealing signal is that of the carbon directly bonded to iodine (C-3). The "heavy atom effect" of iodine causes significant shielding, shifting this carbon's resonance significantly upfield to an expected value around δ 95 ppm. This is a key diagnostic peak.

  • Quaternary Carbons: The two carbons at the junction of the phenyl rings (C-1 and C-1') are quaternary and will typically show weaker signals. Their chemical shifts will be downfield, in the δ 140-143 ppm range.

  • Aromatic CH Carbons: The remaining ten CH carbons will appear in the typical aromatic region of δ 127-137 ppm. The specific shifts are influenced by the inductive effect of the iodine and the anisotropic effect of the adjacent ring, leading to a complex but unique pattern.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the aromatic rings and the carbon-iodine bond.

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds in aromatic systems.
1600 - 1580Aromatic C=C StretchMediumRing stretching vibrations of the phenyl groups.
1500 - 1400Aromatic C=C StretchStrongMultiple strong bands are characteristic of aromatic rings.
~780 & ~690C-H Out-of-Plane BendingStrongThe pattern of these strong bands can be diagnostic of the substitution pattern (meta- and mono-substitution).
< 600C-I StretchMediumThe carbon-iodine bond vibration occurs at low frequency.

Expert Insight: Attenuated Total Reflectance (ATR) is the preferred technique for acquiring an IR spectrum of a solid or liquid sample like this compound. It requires minimal sample preparation and provides high-quality, reproducible data. The presence of sharp, distinct peaks above 3000 cm⁻¹ is a clear indication of aromatic C-H bonds, distinguishing it from a purely aliphatic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its identity and elemental composition.

Expected Mass Spectrometry Data for this compound

m/z ValueIon IdentityRationale
280[M]⁺Molecular ion peak, corresponding to the molecular weight of C₁₂H₉I.
153[M - I]⁺Loss of the iodine atom (127 amu), a characteristic fragmentation for iodoaromatics. This is often the base peak.
152[C₁₂H₈]⁺Loss of iodine followed by a hydrogen atom.
76[C₆H₄]⁺Fragmentation of the biphenyl cation.

Interpretation and Rationale:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a strong molecular ion peak at a mass-to-charge ratio (m/z) of 280, corresponding to the molecular weight of this compound (C=12.01, H=1.01, I=126.90).[2][3]

  • Primary Fragmentation: The C-I bond is the weakest bond in the molecule. Therefore, the most prominent fragmentation pathway is the loss of the iodine radical (I•), leading to a very stable biphenyl cation at m/z 153. This is often the most intense peak in the spectrum (the base peak).

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so the molecular ion peak will not have a significant M+2 peak from halogen isotopes, which helps distinguish it from its bromo- or chloro-analogs.

The logical flow for interpreting the mass spectrum involves identifying the molecular ion and then rationalizing the major fragments through the loss of stable neutral species or radicals.

Mass_Spec_Fragmentation M [C₁₂H₉I]⁺˙ m/z = 280 (Molecular Ion) M_minus_I [C₁₂H₉]⁺ m/z = 153 (Biphenyl Cation) M->M_minus_I - I• M_minus_IH [C₁₂H₈]⁺˙ m/z = 152 M_minus_I->M_minus_IH - H• C6H4 [C₆H₄]⁺˙ m/z = 76 M_minus_I->C6H4 Ring Fission

Caption: Primary fragmentation pathway for this compound in Electron Ionization Mass Spectrometry.

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is essential for data integrity and reproducibility.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvation: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire with a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

    • Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire using a proton-decoupled pulse sequence.

    • Use a relaxation delay of 5 seconds to allow for the slower relaxation of quaternary carbons.

    • Co-add a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS signal at δ 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Protocol 2: ATR-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 350, to detect both low-mass fragments and the molecular ion.

  • Calibration: Ensure the mass analyzer is calibrated using a known standard (e.g., PFTBA) prior to the analysis to guarantee mass accuracy.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to expected pathways and library data where available.

References

solubility of 3-iodobiphenyl in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Iodobiphenyl in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 20442-79-9), a critical intermediate in the synthesis of advanced materials and pharmaceuticals. Addressed to researchers, chemists, and formulation scientists, this document synthesizes theoretical principles, available data, and practical methodologies. While quantitative solubility data for this compound is not extensively published, this guide establishes a robust framework for its use by examining its physicochemical properties, predicting its behavior in various organic solvent classes based on the principle of "like dissolves like," and providing a detailed protocol for empirical solubility determination. The practical implications of its solubility are discussed in the context of its primary application in palladium-catalyzed cross-coupling reactions.

Introduction: The Physicochemical Landscape of this compound

This compound is an organoiodine compound featuring a biphenyl scaffold with an iodine atom at the 3-position. This structure imparts a unique combination of reactivity and physical properties, making it a valuable building block in organic synthesis.[1] The iodine substituent serves as a highly effective leaving group in numerous cross-coupling reactions, yet it also influences the molecule's polarity, molecular weight, and intermolecular interactions, which collectively govern its solubility.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone for practical success in the laboratory and in process scale-up. Proper solvent selection is critical for achieving homogeneous reaction conditions, controlling reaction rates, ensuring efficient purification, and developing stable formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20442-79-9[2][3]
Molecular Formula C₁₂H₉I[2]
Molecular Weight 280.11 g/mol [2]
Appearance Liquid[2]
Melting Point 26.5 °C[4]
Boiling Point 114-115 °C @ 0.1 Torr[4]
Predicted XlogP 4.2[5]

The molecule's high predicted XlogP value of 4.2 suggests a lipophilic and hydrophobic nature, predicting poor solubility in water but favorable solubility in nonpolar organic solvents.[5][6]

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet for predicting solubility.[6][7] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The solubility of this compound can be rationalized by considering the interplay of van der Waals forces, dipole-dipole interactions, and the absence of hydrogen bonding capabilities.

  • Van der Waals Forces : As a large, polarizable molecule with extensive surface area from its two phenyl rings, this compound exhibits significant London dispersion forces. These forces are strongest with nonpolar or weakly polar solvents that also have high polarizability, such as aromatic hydrocarbons and halogenated solvents.[7]

  • Polarity : The carbon-iodine bond introduces a modest dipole moment. However, the overall molecule is dominated by the nonpolar biphenyl framework, rendering it relatively nonpolar. Consequently, it is expected to be more soluble in solvents of low to moderate polarity.[8]

  • Hydrogen Bonding : this compound lacks hydrogen bond donor sites (like -OH or -NH) and possesses only weak acceptor capabilities. This structural feature predicts poor solubility in strong hydrogen-bonding solvents like water and, to a lesser extent, lower-aliphatic alcohols like methanol and ethanol.[6]

The relationship between solute and solvent properties can be visualized as follows:

G Figure 1: Factors Governing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Classes Solute Large Biphenyl Scaffold Polarizable Iodine Atom Low Overall Polarity No H-Bond Donors Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Strong van der Waals Interactions GOOD SOLUBILITY PolarAprotic Polar Aprotic (e.g., THF, DMF, DMSO) Solute->PolarAprotic Favorable Dipole-Dipole & Dispersion Forces MODERATE TO GOOD SOLUBILITY PolarProtic Polar Protic (e.g., Water, Ethanol) Solute->PolarProtic Mismatched Intermolecular Forces (H-Bonding Dominates Solvent) POOR SOLUBILITY

Figure 1: Factors Governing this compound Solubility

Qualitative and Inferred Solubility Profile

While specific quantitative data is scarce, a reliable qualitative solubility profile can be constructed from supplier information and its prevalent use in organic synthesis.

Table 2: Qualitative and Inferred Solubility of this compound

Solvent ClassRepresentative SolventsPredicted/Inferred SolubilityRationale and Evidence
Nonpolar Hydrocarbons Hexane, Toluene, BenzeneHigh The nonpolar nature of these solvents aligns well with the hydrophobic biphenyl core. Toluene and dioxane are common solvents for Suzuki reactions involving similar aryl halides.[9][10]
Ethers Diethyl ether, Tetrahydrofuran (THF), 1,4-DioxaneHigh These solvents have low to moderate polarity and are excellent at solvating nonpolar to moderately polar organic molecules. THF and dioxane are frequently used in cross-coupling chemistry.[9][11]
Halogenated Solvents Dichloromethane (DCM), ChloroformHigh Similar polarity and ability to engage in dispersion and dipole-dipole interactions suggest good compatibility.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to High MedKoo Biosciences explicitly states this compound is "Soluble in DMSO".[2] These solvents are strong, versatile organic solvents capable of dissolving a wide range of substrates.[12]
Polar Protic Solvents Ethanol, MethanolLow to Moderate The parent compound, biphenyl, is soluble in ethanol.[13] However, the large nonpolar structure will limit solubility compared to smaller alcohols.
Highly Polar Protic WaterInsoluble The high hydrophobicity of the molecule and its inability to participate in the water hydrogen-bonding network lead to insolubility, a characteristic shared by its parent compound, biphenyl.[6]

This inferred profile is consistent with the solubility of the analogous 4-iodobiphenyl, which is reported to dissolve well in ethanol and acetone but is sparingly soluble in water.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, direct experimental measurement of solubility is essential. The following protocol describes a robust and self-validating method based on the equilibrium shake-flask technique, with quantification by UV-Vis spectrophotometry.

Objective

To determine the saturation solubility (in mg/mL or mol/L) of this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (>97% purity)

  • High-purity (e.g., HPLC grade) organic solvent of interest

  • Analytical balance

  • Thermostatic orbital shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

G Figure 2: Workflow for Solubility Determination A 1. Prepare Calibration Curve (Serial dilutions of known concentration) H 8. Calculate Concentration (Interpolate from calibration curve) A->H Reference B 2. Prepare Saturated Solution (Add excess this compound to solvent) C 3. Equilibrate (Shake at constant temp. for 24-48h) B->C D 4. Phase Separation (Settle for 2-4h to allow solid to precipitate) C->D E 5. Sample & Filter (Withdraw supernatant through 0.22 µm filter) D->E F 6. Dilute Sample (Dilute filtrate to fall within calibration range) E->F G 7. Measure Absorbance (UV-Vis Spectrophotometry) F->G G->H

Figure 2: Workflow for Solubility Determination
Step-by-Step Procedure

Part A: Preparation of Calibration Curve

  • Stock Solution: Accurately weigh a small amount of this compound (e.g., 25 mg) and dissolve it in the chosen solvent in a 25 mL volumetric flask. This creates a 1 mg/mL stock solution.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standards of known concentration. The concentration range should be chosen to give absorbances between 0.1 and 1.0 AU.

  • UV-Vis Measurement: Determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent. Measure the absorbance of each standard at this λ_max.

  • Plotting: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.99 for a valid calibration.

Part B: Saturation and Measurement

  • Sample Preparation: Add an excess amount of this compound (e.g., ~100 mg) to a glass vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.[12]

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can confirm the time to equilibrium.

  • Phase Separation: After equilibration, let the vial stand in the thermostatic bath without agitation for at least 4 hours to allow the excess solid to settle completely.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove all undissolved microcrystals.

  • Dilution: Accurately dilute the filtered sample with the solvent to bring its concentration into the range of the previously established calibration curve.

  • Analysis: Measure the absorbance of the diluted sample at λ_max.

  • Calculation: Use the absorbance value and the calibration curve equation to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the saturation solubility of this compound in the solvent.

Practical Implications in Organic Synthesis

The high solubility of this compound in common ethereal and aromatic hydrocarbon solvents is a key enabler of its widespread use in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[9]

  • Homogeneous Catalysis: Solvents like dioxane, THF, and toluene effectively dissolve this compound, the boronic acid/ester coupling partner, and the palladium catalyst complex, ensuring a homogeneous reaction medium. This is crucial for achieving high reaction rates and yields.[10][11]

  • Solvent Mixtures: Many Suzuki protocols employ biphasic solvent systems, such as Toluene/Water or Dioxane/Water, with a base like K₂CO₃ or Cs₂CO₃. While this compound resides in the organic phase, its solubility must be sufficient to allow it to interact with the palladium catalyst at the phase interface or within the organic layer.

  • Purification: The solubility profile informs purification strategies. Its high solubility in nonpolar solvents like hexane allows for effective elution during flash chromatography, while its insolubility in water facilitates aqueous workups to remove inorganic salts.

Conclusion

References

Introduction: The Significance of 3-Iodobiphenyl in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of 3-Iodobiphenyl

This guide provides a comprehensive exploration of the theoretical underpinnings of this compound's reactivity, designed for researchers, scientists, and professionals in drug development. Moving beyond simple reaction schemes, we delve into the electronic structure, bonding characteristics, and computational models that dictate its behavior in key synthetic transformations. Our focus is on the causality behind its reactivity, offering predictive insights grounded in authoritative theoretical studies.

This compound is a versatile building block in organic synthesis, primarily utilized in the construction of more complex poly-aromatic systems. Its utility stems from the carbon-iodine (C-I) bond, which serves as a highly effective functional handle for a variety of metal-catalyzed cross-coupling reactions. The biphenyl scaffold itself is a privileged structure in medicinal chemistry and materials science. Understanding the reactivity of this compound on a quantum mechanical level is paramount for reaction optimization, catalyst design, and the prediction of reaction outcomes and potential side products.

The C-I bond is the weakest among the carbon-halogen series, a characteristic that directly translates to higher reactivity in catalytic cycles that commence with oxidative addition. This step is frequently the rate-determining factor in many cross-coupling reactions[1]. The presence of the second phenyl ring at the 3-position introduces electronic and steric effects that modulate the reactivity of the C-I bond compared to simpler aryl iodides, making its study a subject of significant theoretical interest.

Electronic Structure and Inherent Reactivity

The reactivity of this compound is fundamentally governed by its electronic structure. The iodine atom, being highly polarizable, creates an electrophilic carbon center (C-I), making it susceptible to attack by nucleophilic organometallic species. Density Functional Theory (DFT) calculations are instrumental in mapping the electron density distribution and molecular orbital energies, which provide a quantitative basis for this qualitative understanding.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. In this compound, the LUMO is typically centered on the C-I antibonding orbital (σ*), indicating that this is the most favorable site for nucleophilic attack or insertion by a low-valent metal catalyst. The phenyl group at the meta-position exerts a weak electron-withdrawing inductive effect, which subtly influences the energy of this orbital and the overall reactivity profile.

Theoretical Analysis of Key Reaction Pathways

This compound is a substrate for numerous transformations. Here, we examine the theoretical basis of its reactivity in the most critical classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern C-C bond formation, and this compound is an excellent substrate. Theoretical studies, predominantly using DFT, have been crucial in elucidating the intricate mechanisms of these reactions[2][3].

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Computational studies provide detailed energy profiles for each elementary step: oxidative addition, transmetalation, and reductive elimination[2].

  • Oxidative Addition : This initial step involves the insertion of a Pd(0) catalyst into the C-I bond. Due to the low bond dissociation energy of the C-I bond, this step generally has a low activation barrier for aryl iodides, making them highly reactive substrates[1]. Theoretical models show that the choice of phosphine ligand on the palladium catalyst is critical, influencing both the rate and selectivity of this step[3].

  • Transmetalation : This step involves the transfer of the aryl group from the boronic acid (or its boronate ester) to the palladium(II) center. The mechanism is complex and often requires activation of the boronic acid by a base. DFT calculations can model the role of the base (e.g., carbonate or hydroxide) and solvent in facilitating this transfer.

  • Reductive Elimination : The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This step is typically facile and highly exothermic.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Catalyst oa_complex [Ar-Pd(II)L₂-I] Complex pd0->oa_complex Oxidative Addition (+ this compound) transmetal_complex [Ar-Pd(II)L₂-Ar'] Complex oa_complex->transmetal_complex Transmetalation (+ Ar'B(OH)₂ / Base) transmetal_complex->pd0 Regenerates Catalyst product Ar-Ar' (Product) transmetal_complex->product Reductive Elimination start Reactants: This compound Ar'B(OH)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Heck reaction couples this compound with an alkene[4][5]. The catalytic cycle shares the initial oxidative addition step with the Suzuki reaction but is followed by migratory insertion of the alkene and β-hydride elimination.

  • Olefin Coordination and Insertion : After the formation of the Ar-Pd(II)-I complex, the alkene coordinates to the palladium center. This is followed by syn-migratory insertion of the alkene into the Pd-C bond[5].

  • β-Hydride Elimination : A hydrogen atom from the carbon beta to the palladium is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step dictates the regioselectivity of the reaction.

  • Catalyst Regeneration : The active Pd(0) catalyst is regenerated by reductive elimination of HI, which is neutralized by a base present in the reaction mixture.

Theoretical studies focus on the regioselectivity and stereoselectivity of the insertion and elimination steps, which are often influenced by the steric and electronic properties of both the substrate and the catalyst ligands[6][7].

Copper-Catalyzed Ullmann Coupling

The Ullmann reaction provides an alternative pathway for C-C or C-heteroatom bond formation, using a more economical copper catalyst[8]. The mechanism is less universally agreed upon than its palladium-catalyzed counterparts, making theoretical studies particularly valuable. Computational models have investigated several possible pathways[9][10]:

  • Oxidative Addition/Reductive Elimination : A pathway involving a Cu(I)/Cu(III) cycle, analogous to palladium catalysis.

  • Single Electron Transfer (SET) : A radical-based mechanism initiated by electron transfer from a Cu(I) species to the this compound.

  • Sigma-Bond Metathesis : A concerted process that avoids high-valent copper intermediates.

DFT calculations suggest that the operative mechanism can depend heavily on the nature of the nucleophile and the ligands employed on the copper catalyst[10]. For a substrate like this compound, these studies help rationalize reaction conditions and predict outcomes in these mechanistically ambiguous transformations[11][12].

Nucleophilic Aromatic Substitution (SNA_r)

While less common for unactivated aryl halides, the possibility of Nucleophilic Aromatic Substitution (SNA_r) must be considered. This pathway is generally viable only when strong electron-withdrawing groups are positioned ortho or para to the leaving group, which is not the case for this compound[13][14].

Theoretical studies can, however, model the reaction under forcing conditions or with exceptionally strong nucleophiles. The mechanism typically proceeds via a high-energy Meisenheimer complex, an intermediate that can be characterized computationally[15]. For this compound, the activation barrier for forming this complex is prohibitively high under normal conditions, confirming why metal-catalyzed pathways are overwhelmingly preferred. Some recent computational work suggests that many SNA_r reactions, particularly with good leaving groups, may proceed through a concerted, rather than stepwise, mechanism[15].

C-H Activation

A frontier in organic synthesis is the direct functionalization of C-H bonds, bypassing the need for pre-installed leaving groups like iodine[16]. Theoretical studies on this compound can explore the relative reactivity of the C-I bond versus the various C-H bonds on the biphenyl scaffold.

Computational models can calculate the bond dissociation energies (BDEs) of all C-H bonds and model potential pathways for their activation, such as concerted metalation-deprotonation (CMD). These studies are critical for developing new catalytic systems that can selectively target a specific C-H bond in the presence of the more traditionally reactive C-I bond, or for designing one-pot tandem reactions that utilize both functionalities[17][18][19].

Methodologies for Theoretical Investigation

A self-validating theoretical protocol is essential for generating trustworthy and predictive results. Density Functional Theory (DFT) is the workhorse for these investigations[20][21].

Experimental Protocol: DFT Modeling of Oxidative Addition

The following protocol outlines a typical workflow for calculating the energy profile of the oxidative addition of this compound to a Pd(0) catalyst.

  • System Preparation :

    • Build the initial structures of the reactants: this compound and the Pd(0) catalyst (e.g., Pd(PPh₃)₂).

    • Use a suitable level of theory and basis set for initial geometry optimization (e.g., B3LYP functional with a LANL2DZ basis set for Pd and 6-31G(d) for other atoms).

  • Locating the Transition State (TS) :

    • Perform a relaxed potential energy surface scan by decreasing the distance between the palladium atom and the iodinated carbon of this compound to locate an approximate transition state structure.

    • Use the highest-energy structure from the scan as an initial guess for a full TS optimization using an algorithm like Berny (OPT=TS).

  • TS Validation :

    • Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the C-I bond breaking and the new Pd-C and Pd-I bonds forming.

  • Intermediate and Product Optimization :

    • Optimize the geometry of the resulting oxidative addition product, the Pd(II) complex.

  • Energy Profile Calculation :

    • Perform single-point energy calculations on all optimized structures (reactants, TS, product) using a higher-level basis set (e.g., def2-TZVP) to obtain more accurate electronic energies.

    • Calculate the activation energy (Eₐ = E_TS - E_reactants) and the reaction energy (ΔE = E_product - E_reactants).

Computational_Workflow cluster_workflow DFT Computational Workflow start 1. Build Reactant Geometries (this compound, Pd(0)L₂) opt_react 2. Geometry Optimization (Reactants) start->opt_react pes_scan 3. PES Scan to Approximate TS opt_react->pes_scan sp_energy 7. Single-Point Energy Calculations (High-Level Basis Set) opt_react->sp_energy opt_ts 4. Transition State Optimization (OPT=TS) pes_scan->opt_ts freq_ts 5. Frequency Calculation (Validate TS - 1 Imaginary Freq.) opt_ts->freq_ts opt_ts->sp_energy opt_prod 6. Geometry Optimization (Product) freq_ts->opt_prod opt_prod->sp_energy analysis 8. Analyze Energy Profile (Eₐ and ΔE) sp_energy->analysis

Caption: A typical workflow for a DFT study of a reaction mechanism.

Comparative Reactivity and Predictive Insights

Theoretical studies allow for a direct comparison of different reaction pathways and substrates that would be time-consuming to explore experimentally.

Reaction TypeKey Mechanistic StepTheoretical FocusPredictive Value
Suzuki-Miyaura Oxidative AdditionActivation barrier, ligand effects, role of base in transmetalation.Predicts optimal ligands and reaction conditions for high yield.
Heck Reaction Migratory InsertionRegioselectivity, steric hindrance, electronic effects on alkene.Predicts major/minor isomers and substrate scope.
Ullmann Coupling C-X Activation (various)Discerning between SET, OA/RE, and other pathways.Rationalizes ligand/additive effects; guides catalyst development.
SNA_r Meisenheimer Complex FormationActivation energy, stability of intermediate.Confirms high energy barrier, explaining preference for catalysis.
C-H Activation C-H Bond CleavageBond dissociation energies, selectivity vs. C-I activation.Guides design of catalysts for novel, selective functionalizations.

By calculating the activation barriers for these competing pathways, computational chemistry provides a powerful tool for predicting the reactivity of this compound under a given set of conditions. This predictive power accelerates the discovery of new synthetic methods and the efficient production of complex molecules.

Conclusion

The reactivity of this compound is a rich subject for theoretical investigation. Computational methods, particularly DFT, provide indispensable insights into the electronic factors that drive its behavior in a wide range of important chemical transformations. By elucidating the detailed mechanisms of Suzuki-Miyaura, Heck, and Ullmann couplings, and by evaluating the feasibility of alternative pathways like SNA_r and C-H activation, theoretical studies offer a robust framework for understanding and predicting chemical reactivity. This knowledge empowers researchers to design more efficient, selective, and innovative synthetic strategies in both academic and industrial settings.

References

The Advent of a Key Synthetic Building Block: A Technical Guide to the Discovery and History of 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of a Halogenated Biphenyl

In the vast landscape of organic chemistry, some molecules, while not household names, form the bedrock of significant synthetic endeavors. 3-Iodobiphenyl is one such compound. Its structure, a biphenyl scaffold with an iodine atom at the meta position, might appear simple, yet this strategic placement of a halogen bestows upon it a unique reactivity profile that has been harnessed by chemists for decades. This technical guide delves into the historical context of its discovery, the evolution of its synthesis, and the fundamental chemical principles that make it an invaluable tool in modern research and development, particularly in the realms of pharmaceuticals and material science.

The Historical Tapestry: Piecing Together the Emergence of this compound

The story of this compound is not one of a singular, dramatic discovery but rather a logical extension of foundational 19th and early 20th-century organic chemistry. Its emergence is intrinsically linked to two key areas of advancement: the synthesis of the biphenyl core and the methods for introducing iodine onto an aromatic ring.

The history of biphenyl derivative chemistry dates back over 160 years.[1] Early efforts by chemists like Wurtz and Fittig in the 1860s laid the groundwork for forming carbon-carbon bonds between aromatic rings, albeit with limitations.[1] The landscape of biphenyl synthesis was significantly advanced by the advent of reactions like the Ullmann reaction in 1901, which utilized copper to couple aryl halides.[2]

Parallel to these developments, methods for the iodination of aromatic compounds were being refined. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, proved to be a pivotal moment.[3] This reaction provided a reliable means to convert aryl amines into aryl halides via diazonium salts.[3] While initially focused on chlorination and bromination, the principles were adaptable to iodination.

Given this historical context, the first synthesis of this compound was a natural progression. While a definitive "discovery" paper is not readily apparent, its preparation became feasible and was likely achieved in the early 20th century by applying the Sandmeyer reaction to 3-aminobiphenyl.

The Synthetic Cornerstone: The Sandmeyer Reaction

The most historically significant and enduring method for the synthesis of this compound is the Sandmeyer reaction. This transformation is a cornerstone of aromatic chemistry, allowing for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[4][5] The causality behind this experimental choice lies in the ready availability of the starting material, 3-aminobiphenyl, and the high efficiency of the diazotization-iodination sequence.

The overall transformation can be visualized as a two-step process:

  • Diazotization: 3-aminobiphenyl is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.

  • Iodination: The diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide, to yield this compound.

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination 3-Aminobiphenyl 3-Aminobiphenyl Reagents1 NaNO2, HCl 0-5 °C 3-Aminobiphenyl->Reagents1 Diazonium_Salt 3-Biphenyldiazonium Salt Reagents2 KI Diazonium_Salt->Reagents2 Reagents1->Diazonium_Salt This compound This compound Reagents2->this compound

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Evolution of Synthetic Methodologies

While the Sandmeyer reaction remains a staple, the 20th and 21st centuries have seen the development of more sophisticated methods for the synthesis of biphenyls, which can be adapted for the preparation of this compound. These modern cross-coupling reactions offer greater control and substrate scope.

Reaction NameCatalystCoupling PartnersKey Advantages
Ullmann Reaction CopperTwo aryl halidesHistorical significance, suitable for symmetrical biphenyls.[2]
Suzuki-Miyaura Coupling PalladiumAryl halide and an organoboron compoundHigh tolerance of functional groups, mild reaction conditions.[1]
Stille Coupling PalladiumAryl halide and an organotin compoundEffective for complex molecule synthesis.[1]

These modern methods often involve the coupling of a pre-iodinated benzene derivative with a phenylboronic acid (Suzuki-Miyaura) or a phenylstannane (Stille). The choice of method is often dictated by the desired complexity of the final molecule and the compatibility of other functional groups.

Modern_Synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling Aryl_Halide_S 1,3-Diiodobenzene or 3-Bromoiodobenzene Catalyst_S Pd Catalyst, Base Aryl_Halide_S->Catalyst_S Organoboron Phenylboronic Acid Organoboron->Catalyst_S Product_S This compound Catalyst_S->Product_S Aryl_Halide_St 1,3-Diiodobenzene or 3-Bromoiodobenzene Catalyst_St Pd Catalyst Aryl_Halide_St->Catalyst_St Organotin Phenylstannane Organotin->Catalyst_St Product_St This compound Catalyst_St->Product_St

Caption: Modern palladium-catalyzed cross-coupling approaches to this compound.

Experimental Protocol: A Modern Approach to the Synthesis of this compound via Sandmeyer Reaction

This protocol details a reliable and scalable laboratory synthesis of this compound from 3-aminobiphenyl.

Materials:

  • 3-Aminobiphenyl

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ice

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask, suspend 3-aminobiphenyl in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly add the cold potassium iodide solution to the diazonium salt solution. Effervescence (release of nitrogen gas) will be observed.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated solution of sodium thiosulfate (to remove any excess iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane or a hexane/ethyl acetate gradient as the eluent to afford pure this compound.

Self-Validating System: The success of the reaction can be monitored at various stages. The formation of the diazonium salt is often accompanied by a color change. The evolution of nitrogen gas during the iodination step is a clear indicator that the reaction is proceeding. Finally, the purity of the final product can be readily assessed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Enduring Utility of this compound

The significance of this compound lies in the reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group in a variety of cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules.[6] This reactivity is particularly valuable in:

  • Drug Discovery: As a scaffold for the synthesis of novel pharmaceutical compounds. The biphenyl moiety is a common structural motif in many drugs, and the iodo group provides a convenient handle for further functionalization.

  • Materials Science: In the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials where the biphenyl core contributes to the desired electronic and photophysical properties.[6]

Conclusion

From its conceptual origins in the foundational principles of organic synthesis to its modern-day applications in cutting-edge research, this compound stands as a testament to the enduring power of fundamental chemical transformations. The historical development of its synthesis, rooted in the ingenuity of chemists like Sandmeyer, has paved the way for its widespread use as a versatile and indispensable building block. For researchers and scientists, a thorough understanding of its history, synthesis, and reactivity is not merely an academic exercise but a practical tool for the design and creation of the next generation of functional molecules.

References

An In-Depth Technical Guide to the Safe Handling and Application of 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodobiphenyl is a valuable intermediate in organic synthesis, frequently employed in the construction of complex molecular architectures through various cross-coupling reactions. Its utility in the pharmaceutical and materials science sectors is significant, serving as a building block for novel therapeutic agents and functional materials. However, its chemical reactivity and structural similarity to other halogenated biphenyls necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a comprehensive understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

These classifications are summarized in the table below, along with their corresponding GHS pictograms, signal words, and hazard statements.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)WarningH315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemWarningH335: May cause respiratory irritation[1][2]

It is imperative for all personnel handling this compound to be thoroughly familiar with these hazards to mitigate the risk of exposure.

Toxicological Profile: An Evidence-Based Approach

Given the GHS classification of skin, eye, and respiratory irritation, it is evident that this compound can cause localized inflammatory responses upon direct contact. The causality behind this irritation lies in the chemical's ability to interact with and disrupt biological tissues at the site of contact.

In the absence of comprehensive toxicological data, the "As Low As Reasonably Achievable" (ALARA) principle should be strictly adhered to when handling this compound. All handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with engineering controls and supplemented by appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous substance. For this compound, the following are essential:

  • Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[1][5]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but serves as a crucial final barrier to exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecifications and Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and dust.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[1][5] Protective Clothing: A flame-resistant lab coat or coveralls should be worn to protect the skin.[1][5] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[5]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound AssessRisk Assess Risk of Exposure (Inhalation, Dermal, Eye) Start->AssessRisk EngineeringControls Implement Engineering Controls (Fume Hood, Ventilation) AssessRisk->EngineeringControls SelectEyeFace Select Eye/Face Protection (Goggles, Face Shield) EngineeringControls->SelectEyeFace SelectGloves Select Hand Protection (Chemical-Resistant Gloves) EngineeringControls->SelectGloves SelectClothing Select Protective Clothing (Lab Coat, Apron) EngineeringControls->SelectClothing SelectRespiratory Select Respiratory Protection (Respirator - if needed) EngineeringControls->SelectRespiratory HandleChemical Proceed with Handling SelectEyeFace->HandleChemical SelectGloves->HandleChemical SelectClothing->HandleChemical SelectRespiratory->HandleChemical

Caption: A workflow diagram for the selection of appropriate PPE.

Standard Operating Procedures for Safe Handling and Storage

Adherence to well-defined standard operating procedures (SOPs) is critical for minimizing the risk of exposure and ensuring a safe working environment.

Handling
  • Work in a designated area: All work with this compound should be conducted in a designated area within a fume hood.

  • Avoid dust and aerosol formation: Handle the solid compound carefully to avoid generating dust.[1][5]

  • Use appropriate tools: Use non-sparking tools for handling the solid.[1][5]

  • Grounding: Prevent fire caused by electrostatic discharge.[1][5]

  • Personal hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly closed, properly labeled container.[1][5]

  • Location: Keep in a dry, cool, and well-ventilated place.[1][5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5][6]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.[1][5]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1][5] Do not let the chemical enter drains.[1][5]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[1][5]

    • Use spark-proof tools and explosion-proof equipment.[1][5]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill (Prevent Spread and Entry into Drains) DonPPE->Contain Cleanup Clean Up Spill (Sweep Solid, Use Spark-Proof Tools) Contain->Cleanup Dispose Place in Labeled Waste Container Cleanup->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: A generalized workflow for responding to a this compound spill.

Applications in Organic Synthesis: Field-Proven Protocols

This compound is a versatile reagent in cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The iodine substituent serves as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. Below are illustrative, detailed protocols for common cross-coupling reactions utilizing an aryl iodide like this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[7]

Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (2-3 eq.).[7]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).[7]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][5]

Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

  • Catalyst Addition: Add a palladium catalyst, for instance, PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).[5]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts. Concentrate the filtrate and purify the residue by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, thioethers, or amines from an aryl halide.[8]

Protocol:

  • Reaction Setup: Combine this compound (1.0 eq.), the desired alcohol, thiol, or amine (1.1-2.0 eq.), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a sealed tube or Schlenk flask.

  • Solvent Addition: Add a high-boiling polar solvent such as DMF, NMP, or dioxane.

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 100-200 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated materials, must be collected in a designated, labeled hazardous waste container.[1][5]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][5] Do not discharge to sewer systems.[1][5]

  • Contaminated Packaging: Empty containers should be triple-rinsed, and the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[1][5]

Conclusion

This compound is a valuable synthetic intermediate, but its safe and effective use hinges on a comprehensive understanding of its hazards and the strict implementation of appropriate safety protocols. This guide has provided a detailed overview of the essential safety and handling precautions, from hazard identification and PPE selection to emergency procedures and waste disposal. By integrating these principles into all laboratory workflows involving this compound, researchers can mitigate risks and foster a culture of safety in the pursuit of scientific advancement.

References

commercial availability and suppliers of 3-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodobiphenyl: Commercial Sourcing, Synthesis, and Applications in Modern Research

For the researcher, scientist, or drug development professional, the strategic selection of chemical building blocks is a critical determinant of project success. This compound (CAS No. 20442-79-9) has emerged as a pivotal intermediate in the synthesis of complex organic molecules, finding utility in fields ranging from pharmaceutical discovery to materials science. Its utility is primarily derived from the reactivity of the carbon-iodine bond, which makes it an excellent substrate for a variety of powerful cross-coupling reactions.

This guide provides a comprehensive technical overview of this compound, covering its commercial availability, reliable synthesis protocols, key applications, and essential quality control and safety measures. The information is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their work.

Physicochemical and Structural Data

A foundational understanding of a reagent's properties is essential before its inclusion in any experimental design. This compound is an aromatic organoiodine compound with the following key characteristics.

PropertyValueReferences
CAS Number 20442-79-9[1][2][3]
Molecular Formula C₁₂H₉I[1][4]
Molecular Weight 280.10 g/mol [1][4][5]
Appearance Liquid or low-melting solid[2]
Melting Point 26.5 °C[1][3]
Boiling Point 149-152 °C @ 1 Torr[1]
Synonyms m-Iodobiphenyl, 1-Iodo-3-phenylbenzene, 3-Biphenyl iodide[1][3][4]
SMILES Code IC1=CC(C2=CC=CC=C2)=CC=C1[2]
InChI Key KAQUBIATNWQNRE-UHFFFAOYSA-N[1][2]

Commercial Availability and Procurement

This compound is readily available from a multitude of chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. Purity levels typically range from 96% to over 99%, with sublimated grades available for applications demanding higher purity, such as in organic electronics.

Representative Commercial Suppliers

The following table lists several established suppliers of this compound. Pricing is subject to market fluctuations and should be confirmed by direct inquiry.

SupplierRepresentative PurityAvailable Quantities
Tokyo Chemical Industry (TCI) >98.0% (GC)Gram to Kilogram scale
Sigma-Aldrich (Merck) 97%Gram to Kilogram scale
MedKoo Biosciences >97%5g, 25g, Bulk Inquiry
AK Scientific, Inc. VariesInquire for details
Henan Aochuang Chemical Co., Ltd. 99%Inquire for details[1]
Shanghai Daken Advanced Materials Co.,Ltd. 98.00%Inquire for details[6]
SARA Research & Development Centre Multiple gradesInquire for details[5]
Procurement Workflow

A systematic approach to procurement is crucial to ensure the quality and consistency of starting materials. This involves supplier vetting, specification confirmation, and incoming material verification.

cluster_procurement Procurement & Verification Workflow A Identify Potential Suppliers B Request Quotations & Specifications (CoA) A->B C Evaluate Supplier (Lead Time, Cost, Quality) B->C D Place Purchase Order C->D E Receive Shipment & Quarantine D->E F Perform Incoming Quality Control (QC) E->F G Release to Inventory (Pass) F->G Meets Specs H Reject & Return (Fail) F->H Out of Spec cluster_synthesis Synthesis Workflow reagents 3-Aminobiphenyl HCl, H₂O, Ice NaNO₂ (aq) KI (aq) step1 step1 reagents:f0->step1 reagents:f1->step1 reagents:f2->step1 dropwise step2 step2 reagents:f3->step2 dropwise step1->step2 step3 Extraction (Ethyl Acetate) step2->step3 step4 Purification (Column Chromatography) step3->step4 product This compound step4->product Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal 2 PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim 3 RedElim->Pd0 Product Product (3-Ar'-biphenyl) RedElim->Product ArylIodide This compound ArylIodide->OxAdd Organoboron Ar'-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Iodobiphenyl: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the melting and boiling points of 3-iodobiphenyl, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of values to explore the underlying physicochemical principles that govern these properties. We will examine the influence of molecular structure, intermolecular forces, and isomerism on phase transitions. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of these critical parameters, emphasizing the causality behind methodological choices to ensure accuracy and reproducibility. All discussions are grounded in authoritative references to uphold the highest standards of scientific integrity.

Core Physicochemical Data of this compound

This compound (CAS No. 20442-79-9) is an aromatic organoiodine compound.[1][2] Its physical state at ambient temperature can be ambiguous, existing as either a low-melting solid or a liquid, a direct consequence of its melting point being close to standard room temperatures.[1][3] A precise understanding of its phase transition temperatures is paramount for its effective handling, storage, and application in synthetic workflows.

The core physicochemical properties are summarized below:

PropertyValueConditions / NotesSource(s)
Chemical Formula C₁₂H₉I[1][2][3]
Molecular Weight 280.10 g/mol [2][4]
CAS Number 20442-79-9[1][2][5]
Melting Point 26.5 °C[1][2]
Boiling Point 114-115 °C@ 0.1 Torr (Vacuum)[1]
149-152 °C@ 1 Torr (Vacuum)[2]
Appearance LiquidAt standard temperature[3]

Note: The boiling point is reported under reduced pressure. Extrapolation to atmospheric pressure (760 Torr) would yield a significantly higher temperature, but often leads to decomposition for compounds of this nature. Hence, vacuum distillation is the standard method for purification.

Theoretical Framework: Factors Influencing Phase Transitions in Substituted Biphenyls

The melting and boiling points of a molecule are not arbitrary numbers; they are direct manifestations of its structure and the resulting intermolecular forces.[6][7] For substituted biphenyls like this compound, several key factors are at play.

Intermolecular Forces

The primary forces governing the physical properties of this compound are London dispersion forces. As a relatively large molecule (MW ≈ 280 g/mol ), it possesses a significant number of electrons, leading to substantial transient dipoles and strong dispersion forces.[8][9][10] The presence of the C-I bond also introduces a dipole moment, contributing to weaker dipole-dipole interactions. However, the overall strength of intermolecular attraction is dominated by the dispersion forces, which increase with molecular size and surface area.[7][8]

The Critical Role of Molecular Symmetry and Crystal Packing on Melting Point

While boiling points generally correlate well with molecular weight, melting points are profoundly influenced by the efficiency with which molecules can pack into a solid crystal lattice.[6][8][9] Highly symmetrical molecules tend to fit together more snugly, maximizing intermolecular contact and resulting in a more stable, higher-energy crystal lattice that requires more thermal energy to break apart.[8][9]

This principle is vividly illustrated by comparing the isomers of iodobiphenyl:

IsomerStructureMelting Point (°C)Boiling Point (°C)Key Insight
2-Iodobiphenyl Iodine at ortho position~34-35 °C~313 °C (atm.)Steric hindrance from the ortho-iodo group twists the phenyl rings, disrupting planarity and hindering efficient packing.
This compound Iodine at meta position26.5 °C [1][2]>320 °C (est. atm.)The meta-substitution results in a less symmetrical, bent structure, leading to poor crystal packing and a significantly lower melting point.
4-Iodobiphenyl Iodine at para position110-114 °C [11]~320 °C[11]The high degree of linearity and symmetry in the para-isomer allows for highly efficient packing into a stable crystal lattice, resulting in a much higher melting point.[8]

The nearly 85°C difference in melting point between the 3- and 4-isomers, despite identical molecular weights, underscores that molecular symmetry is a more dominant factor than molecular weight for the melting points of these isomers.

Vapor Pressure and Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12][13] For large organic molecules, the energy required to achieve a vapor pressure of 760 Torr (atmospheric pressure) is often high enough to cause thermal decomposition. By reducing the external pressure via vacuum, the boiling point is lowered, allowing for distillation and purification at temperatures that do not degrade the compound.[14] This is why the boiling point for this compound is exclusively reported under high vacuum.

Experimental Determination Protocols

To ensure scientific rigor, the determination of melting and boiling points must follow standardized, validated protocols. The following sections describe these methodologies, emphasizing the rationale behind each step.

Protocol for Melting Point Determination (Capillary Method)

This method provides a precise measurement of the melting range, which serves as a crucial indicator of purity.[15] Pure compounds exhibit a sharp melting range of 0.5-1.0°C, whereas impurities depress the melting point and broaden the range.[10][15]

Methodology:

  • Sample Preparation: Ensure the this compound sample is anhydrous. If it is in its solid form (below 26.5°C), finely powder a small amount on a watch glass.[10][16]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end.[17] The packed sample height should be no more than 2-3 mm to ensure uniform heat transfer.[17]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., a Mel-Temp).

  • Determination:

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the value.

    • For an accurate measurement, begin heating at a medium rate until the temperature is ~15-20°C below the expected melting point.

    • Reduce the heating rate to a slow 1-2°C per minute. This slow rate is critical to maintain thermal equilibrium between the sample, heating block, and thermometer, preventing temperature overshoot.[10]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T₁ – T₂.

MeltingPointSetup cluster_Apparatus Melting Point Apparatus HeatingBlock Heating Block Light Light Source Thermometer Calibrated Thermometer Thermometer->HeatingBlock measures temp of Viewer Magnifying Viewfinder Viewer->HeatingBlock observes Capillary Capillary Tube (2-3 mm sample) Capillary->HeatingBlock inserted into

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Micro-Method)

Given the small quantities often used in research and the high boiling point of this compound at atmospheric pressure, a micro-scale method is ideal. This procedure relies on the principle of balancing the sample's vapor pressure with the external pressure.

Methodology:

  • Apparatus Assembly: Attach a small test tube (fusion tube) containing 0.5-1 mL of this compound to a calibrated thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.[13]

  • Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.[13]

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block). The heating bath ensures slow, uniform temperature distribution.

  • Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will expand and bubble out. As the liquid approaches its boiling point, its vapor pressure increases, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[13]

  • Data Recording: Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly. The bubbling will slow and stop. The exact point at which the liquid is drawn back into the capillary tube is the boiling point; at this temperature, the vapor pressure inside the capillary equals the external pressure of the system.[12] Record this temperature.

BoilingPointSetup cluster_Bath Heating Bath (Oil) Thermometer Calibrated Thermometer TestTube Test Tube with This compound Thermometer->TestTube attached to Capillary Inverted Capillary (open end down) TestTube->Capillary contains HeatSource Heat Source cluster_Bath cluster_Bath HeatSource->cluster_Bath heats gently Observer Observer Observer->TestTube watches for bubbles & liquid rise

Caption: Micro-scale Boiling Point Determination Setup.

Safety and Handling Considerations

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[18][19]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[18][19][20]

  • Exposure Routes and Hazards: this compound may cause skin, eye, and respiratory system irritation.[20][21] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[19][20]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[3][18] Short-term storage at 0-4°C is recommended, with long-term storage at -20°C.[3]

Conclusion

The melting point (26.5 °C) and vacuum boiling points (e.g., 114-115 °C @ 0.1 Torr) of this compound are defining physical constants that are dictated by its molecular structure. Its low melting point, particularly when compared to its highly symmetrical 4-iodo isomer (110-114 °C), serves as a powerful illustration of the dominance of crystal packing efficiency over molecular weight in determining the solid-liquid phase transition. A thorough understanding of these properties, combined with rigorous experimental technique, is fundamental to the successful application of this versatile reagent in research and development.

References

Methodological & Application

Application Notes and Protocols for 3-Iodobiphenyl in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Iodobiphenyl in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly indispensable in the fields of drug discovery and materials science for the construction of complex biaryl and substituted aromatic structures.[4][5] Within the diverse array of available substrates, this compound emerges as a strategically important building block. Its utility lies in the high reactivity of the carbon-iodine bond, which is generally more susceptible to oxidative addition by palladium catalysts than corresponding carbon-bromine or carbon-chlorine bonds.[6] This enhanced reactivity often translates to milder reaction conditions, faster reaction times, and higher yields, making it an excellent choice for complex synthetic campaigns.[6]

These application notes provide a comprehensive guide to leveraging this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed and optimized experimental protocols, and offer practical insights to troubleshoot and refine these powerful transformations.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[7][8] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][9][10]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[3][9][11] The relatively weak C-I bond in this compound facilitates this crucial, often rate-determining, step.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center.[2][11] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][2] The choice of base is critical and can significantly influence the reaction's efficiency.[1][2][12]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9][11]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-I(L2) [3-Biphenyl-Pd(II)-I(L)n] Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) [3-Biphenyl-Pd(II)-Ar'(L)n] Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 3-Aryl-biphenyl Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[13][14]

General Protocol for Suzuki-Miyaura Coupling of this compound

This robust protocol is suitable for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if using a simple Pd salt, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the base (2.0–3.0 equiv.), and the palladium catalyst (1–5 mol%). If using a separate ligand, add it at this stage.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe. Common solvent mixtures include toluene/water or dioxane/water, often in a 4:1 to 10:1 ratio.[7][13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7][13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[13]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation: Optimized Reaction Conditions

The choice of reaction parameters is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes a set of optimized conditions for the coupling of this compound with various arylboronic acids, providing a valuable starting point for methodology development.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001295
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)901692
4-Trifluoromethylphenylboronic acidXPhos Pd G3 (1)-Cs₂CO₃ (2.0)THF/H₂O (5:1)80898
2-Thiopheneboronic acidPdCl₂(dppf) (2.5)-Na₂CO₃ (3.0)DMF/H₂O (3:1)1101088
3,5-Dimethylphenylboronic acidPd/C (10)-K₂CO₃ (6.0)CH₃CN80891[15]

Application Notes: Field-Proven Insights

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a versatile catalyst, modern bulky electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency, especially for sterically hindered or electronically challenging substrates.[16] The choice of ligand is often crucial for the success of the reaction.[16]

  • The Role of the Base: The base plays multiple roles in the Suzuki-Miyaura reaction, including the formation of the active palladium complex and the activation of the boronic acid.[1][2] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[9] The strength and solubility of the base can impact the reaction rate and yield.

  • Solvent Systems: A mixture of an organic solvent and water is frequently employed to dissolve both the organic and inorganic reagents. The presence of water can also facilitate the transmetalation step.[12]

  • Side Reactions: Common side reactions include protodeboronation (cleavage of the C-B bond of the boronic acid) and homocoupling of the boronic acid.[9] These can often be minimized by carefully controlling the reaction conditions, particularly temperature and the amount of base.

  • Synthesis of Terphenyls: this compound is a valuable precursor for the synthesis of m-terphenyl derivatives.[17][18] These structures are important in materials science and as scaffolds in medicinal chemistry. The Suzuki-Miyaura reaction provides a direct and efficient route to these compounds.[19][20]

Experimental Workflow Optimization

The following diagram illustrates a logical workflow for optimizing a Suzuki-Miyaura reaction with this compound.

Optimization_Workflow cluster_workflow Optimization Workflow Start Define Substrates: This compound & Desired Boronic Acid Screen_Catalyst Screen Pd Catalyst & Ligand Combinations Start->Screen_Catalyst Screen_Base Optimize Base (Type & Equivalents) Screen_Catalyst->Screen_Base Screen_Solvent Evaluate Solvent Systems & Ratios Screen_Base->Screen_Solvent Optimize_Temp Fine-tune Temperature & Reaction Time Screen_Solvent->Optimize_Temp Analyze Analyze Yield & Purity (TLC, LC-MS, NMR) Optimize_Temp->Analyze Analyze->Screen_Catalyst < 80% Yield Re-evaluate Scale_Up Scale-up Optimized Conditions Analyze->Scale_Up ≥ 80% Yield

Caption: A logical workflow for optimizing Suzuki-Miyaura reactions.

Conclusion

This compound is a highly effective and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its inherent reactivity allows for the efficient synthesis of a wide range of biaryl compounds, including valuable terphenyl derivatives. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can harness the full potential of this powerful synthetic tool. The protocols and insights provided herein serve as a robust foundation for the successful application of this compound in academic research, drug discovery, and process development.

References

Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling of 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination in Modern Synthesis

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] Its broad substrate scope and functional group tolerance offer a significant advantage over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited applicability.[1][2][4]

This guide provides an in-depth technical overview and field-proven protocols for the Buchwald-Hartwig amination using 3-iodobiphenyl as the aryl halide substrate. This compound serves as an excellent model system, representing a class of non-activated, sterically accessible aryl iodides frequently encountered in medicinal chemistry and materials science. The protocols and insights presented herein are designed to be a practical resource for researchers aiming to leverage this transformative reaction in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Blueprint

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle, the key steps of which are outlined below.[1][5][6]

// Nodes Pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; OA_complex [label="L-Pd(II)(Ar)(I)\nOxidative Addition Complex", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Amine_complex [label="[L-Pd(II)(Ar)(H₂NR)]⁺ I⁻\nAmine Coordination", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Amido_complex [label="L-Pd(II)(Ar)(HNR)\nAmido Complex", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

// Edges Pd0 -> OA_complex [label="Oxidative Addition\n+ Ar-I (this compound)"]; OA_complex -> Amine_complex [label="Ligand Exchange\n+ H₂NR"]; Amine_complex -> Amido_complex [label="Deprotonation\n- Base-H⁺ I⁻"]; Amido_complex -> Pd0 [label="Reductive Elimination\n+ Ar-NHR"];

// Styling {rank=same; Pd0; OA_complex; Amine_complex; Amido_complex;} edge [color="#4285F4"]; node [color="#4285F4"]; } .enddot Figure 1: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[1][5] This is often the rate-determining step, and its efficiency is highly dependent on the nature of the palladium source and the supporting ligand.

  • Ligand Exchange and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center, displacing the iodide ligand. A stoichiometric amount of base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.[7] The choice of base is critical, as its strength can influence the reaction rate and substrate compatibility.[5]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5] The electronic and steric properties of the ligand play a vital role in promoting this step over competing side reactions like beta-hydride elimination.[1][2]

Parameter Selection: A Guide to Rational Reaction Design

The success of a Buchwald-Hartwig amination is contingent on the judicious selection of several key parameters. While aryl iodides are generally more reactive than the corresponding bromides and chlorides, they can present unique challenges, such as the formation of inhibitory off-cycle palladium-iodide dimers.[3][6] The following sections provide guidance on selecting the optimal components for the amination of this compound.

Palladium Precursors and Ligands

The combination of a palladium precursor and a phosphine ligand is the heart of the catalytic system. While Pd(II) sources like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) state.[5][7] Modern, well-defined palladium precatalysts, which are often air- and moisture-stable, offer greater reliability and reproducibility by generating the active L-Pd(0) species under the reaction conditions.[8]

The ligand's role is multifaceted: it stabilizes the palladium center, influences its reactivity in both the oxidative addition and reductive elimination steps, and prevents catalyst decomposition. For aryl iodides, bulky, electron-rich biarylphosphine ligands are generally preferred as they can prevent the formation of inactive iodide-bridged palladium dimers.[3]

Component Examples Key Considerations for this compound
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ requires in situ reduction.[5]
Precatalysts XPhos Pd G3, RuPhos Pd G3, BrettPhos Pd G3Offer improved stability and catalytic activity. G3 (third-generation) precatalysts are often highly effective.[9]
Ligands XPhos, RuPhos, BrettPhos, BINAPBulky biarylphosphine ligands like XPhos and RuPhos are excellent starting points for aryl iodides.[3] BrettPhos is particularly effective for coupling primary amines.[6]
Bases and Solvents

The base facilitates the deprotonation of the amine, a critical step in the formation of the key palladium-amido intermediate. The choice of solvent is equally important, as it must solubilize the reactants and catalyst while being compatible with the reaction conditions.

Component Examples Key Considerations for this compound
Bases NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups.[5] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance.[5]
Solvents Toluene, Dioxane, THF, t-BuOHToluene is a common and effective solvent for aminations of aryl iodides as it has poor solubility for iodide salts, which can mitigate catalyst inhibition.[6] Dioxane is also frequently used.[3] Ethereal solvents like THF are also viable options.[5]

Experimental Protocols

The following protocols are provided as a robust starting point for the Buchwald-Hartwig amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation by oxygen.[8]

// Nodes Setup [label="Reaction Setup\n(Inert Atmosphere)"]; Reagents [label="Reagent Addition\n(Solids then Liquids)"]; Reaction [label="Reaction\n(Heating & Stirring)"]; Workup [label="Workup\n(Quench, Extraction)"]; Purification [label="Purification\n(Chromatography)"];

// Edges Setup -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; } .enddot Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Coupling of this compound with Aniline

This protocol is optimized for the coupling of an aryl amine with this compound.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • XPhos Pd G3 precatalyst (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene (to achieve a concentration of ~0.2 M with respect to this compound)

    • Oven-dried Schlenk flask with a magnetic stir bar

    • Standard Schlenk line or glovebox

  • Procedure:

    • To the oven-dried Schlenk flask, add this compound, XPhos Pd G3, and sodium tert-butoxide.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Under a positive pressure of argon, add anhydrous toluene via syringe, followed by aniline.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.[10]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of this compound with a Primary Aliphatic Amine (e.g., n-Hexylamine)

This protocol is adapted for primary aliphatic amines, which can be more challenging coupling partners.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • n-Hexylamine (1.2 equiv)

    • BrettPhos Pd G3 precatalyst (2 mol%)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)

    • Anhydrous 1,4-Dioxane (to achieve a concentration of ~0.2 M with respect to this compound)

    • Oven-dried Schlenk flask with a magnetic stir bar

    • Standard Schlenk line or glovebox

  • Procedure:

    • To the oven-dried Schlenk flask, add this compound and BrettPhos Pd G3.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Under a positive pressure of argon, add anhydrous 1,4-dioxane via syringe, followed by n-hexylamine and LHMDS (as a solution in THF or added carefully as a solid).

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.

Troubleshooting_Flowchart

  • Issue: Low or No Conversion

    • Causality & Solution: This is often due to catalyst deactivation by oxygen or moisture.[7] Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a rigorously inert atmosphere.[8] The base, particularly solid hydroxides or carbonates, may also be of poor quality; using a fresh bottle or grinding the base prior to use can be beneficial.[5] If the issue persists, screening alternative bulky phosphine ligands or increasing the reaction temperature may be necessary.[5]

  • Issue: Formation of Hydrodehalogenation Byproduct (Biphenyl)

    • Causality & Solution: This side reaction, where the aryl iodide is reduced to the corresponding arene, can compete with the desired amination, particularly with primary amines.[1] It can be promoted by β-hydride elimination from the palladium-amido intermediate.[2] Using a bulkier ligand (like AdBrettPhos for primary amines) can sterically disfavor this pathway. Alternatively, lowering the reaction temperature or using a weaker base might suppress this side reaction.[3]

  • Issue: Difficulty in Product Purification

    • Causality & Solution: Residual palladium catalyst and phosphine oxide ligands can complicate purification. A common technique is to filter the crude reaction mixture through a plug of silica gel or Celite® before concentration.[10] If the product is basic, an acidic wash during the workup can help remove some impurities, followed by re-basification and extraction. For stubborn impurities, treating the crude product solution with a palladium scavenger may be effective.

Safety Considerations

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts and Ligands: These are valuable and should be handled with care. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool in the synthetic chemist's arsenal. The successful application of this reaction to substrates like this compound hinges on a rational selection of catalyst, ligand, base, and solvent, guided by a solid mechanistic understanding. The protocols and insights provided in this guide offer a comprehensive framework for achieving high-yielding and reproducible C-N bond formations, empowering researchers to accelerate their drug discovery and materials science programs.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and natural product synthesis. Their unique conformational properties and ability to engage in critical biological interactions make them a focal point of drug development. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies.[1][2] 3-Iodobiphenyl serves as an excellent and versatile starting material for accessing a diverse range of functionalized biaryl and terphenyl derivatives. Its structure provides a reactive C-I bond for cross-coupling while offering a pre-existing biphenyl core that can be further elaborated.

This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds using this compound as the electrophilic partner. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer expert insights to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Strategic Overview: Palladium-Catalyzed Pathways

The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds from aryl halides is dominated by palladium-catalyzed cross-coupling reactions. These transformations, recognized with the 2010 Nobel Prize in Chemistry, offer unparalleled functional group tolerance and reliability.[3][4][5] For this compound, the primary strategies involve:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C-C bond.[6][7][8] This is often the method of choice due to the stability and low toxicity of the boron reagents.[5][9]

  • Heck-Mizoroki Reaction: Coupling with an alkene to form a new C-C bond and a substituted alkene.[3][4][7][10] This is highly valuable for synthesizing stilbene and cinnamate-like structures.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, leading to N-aryl biaryl compounds.[11][12] This is a critical transformation in pharmaceutical synthesis.[12][13]

  • Kumada Coupling: Reaction with a Grignard (organomagnesium) reagent.[14] While powerful, the high reactivity of Grignard reagents limits its functional group tolerance compared to other methods.[5][14]

This guide will focus on providing detailed protocols for the Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig reactions due to their broad applicability and functional group tolerance.[5][15]

Section 1: Suzuki-Miyaura Coupling for Terphenyl Synthesis

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for biaryl synthesis.[9] It involves the palladium-catalyzed coupling of an organohalide with an organoboron species in the presence of a base.[6][16]

Reaction Mechanism

The catalytic cycle proceeds through three key steps: (1) Oxidative Addition of the aryl halide (this compound) to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid replaces the halide on the palladium center, and (3) Reductive Elimination to form the C-C bond of the final product and regenerate the Pd(0) catalyst.[6][8]

Suzuki_Miyaura_Coupling pd0 L₂Pd(0) oxidative_complex L₂Pd(II)(3-Biphenyl)(I) pd0->oxidative_complex Oxidative Addition transmetalation_complex L₂Pd(II)(3-Biphenyl)(Ar') oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product 3-Ar'-Biphenyl transmetalation_complex->product start This compound start->oxidative_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Reaction: Synthesis of 3-phenylbiphenyl from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 equiv, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of toluene. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition & Degassing: Add toluene and water to the flask (e.g., in a 4:1 ratio by volume). Seal the flask with a septum. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of this compound.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenylbiphenyl.

Application Notes & Insights
  • Choice of Catalyst/Ligand: While Pd(OAc)₂/PPh₃ is a classic combination, modern, more active catalyst systems often use bulky, electron-rich phosphine ligands like SPhos or XPhos, especially for less reactive aryl chlorides or hindered substrates. These can lead to lower catalyst loadings and faster reaction times.

  • The Role of the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8] K₂CO₃ is a common choice, but others like Cs₂CO₃ or K₃PO₄ can be more effective for sensitive substrates.

  • Solvent System: A biphasic solvent system (e.g., toluene/water or dioxane/water) is often used. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.

  • Troubleshooting: If the reaction stalls, potential issues include inefficient degassing (leading to catalyst decomposition), impure reagents, or an inappropriate choice of base/solvent for the specific substrates.

Data Summary
Coupling PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O~90%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O~95%
3-Pyridylboronic acidPd(PPh₃)₄K₃PO₄DMF~85%

Section 2: Heck-Mizoroki Reaction for Stilbene Synthesis

The Heck reaction couples aryl halides with alkenes to create substituted alkenes, a reaction of immense value in organic synthesis.[4][7][10] Using this compound, this method provides access to functionalized stilbene derivatives.

Reaction Mechanism

The cycle is similar to the Suzuki coupling but differs after the oxidative addition. Key steps are: (1) Oxidative Addition of this compound to Pd(0), (2) Alkene Coordination & Insertion (carbopalladation), (3) β-Hydride Elimination to release the alkene product, and (4) Base-mediated Regeneration of the Pd(0) catalyst.[3][7][17]

Heck_Mizoroki_Reaction pd0 L₂Pd(0) oxidative_complex L₂Pd(II)(3-Biphenyl)(I) pd0->oxidative_complex Oxidative Addition insertion_complex σ-Alkylpalladium Complex oxidative_complex->insertion_complex Alkene Insertion hydride_complex L₂Pd(II)(H)(I) insertion_complex->hydride_complex β-Hydride Elimination product Substituted Alkene insertion_complex->product hydride_complex->pd0 Regeneration start This compound start->oxidative_complex alkene Alkene alkene->insertion_complex base Base base->pd0

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Detailed Experimental Protocol

Reaction: Synthesis of 3-styrylbiphenyl from this compound and styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv, 1 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 equiv, 2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Vessel Preparation: To a flame-dried, sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Reagent Addition: Add anhydrous DMF, triethylamine, and finally styrene via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 18-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers. Wash the organic layer sequentially with 1M HCl and brine. Dry over anhydrous MgSO₄ and filter.

  • Purification: Remove the solvent in vacuo. Purify the residue by column chromatography (silica gel, hexanes) to afford the product, typically as the trans-isomer.[7]

Application Notes & Insights
  • Base Selection: A hindered amine base like triethylamine or diisopropylethylamine is commonly used. It serves to neutralize the HI generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[4]

  • Ligand Effects: Phosphine ligands are crucial for stabilizing the palladium catalyst.[4] The choice of ligand can influence reactivity and, in some cases, the regioselectivity of the alkene insertion.

  • Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMAc are standard for the Heck reaction as they help to solubilize the catalyst and salts formed during the reaction.

Section 3: Buchwald-Hartwig Amination for N-Aryl Biaryl Synthesis

This reaction is the premier method for forming C-N bonds from aryl halides.[11] It is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[12][13]

Reaction Mechanism

The catalytic cycle involves: (1) Oxidative Addition of this compound to the Pd(0) center, (2) Amine Coordination and Deprotonation by the base to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][18][19][20]

Buchwald_Hartwig_Amination pd0 L₂Pd(0) oxidative_complex L₂Pd(II)(3-Biphenyl)(I) pd0->oxidative_complex Oxidative Addition amido_complex L₂Pd(II)(3-Biphenyl)(NR₂) oxidative_complex->amido_complex Amide Formation amido_complex->pd0 Reductive Elimination product 3-(NR₂)-Biphenyl amido_complex->product start This compound start->oxidative_complex amine HNR₂ + Base amine->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Reaction: Synthesis of N-phenyl-[1,1'-biphenyl]-3-amine from this compound and aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • Glovebox Protocol: Due to the air-sensitivity of the catalyst and base, this reaction is best set up in an inert atmosphere glovebox.

  • Vessel Preparation: To an oven-dried vial, add NaOtBu, XPhos, and Pd₂(dba)₃.

  • Reagent Addition: Add this compound, anhydrous toluene, and stir for 5 minutes. Finally, add the aniline.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and place in a preheated heating block at 100 °C. Stir for 16-20 hours.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-aryl biaryl product.

Application Notes & Insights
  • Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination.[12] Bulky, electron-rich "Buchwald ligands" like XPhos, SPhos, or RuPhos are essential for promoting the reductive elimination step, which is often rate-limiting, and preventing β-hydride elimination.[11][12]

  • Base Sensitivity: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are required to deprotonate the amine without competing in side reactions. These bases are highly moisture-sensitive.

  • Substrate Scope: Modern Buchwald-Hartwig systems have an incredibly broad scope, tolerating a vast array of functional groups.[11] However, aryl iodides can sometimes be challenging substrates as the generated iodide can inhibit the catalyst.[18] In such cases, aryl bromides or triflates are often preferred.

Comparative Analysis of Methods

FeatureSuzuki-Miyaura CouplingHeck-Mizoroki ReactionBuchwald-Hartwig Amination
Bond Formed C(sp²)-C(sp²)C(sp²)-C(sp²)C(sp²)-N
Key Reagent Organoboron compoundAlkeneAmine
Functional Group Tolerance Very High[5][15]HighVery High[11]
Key Advantage Stability of reagents[9]Atom economyDirect C-N bond formation
Common Limitation Protodeboronation side reactionRegioselectivity can be an issueAir/moisture sensitive catalyst/base
Typical Conditions 80-110 °C, Base100-120 °C, Amine Base80-110 °C, Strong Base, Inert Atm.

Conclusion

This compound is a highly effective precursor for the synthesis of complex biaryl and terphenyl systems through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig reactions each offer a powerful and distinct pathway to create C-C or C-N bonds with high efficiency and functional group tolerance. The choice of method depends on the desired target structure—a terphenyl, a stilbene, or an N-aryl biaryl. By understanding the mechanistic nuances and adhering to optimized protocols, researchers can reliably access a wide array of valuable compounds for applications in drug discovery and materials science.

References

ligand selection for 3-iodobiphenyl cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Ligand Selection for the Cross-Coupling of 3-Iodobiphenyl

Authored by: A Senior Application Scientist

Introduction: The Challenge of Constructing Biaryl Scaffolds

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, providing a powerful means to construct carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where complex molecular architectures are the norm.[2][3] Among these, the Suzuki-Miyaura coupling is a premier method for creating biaryl linkages, a common motif in pharmacologically active compounds.

This guide focuses on a specific, yet representative, challenge: the cross-coupling of this compound. While aryl iodides are generally reactive electrophiles[4], the biphenyl scaffold introduces a degree of steric hindrance that can complicate catalyst performance, making the judicious selection of the ancillary ligand paramount for achieving high efficiency and yield. This document provides a framework for rational ligand selection, grounded in mechanistic principles and supported by actionable experimental protocols.

Mechanistic Underpinnings: The Ligand's Decisive Role

To select a ligand effectively, one must first understand its function within the catalytic cycle. The ligand is not a passive spectator; it is an active controller of the metal center's reactivity, stability, and selectivity. Its steric and electronic properties directly influence the rates of the key steps in the cycle.[5][6]

The generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step is often rate-limiting, especially for less reactive aryl halides. Electron-rich ligands enhance the nucleophilicity of the palladium center, accelerating this process.[6][7]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst. Sterically bulky ligands are known to promote this final, product-forming step.[8][9]

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L_n pdi_aryl Ar-Pd(II)-I(L_n) pd0->pdi_aryl Oxidative Addition (Ar-I) pdi_biaryl Ar-Pd(II)-Ar'(L_n) pdi_aryl->pdi_biaryl Transmetalation (Ar'B(OH)₂) pdi_biaryl->pd0 Reductive Elimination (Ar-Ar') product Coupled Product (Ar-Ar') pdi_biaryl->product aryl_iodide This compound (Ar-I) aryl_iodide->pdi_aryl boronic_acid Boronic Acid (Ar'B(OH)₂) boronic_acid->pdi_biaryl

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

A Survey of Key Ligand Classes

The modern chemist has a vast arsenal of ligands available. For the coupling of a substrate like this compound, two families stand out: bulky phosphines and N-Heterocyclic Carbenes (NHCs).

Phosphine Ligands

Phosphines are the traditional workhorses of cross-coupling. Their properties are tuned by altering the substituents on the phosphorus atom.

  • Simple Trialkyl/Triarylphosphines (e.g., PPh₃, PCy₃, P(t-Bu)₃): While foundational, simple phosphines like Triphenylphosphine (PPh₃) may offer limited reactivity for challenging substrates. More electron-rich and bulky alkylphosphines like Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃) often provide significantly improved performance by accelerating oxidative addition and reductive elimination.[6]

  • Bulky Biaryl Phosphines (Buchwald Ligands): Developed by the Buchwald group, this class of ligands (e.g., XPhos, SPhos, RuPhos) has revolutionized cross-coupling.[10] They feature immense steric bulk and strong electron-donating character. This combination favors the formation of a highly reactive monoligated Pd(0) species, which is crucial for efficient catalysis, especially with hindered substrates.[8][11] For this compound, ligands like XPhos or SPhos are excellent starting points.

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphines.[12][13]

  • Properties: NHCs are strong σ-donors, often more so than even the most electron-rich phosphines.[14] This strong donation forms a very stable bond with the palladium center, creating robust and thermally stable catalysts.[13] Their steric profile can be easily tuned by modifying the substituents on the nitrogen atoms (e.g., IMes, IPr, IAd).[12][15]

  • Application: The high stability and activity of Pd-NHC complexes make them highly effective for a wide range of cross-coupling reactions, including those involving challenging substrates.[14][16] They can be particularly effective in preventing the formation of palladium black, a common catalyst decomposition pathway.

Strategic Ligand Selection and Screening

While theoretical principles provide guidance, the optimal ligand for a specific transformation is almost always determined empirically. A high-throughput screening (HTS) approach is the most efficient method for identifying the ideal catalyst system.[10][17][18]

The following workflow provides a logical approach to ligand selection for the this compound coupling.

Ligand_Selection_Workflow cluster_outcomes Possible Outcomes start Start: Couple this compound with desired boronic acid screen Screen a diverse set of ligands: - Buchwald-type (XPhos, SPhos) - Bulky Alkyl (P(t-Bu)₃) - NHC (IPr, IMes) - Bidentate (dppf) start->screen evaluate Evaluate reaction outcome (LC-MS or GC-MS) screen->evaluate high_yield High Yield (>80%) evaluate->high_yield Success low_conv Low Conversion evaluate->low_conv Problem side_prod Side Products (e.g., homocoupling, dehalogenation) evaluate->side_prod Problem optimize Proceed to scale-up and optimization high_yield->optimize troubleshoot_conv Troubleshoot: - Increase ligand bulk/electron donation (e.g., try tBuXPhos) - Switch to NHC ligand - Increase temperature/catalyst loading low_conv->troubleshoot_conv troubleshoot_side Troubleshoot: - Lower temperature - Screen different bases (e.g., K₂CO₃, CsF) - Ensure strictly anaerobic conditions side_prod->troubleshoot_side troubleshoot_conv->screen Re-screen troubleshoot_side->screen Re-screen

Caption: A workflow for systematic ligand selection and optimization.

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.

Protocol 1: High-Throughput Ligand Screening for Suzuki-Miyaura Coupling

This protocol describes the setup for screening multiple ligands in parallel using a 24-well reaction block.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)

  • Ligand library (e.g., XPhos, SPhos, P(t-Bu)₃, IPr, dppf)

  • Base (e.g., Potassium Phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • 24-well reaction block with stir bars

  • Internal standard (e.g., Biphenyl) for quantitative analysis

Procedure:

  • Stock Solution Preparation: To minimize weighing errors, prepare stock solutions of this compound, the arylboronic acid, and the internal standard in the chosen solvent.

  • Ligand Dosing: In an inert atmosphere glovebox, dispense the individual solid phosphine ligands or NHC salts into separate wells of the reaction block. A typical ligand-to-palladium ratio is 2:1.[5]

  • Reagent Addition:

    • To each well, add the palladium precursor. If using Pd(OAc)₂, a Pd:Ligand ratio of 1:2 is a good starting point.

    • Add the this compound stock solution (1.0 equiv).

    • Add the arylboronic acid stock solution (1.5 equiv).

    • Add the solid base (e.g., K₃PO₄, 3.0 equiv).

    • Add enough solvent to reach the desired concentration (e.g., 0.1 M).

  • Reaction Execution:

    • Seal the reaction block with a cap mat.

    • Place the block on a heating magnetic stirrer plate and heat to the desired temperature (e.g., 100 °C).

    • Stir for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take an aliquot from each well.

    • Quench with a small amount of water and dilute with a suitable solvent (e.g., ethyl acetate).

    • Add the internal standard stock solution.

    • Analyze by LC-MS or GC-MS to determine the conversion and yield for each reaction.

Protocol 2: Optimized Scale-Up Procedure (Example with XPhos)

This protocol is a representative example for a 1 mmol scale reaction, assuming XPhos was identified as the optimal ligand from the screen.

Materials:

  • This compound (280 mg, 1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed t-Amyl alcohol (10 mL)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed t-amyl alcohol to the flask via syringe.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting this compound is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Data Summary and Troubleshooting

The choice of ligand can dramatically affect the outcome. The table below summarizes expected trends for the coupling of this compound.

Ligand ClassExample(s)Steric BulkElectron DonationExpected Performance for this compound
Bulky Biaryl Phosphine XPhos, SPhosVery HighVery HighExcellent. Generally the best starting point. Promotes all steps of the catalytic cycle effectively.[11]
Bulky Alkyl Phosphine P(t-Bu)₃HighHighGood to Excellent. Highly active but can be more sensitive to air than biaryl phosphines.
N-Heterocyclic Carbene IPr, IMesHighVery HighGood to Excellent. Forms highly stable and active catalysts, often tolerant of higher temperatures.[13][14]
Bidentate Phosphine dppf, XantphosModerateModerateVariable. Can be effective but may be less general than bulky monodentate ligands for this substrate type.[19]
Triarylphosphine PPh₃LowLowPoor to Moderate. Often requires higher catalyst loading and temperatures; may result in low conversion.[4]

Troubleshooting Guide:

  • Low or No Conversion: The oxidative addition is likely slow. Switch to a more electron-rich and sterically bulky ligand (e.g., from XPhos to tBuXPhos) or an NHC ligand.[6] Consider a more reactive palladium precatalyst.

  • Formation of Homocoupled Boronic Acid Product: The transmetalation is too slow relative to side reactions. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) or ensure anhydrous conditions.

  • Formation of Biphenyl (Dehalogenation): This suggests a protodehalogenation side reaction. Ensure the reaction is strictly anaerobic and consider a less basic fluoride source like CsF if water is suspected to be an issue.

  • Catalyst Decomposition (Palladium Black): The catalyst is not stable under the reaction conditions. Switch to a more robust ligand system, such as an NHC, or use a precatalyst designed for high stability.[10][13]

Conclusion

The successful cross-coupling of this compound is a testament to the power of rational ligand design and systematic screening. While the substrate's reactivity as an aryl iodide is favorable, steric factors necessitate the use of advanced ancillary ligands. Bulky, electron-rich monodentate phosphines, particularly from the biaryl phosphine family, and N-heterocyclic carbenes represent the state-of-the-art for this class of transformation. By understanding the mechanistic role of the ligand and employing a high-throughput screening strategy, researchers can rapidly identify optimal conditions, transforming a challenging synthetic problem into a routine and high-yielding procedure.

References

The Crucial Role of the Base in Suzuki Coupling of 3-Iodobiphenyl: A Detailed Guide to Selection and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or pseudohalide, is particularly vital in the synthesis of biaryl and substituted aromatic structures—motifs frequently found in pharmaceuticals, agrochemicals, and advanced materials.[3][4] For substrates such as 3-iodobiphenyl, the Suzuki coupling offers a direct pathway to construct complex terphenyls and other poly-aromatic systems.

At the heart of this powerful transformation lies a catalytic cycle driven by a palladium complex. This cycle is critically influenced by several factors, with the choice of base being a paramount, yet often nuanced, parameter. The base is not merely a passive component but an active participant that governs reaction kinetics, yield, and selectivity.[3][5] This guide provides an in-depth exploration of base selection for the Suzuki coupling of this compound, offering both mechanistic insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.

The Mechanistic Underpinnings: Why the Base is a Key Player

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The base plays a pivotal role, primarily in facilitating the transmetalation step, which is often the rate-determining step of the cycle.[3][7]

There are two widely accepted pathways through which the base exerts its influence:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate. This activated boron species is then sufficiently reactive to undergo transmetalation with the palladium(II) halide complex formed after oxidative addition.[3][7]

  • The Hydroxide/Alkoxide Pathway: The base can also react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex is then primed to react with the neutral boronic acid in the transmetalation step.[3][7]

The prevailing pathway is dependent on the specific base, solvent, and substrates employed. Weaker bases, such as carbonates and phosphates, are commonly used and are effective in many Suzuki-Miyaura reactions.[3][7]

Below is a diagram illustrating the catalytic cycle and the crucial intervention points of the base.

Caption: The Suzuki-Miyaura catalytic cycle and the dual role of the base.

A Comparative Analysis of Common Bases for the Suzuki Coupling of this compound

The choice of base for the Suzuki coupling of this compound is critical and is influenced by factors such as the nature of the boronic acid coupling partner, the solvent system, and the presence of any base-sensitive functional groups. For a substrate like this compound, which is an aryl iodide, the oxidative addition step is generally facile. Therefore, the efficiency of the transmetalation step, which is heavily influenced by the base, becomes paramount.

Below is a comparative table of commonly used inorganic bases. The presented yield ranges are based on general observations for Suzuki couplings of aryl iodides and should be considered as a starting point for the optimization of the reaction with this compound.[3][5][8]

BaseFormulaBasicityTypical Yield (%)Key Characteristics and Considerations
Sodium CarbonateNa₂CO₃Moderate90-98A widely used, cost-effective, and efficient base for a broad range of substrates. Often a good first choice for reaction optimization.[5][8]
Potassium CarbonateK₂CO₃Moderate85-95Similar in reactivity to Na₂CO₃, it is another common and effective choice. Its solubility can differ from Na₂CO₃, which may influence reaction kinetics.[3]
Cesium CarbonateCs₂CO₃Moderate90-99Often provides excellent yields, sometimes superior to other carbonates, particularly with challenging or sterically hindered substrates.[3]
Potassium PhosphateK₃PO₄Strong88-98A strong, non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl substrates and sterically hindered boronic acids.[3][8]
Sodium HydroxideNaOHStrong70-90A strong and inexpensive base, but its high nucleophilicity can sometimes lead to undesired side reactions, such as hydrolysis of ester functional groups.[3][8]
Potassium HydroxideKOHStrong75-92Similar in reactivity and limitations to NaOH.[3]

Experimental Protocols: A Practical Guide

To ensure the successful Suzuki coupling of this compound, it is essential to follow a well-defined experimental protocol. The following procedures provide a general framework for screening different bases and for a standard reaction setup.

General Protocol for Base Screening

This protocol outlines a method for efficiently screening various inorganic bases to determine the optimal conditions for the Suzuki coupling of this compound with a model boronic acid, such as phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Selected inorganic base (2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a series of clean and dry reaction vials, add this compound, phenylboronic acid, and the palladium catalyst.

  • To each vial, add a different inorganic base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Seal the vials with septa and purge with an inert gas for 5-10 minutes.

  • Add the degassed solvent to each vial via syringe.

  • Place the vials in a preheated heating block (e.g., 80-100 °C) and stir for the desired reaction time (e.g., 4-12 hours).

  • Monitor the progress of each reaction by TLC or LC-MS.

  • Upon completion, cool the reactions to room temperature, and perform a workup and analysis to determine the yield for each base.

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid using potassium carbonate as the base.

Materials:

  • This compound (280 mg, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (23 mg, 0.02 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and wash it with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Boronic Acid - Base - Pd Catalyst Assembly Assemble Glassware (Flask, Condenser) Reagents->Assembly Inert Inert Atmosphere (Evacuate/Backfill Ar/N2) Assembly->Inert Solvent Add Degassed Solvents Inert->Solvent Heating Heat and Stir Solvent->Heating Cooling Cool to Room Temp. Heating->Cooling Monitor by TLC/LC-MS Extraction Extraction with Organic Solvent & Water Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Conclusion: A Foundation for Rational Reaction Design

The selection of an appropriate base is a critical determinant for the success of the Suzuki-Miyaura coupling of this compound. A thorough understanding of the mechanistic role of the base, coupled with a systematic approach to screening and optimization, will empower researchers to achieve high yields and purity in their synthetic endeavors. While moderate bases such as potassium and sodium carbonate often provide a reliable starting point, stronger, non-nucleophilic bases like potassium phosphate may offer advantages for more challenging coupling partners. The protocols and comparative data presented in this guide serve as a robust foundation for the rational design and execution of Suzuki coupling reactions, ultimately accelerating the synthesis of complex molecules for a wide range of applications in research and development.

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls via 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biphenyls and the Role of 3-Iodobiphenyl

Substituted biphenyls are a class of organic compounds that form the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique three-dimensional structure and electronic properties make them privileged scaffolds in drug discovery, contributing to the efficacy of drugs for treating conditions ranging from hypertension to cancer.[3] The synthesis of these vital compounds often relies on robust and versatile cross-coupling methodologies, with palladium-catalyzed reactions being at the forefront of modern organic synthesis.[4][5]

This guide focuses on the use of this compound as a versatile starting material for the synthesis of a diverse range of substituted biphenyls. The high reactivity of the carbon-iodine bond in aryl iodides makes them excellent substrates for palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and higher yields compared to their bromide or chloride counterparts.[6][7] We will provide detailed protocols for three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling researchers to access a wide array of functionalized biphenyl derivatives.

Core Concepts: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions fundamentally proceed through a similar catalytic cycle, which is essential to understand for troubleshooting and optimization.[8] The cycle typically involves three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) intermediate.[9][10] This is often the rate-determining step.

  • Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.[11] In the Sonogashira reaction, a copper acetylide, formed from a terminal alkyne, undergoes transmetalation.[3] For the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-aryl bond.[9][12]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[5]

The choice of ligands, base, and solvent is critical for the efficiency of these reactions, as they influence the stability and reactivity of the palladium catalyst and intermediates.

Experimental Protocols and Methodologies

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Biphenyls

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl compounds due to its mild conditions and the commercial availability and stability of boronic acids.[6][13]

Reaction Scheme:

cluster_0 Suzuki-Miyaura Coupling This compound This compound Plus1 + This compound->Plus1 Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Plus1 Product 3-Aryl-1,1'-biphenyl Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Arrow1 Catalyst Plus1->Arrow1 Arrow1->Product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Substituted Phenylboronic Acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (3 equivalents)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene (10 mL) and deionized water (2 mL) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aryl-1,1'-biphenyl.

Data Table: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid1,1':3',1''-Terphenyl85-95
24-Methoxyphenylboronic acid4'-Methoxy-1,1':3',1''-terphenyl80-90
34-Fluorophenylboronic acid4'-Fluoro-1,1':3',1''-terphenyl82-92
Protocol 2: Heck Reaction for the Synthesis of Alkenyl-Substituted Biphenyls

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[9][12]

Reaction Scheme:

cluster_1 Heck Reaction This compound This compound Plus2 + This compound->Plus2 Alkene Alkene (e.g., Styrene) Alkene->Plus2 Product 3-Styryl-1,1'-biphenyl Catalyst Pd(OAc)₂ Ligand (e.g., PPh₃) Base (e.g., Et₃N) Solvent (e.g., DMF) Arrow2 Catalyst Plus2->Arrow2 Arrow2->Product

Caption: Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Butyl Acrylate) (1.5 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)

  • Triphenylphosphine (PPh₃) (2 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (2.0 mmol, 2.0 equiv) and the alkene (1.5 mmol, 1.5 equiv).

  • Heat the reaction to 100 °C and stir for 8-16 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain the desired alkenyl-substituted biphenyl.

Data Table: Representative Heck Reactions

EntryAlkeneProductTypical Yield (%)
1Styrene(E)-3-Styryl-1,1'-biphenyl75-85
2n-Butyl acrylate(E)-Butyl 3-([1,1'-biphenyl]-3-yl)acrylate70-80
Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Biphenyls

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons, yielding arylalkynes.[3][11]

Reaction Scheme:

cluster_2 Sonogashira Coupling This compound This compound Plus3 + This compound->Plus3 Alkyne Terminal Alkyne Alkyne->Plus3 Product 3-(Alkynyl)-1,1'-biphenyl Catalyst Pd(PPh₃)₂Cl₂ CuI Base (e.g., Et₃N) Solvent (e.g., THF) Arrow3 Catalyst Plus3->Arrow3 Arrow3->Product

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) Iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-substituted biphenyl.

Data Table: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene3-(Phenylethynyl)-1,1'-biphenyl88-96
2Ethynyltrimethylsilane3-((Trimethylsilyl)ethynyl)-1,1'-biphenyl85-93

Conclusion and Future Perspectives

The protocols detailed in this guide demonstrate the utility of this compound as a key building block for the synthesis of diverse substituted biphenyls. The Suzuki-Miyaura, Heck, and Sonogashira reactions offer reliable and high-yielding pathways to aryl-, alkenyl-, and alkynyl-substituted biphenyls, respectively. These methods are indispensable tools for researchers in drug discovery and materials science, enabling the rapid generation of novel molecular architectures for further investigation. Future work will continue to focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and greener reaction media.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Iodobiphenyl Suzuki Coupling Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, yet achieving high yields, particularly with substrates like 3-iodobiphenyl, requires a nuanced understanding of the reaction's components and potential pitfalls. This guide is structured to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound a favorable, yet potentially tricky, substrate for Suzuki coupling?

A: this compound is an excellent substrate primarily due to the high reactivity of the carbon-iodine (C-I) bond in the palladium-catalyzed catalytic cycle. The C-I bond is weaker than corresponding C-Br or C-Cl bonds, facilitating a more rapid oxidative addition step, which is often the rate-limiting step in the cycle.[1][2] This allows for milder reaction conditions and potentially higher yields.[2] The "tricky" aspect arises from the steric hindrance provided by the adjacent phenyl ring, which can influence the choice of ligand required for efficient coupling. Furthermore, like all aryl iodides, it can be susceptible to side reactions like dehalogenation if conditions are not carefully controlled.[3][4]

Q2: My reaction yield is consistently low. What are the most common initial culprits I should investigate?

A: Low yields in Suzuki couplings can almost always be traced back to one of three areas: (1) Reagent and Solvent Quality , (2) Catalyst Inactivation , or (3) Suboptimal Reaction Parameters .

  • Reagent Quality: The purity of your this compound, and especially your boronic acid partner, is paramount. Boronic acids can degrade over time, forming boroxines (anhydrides) or undergoing protodeboronation, which renders them inactive.[3][5]

  • Catalyst Inactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[1][3] Insufficiently degassed solvents or a poor inert atmosphere technique will lead to the formation of palladium oxides ("palladium black") and a stalled reaction.[6]

  • Suboptimal Parameters: The interplay between the base, solvent, and ligand is critical. An inappropriate choice for your specific substrates can lead to poor solubility of the base, slow transmetalation, or the promotion of side reactions.[3][7]

Q3: How critical is the choice of base, and how does it work?

A: The base is not merely an additive; it is a stoichiometric reagent that is essential for the transmetalation step.[8][9] Its primary role is to activate the organoboron species. The boronic acid reacts with the base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex (e.g., a trihydroxyborate).[10][11] This negatively charged species facilitates the transfer of the organic group from boron to the palladium center. The choice of base can dramatically affect yield by influencing this activation and by minimizing side reactions like protodeboronation, for which milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1][12]

Section 2: Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental failures in a direct question-and-answer format.

Problem: Low or No Product Conversion

Q: I've run my reaction overnight, and TLC/LC-MS analysis shows only my starting this compound and unreacted boronic acid. What should I check first?

A: This "dead reaction" scenario points to a fundamental failure in the catalytic cycle, most often due to catalyst inactivation or a failure in the transmetalation step.

Immediate Diagnostic Checks:

  • Verify the Inert Atmosphere: Was your reaction setup truly oxygen-free? Oxygen is a potent poison for the Pd(0) catalyst.[1][3] Re-evaluate your degassing procedure (see Protocol 2) and ensure all glassware is dried and the system is leak-proof.

  • Assess Reagent Integrity:

    • Boronic Acid: Is the boronic acid pure and dry? As mentioned, boronic acids can degrade. Use a freshly opened bottle or purify the reagent if its quality is suspect.[3]

  • Check Base and Solvent Compatibility: Is your base soluble in the reaction solvent? An insoluble base cannot activate the boronic acid effectively. For inorganic bases like K₂CO₃ or K₃PO₄, a biphasic solvent system (e.g., Toluene/water, Dioxane/water) is often required to create the necessary interface for the reaction to proceed.[3][7][8]

Problem: Significant Side Product Formation

Q: My desired product is formed, but I have a major byproduct from the homocoupling of my boronic acid partner. How do I suppress this?

A: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of oxygen and Pd(II) species.[5] It competes directly with the desired cross-coupling.

Solutions:

  • Improve Degassing: This is the most effective solution. The presence of O₂ can facilitate the oxidative cycle that leads to homocoupling.[5] Ensure your solvent is rigorously degassed and a positive pressure of inert gas is maintained.

  • Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ or a highly efficient pre-catalyst system can mitigate this.

  • Control Stoichiometry: Adding the aryl halide in a slight excess (e.g., 1.05 equivalents) can sometimes favor the cross-coupling pathway.[13]

Q: I'm observing a significant amount of biphenyl, which means my this compound is being dehalogenated. What causes this and how can I stop it?

A: Dehalogenation (Ar-I → Ar-H) is a reductive side reaction that consumes your starting material. It can be caused by several factors, including the choice of base and the presence of hydride sources.

Solutions:

  • Use a Milder Base: Strong bases can sometimes promote pathways that lead to dehalogenation. Switching to a milder base like KF or K₂CO₃ may help.[3]

  • Ensure Anhydrous Conditions (if applicable): While many Suzuki protocols use water, in some systems, water can act as a proton source for dehalogenation. If this is a persistent issue, trying the reaction under strictly anhydrous conditions with a suitable organic-soluble base could be a solution.[1]

  • Optimize Ligand Choice: Certain ligands may favor the reductive elimination of the desired product over competing dehalogenation pathways. Screening bulky, electron-rich ligands is a valid strategy.[3]

Q: My boronic acid seems to be decomposing, resulting in a byproduct corresponding to the protonated version of its aryl group. What is happening?

A: You are observing protodeboronation , a common and frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][13] This is particularly problematic with electron-deficient boronic acids and can be accelerated by high temperatures and aqueous basic conditions.[1]

Solutions:

  • Switch to a Milder Base: As with dehalogenation, strong bases can promote this side reaction. Bases like K₃PO₄ and Cs₂CO₃ are often effective at minimizing protodeboronation.[1][12]

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[1] These reagents slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[1][14]

  • Lower Reaction Temperature and Time: If the cross-coupling is sufficiently fast, reducing the temperature and reaction time can decrease the extent of boronic acid decomposition.[1]

Section 3: Protocols and Methodologies

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) OR Palladium Pre-catalyst/Ligand System (e.g., Pd₂(dba)₃, 1-2.5 mol% + XPhos, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)

Procedure:

  • Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst/ligand system, and the base.

  • Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure a completely oxygen-free environment.[1][4]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (this compound) is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Solvent Degassing

Properly deoxygenated solvents are non-negotiable for successful Suzuki couplings.

Method: Sparging with Inert Gas

  • Pour the required volume of solvent into the reaction flask or a separate flask.

  • Insert a long needle or glass pipette connected to an inert gas line (Argon or Nitrogen) so that it is submerged below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Bubble the inert gas through the solvent for 15-30 minutes with gentle stirring.[3] This method is effective and convenient for most lab-scale reactions.

Section 4: Key Parameter Optimization Tables

Use these tables as a starting point for screening and optimization.

Table 1: Common Catalysts & Ligands for this compound Coupling

Catalyst System Typical Loading (mol%) Key Characteristics & Applications
Pd(PPh₃)₄ 2 - 5% "Classic" catalyst; an air-stable Pd(0) source. Effective for many standard couplings but can be less efficient for sterically hindered substrates.[13]
Pd(OAc)₂ / PPh₃ 1 - 3% Pd / 4 - 12% Ligand In situ generation of the active catalyst. Simple and cost-effective.
Pd₂(dba)₃ / XPhos or SPhos 1 - 2% Pd / 2 - 4% Ligand Highly active system using Buchwald ligands. Excellent for sterically demanding substrates and can enable lower reaction temperatures.[3][14]

| PdCl₂(dppf) | 2 - 5% | A robust and air-stable Pd(II) pre-catalyst. Good for a wide range of substrates. |

Table 2: Common Bases & Solvents for this compound Coupling

Base Solvent System Temperature (°C) Notes
K₂CO₃ Toluene/Water, Dioxane/Water 80 - 110 A very common, inexpensive, and effective choice. Requires an aqueous phase for solubility.[3][15]
Cs₂CO₃ Dioxane, THF, Toluene 80 - 110 More soluble in organic solvents than K₂CO₃. Often provides higher yields but is more expensive. Can be used in anhydrous conditions.
K₃PO₄ Dioxane, Toluene 80 - 110 A moderately strong base often used to minimize side reactions like protodeboronation and for sensitive substrates.[1][12]

| KF | THF, Dioxane | 60 - 100 | A mild base, particularly useful when base-labile functional groups are present. Can lead to slower reaction rates.[16] |

Section 5: Mechanistic Insights & Visualizations

Understanding the catalytic cycle and having a logical troubleshooting workflow are key to mastering this reaction.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 trans-Ar-Pd(II)L₂(I) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 cis-Ar-Pd(II)L₂(Ar') transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_iodide This compound (Ar-I) aryl_iodide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low / No Yield check_reagents 1. Check Reagent Integrity - Catalyst/Ligand Fresh? - Boronic Acid Pure? - Substrate Pure? start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert Atmosphere? - Solvents Degassed? - Correct Temp? start->check_conditions side_products Significant Side Products? check_conditions->side_products If all OK no_reaction No Reaction at All? check_conditions->no_reaction If all OK homocoupling Homocoupling (Ar'-Ar') side_products->homocoupling Yes dehalogenation Dehalogenation (Ar-H) side_products->dehalogenation Yes protodeboronation Protodeboronation (Ar'-H) side_products->protodeboronation Yes solution_no_reaction Screen Base/Solvent - Check Solubility - Try Biphasic System Screen Catalyst/Ligand no_reaction->solution_no_reaction Yes solution_homocoupling Improve Degassing Use Pd(0) Source homocoupling->solution_homocoupling solution_dehalogenation Use Milder Base Optimize Ligand dehalogenation->solution_dehalogenation solution_protodeboronation Use Milder Base (K₃PO₄) Use Pinacol Ester Lower Temperature protodeboronation->solution_protodeboronation

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Suzuki Coupling of 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of 3-iodobiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important cross-coupling reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of this compound is a key transformation for the synthesis of complex poly-aromatic systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. However, like any chemical reaction, it is not without its challenges. The steric hindrance imparted by the biphenyl moiety and the reactivity of the aryl iodide can lead to the formation of undesirable side products, complicating purification and reducing yields.

This guide provides practical, field-proven insights to help you overcome these challenges. We will delve into the mechanistic origins of common side products and offer actionable strategies to minimize their formation.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the Suzuki coupling of this compound.

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to a biphenyl derived from my boronic acid. What is happening and how can I prevent it?

Answer: You are observing the homocoupling of your boronic acid. This is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen and palladium(II) species.[1][2]

Causality and Mechanism:

Homocoupling of boronic acids can occur through a palladium-catalyzed oxidative process. If your reaction mixture is not rigorously deoxygenated, dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.

Actionable Steps for Mitigation:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and execution. Use Schlenk techniques or a glovebox to minimize oxygen exposure.

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce the amount of initial Pd(II) species present, although these can still form in the presence of oxygen.

  • Minimizing Excess Boronic Acid: While a slight excess of the boronic acid is often used to drive the reaction to completion, a large excess can increase the probability of homocoupling. A 1.1 to 1.5 molar equivalent of the boronic acid is a good starting point.

Question 2: My desired product yield is low, and I have isolated a significant amount of biphenyl (the de-iodinated starting material). What is causing this dehalogenation?

Answer: The formation of biphenyl from this compound is a result of a dehalogenation side reaction. This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

Causality and Mechanism:

Dehalogenation can be promoted by several factors, including the presence of water or other protic sources, the choice of base, and the nature of the phosphine ligand. The mechanism can involve the formation of a palladium-hydride species, which then undergoes reductive elimination with the aryl group to form the dehalogenated product.

Actionable Steps for Mitigation:

  • Anhydrous Conditions: If dehalogenation is a significant issue, consider running the reaction under anhydrous conditions. Use dry solvents and ensure your reagents are free of water.

  • Choice of Base: Some bases are more prone to promoting dehalogenation. If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base such as K₂CO₃ or CsF.

  • Ligand Selection: The phosphine ligand can influence the rate of dehalogenation. Experiment with different ligands to find one that favors the cross-coupling pathway. Bulky, electron-rich ligands often promote the desired reductive elimination.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions like dehalogenation.

Question 3: I am losing my boronic acid during the reaction, and I'm isolating the corresponding arene. What is this side reaction and how can I stop it?

Answer: This side reaction is known as protodeboronation , where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond. This is a common pathway for boronic acid degradation, especially with electron-rich or heteroaromatic boronic acids.

Causality and Mechanism:

Protodeboronation is essentially the hydrolysis of the boronic acid and is often catalyzed by acid or base. The presence of water in the reaction mixture is a key contributor to this side reaction.

Actionable Steps for Mitigation:

  • Use of Boronate Esters: Boronic acids can be protected as boronate esters, such as pinacol esters (Bpin). These are generally more stable towards protodeboronation and slowly hydrolyze in situ to release the boronic acid for the coupling reaction.

  • Anhydrous Conditions: As with dehalogenation, minimizing the amount of water in the reaction can significantly suppress protodeboronation.

  • Milder Base: Strong bases can accelerate protodeboronation. Consider using a milder base like KF or K₂CO₃.

  • Reaction Time: Prolonged reaction times at elevated temperatures can lead to increased degradation of the boronic acid. Monitor the reaction progress and stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The primary challenge arises from the steric hindrance provided by the phenyl group at the 3-position. This can slow down the rate-determining steps of the catalytic cycle, such as oxidative addition or reductive elimination, allowing more time for side reactions to occur. Careful optimization of the catalyst, ligand, and reaction conditions is crucial to favor the desired cross-coupling pathway.

Q2: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A2: For sterically hindered substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. Combinations such as Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos often provide good results by facilitating the desired cross-coupling pathway and minimizing side reactions.[2] Traditional catalysts like Pd(PPh₃)₄ may be less effective for such challenging couplings.

Q3: What is the role of the base in the Suzuki reaction, and which one should I use for this compound?

A3: The base plays a crucial role in activating the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.[3] For the coupling of this compound, a moderately strong base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. For particularly difficult couplings or base-sensitive substrates, cesium fluoride (CsF) can be an effective alternative.

Q4: What is the black precipitate that sometimes forms in my reaction?

A4: The black precipitate is often palladium black , which is finely divided, catalytically inactive palladium metal. Its formation indicates catalyst decomposition and can lead to a stalled reaction. This can be caused by impurities, high temperatures, or an inappropriate choice of ligand that fails to stabilize the palladium nanoparticles.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.

Reagents and Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Ligand and Base Selection Guide

The choice of ligand and base is critical for a successful Suzuki coupling of a sterically hindered substrate like this compound.

LigandCharacteristicsSuitability for this compound Coupling
PPh₃ - Less bulky- Electronically moderate- Prone to P-C bond cleavage at high temperaturesGenerally not recommended for sterically hindered substrates. May lead to low yields and side reactions.
Buchwald Ligands (e.g., SPhos, XPhos) - Bulky and electron-rich- Promote reductive elimination- Stabilize the catalystHighly Recommended. Excellent for challenging couplings involving sterically hindered partners.
Ferrocenyl Ligands (e.g., dppf) - Robust and thermally stable- Good for a range of substratesA good alternative to Buchwald ligands, often providing high yields.
BaseCharacteristicsSuitability for this compound Coupling
K₂CO₃ - Mild to moderate strength- InexpensiveA good starting point for optimization. May require higher temperatures.
K₃PO₄ - Moderately strong base- Often provides higher yields than K₂CO₃Recommended. Effective for many sterically hindered couplings.
CsF - Mild base- Can minimize base-promoted side reactionsA good choice for base-sensitive substrates or when other bases fail.
Organic Bases (e.g., Et₃N) - Generally weaker than inorganic basesNot typically used for Suzuki couplings of aryl halides as they are often not basic enough to facilitate transmetalation efficiently.

Visualizing the Reaction and Side Products

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Side Reaction Pathways

Side_Reactions cluster_homocoupling Homocoupling cluster_protodeboronation Protodeboronation cluster_dehalogenation Dehalogenation 2 Ar'-B(OH)2 2 Ar'-B(OH)2 Ar'-Ar' Ar'-Ar' 2 Ar'-B(OH)2->Ar'-Ar' Pd(II), O2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-H Ar'-H Ar'-B(OH)2->Ar'-H H2O, Base/Acid Ar-I Ar-I Ar-H_dehalo Ar-H Ar-I->Ar-H_dehalo Pd-H species

Caption: Major side reaction pathways in Suzuki-Miyaura coupling.

References

Part 1: Common Purification Challenges & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-iodobiphenyl. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this compound reaction mixtures. This resource is structured to move from common problems to detailed protocols, explaining the scientific reasoning behind each step to ensure robust and reproducible results.

This section addresses the most frequent issues encountered when purifying this compound, particularly after syntheses like Suzuki-Miyaura or Ullmann couplings.

Q1: My crude TLC shows multiple spots with very close Rf values to my product. How can I improve separation for column chromatography?

Answer:

This is a classic challenge, indicating that the impurities have similar polarities to your desired this compound. The key is to optimize your Thin Layer Chromatography (TLC) conditions before attempting a preparative column.

  • The Causality: this compound is a relatively non-polar molecule. Common byproducts, such as biphenyl (from dehalogenation) or homocoupled starting materials, often have very similar polarities, making separation difficult in standard solvent systems.

  • Troubleshooting Strategy:

    • Reduce Eluent Polarity: Your primary strategy should be to use a very non-polar mobile phase. Start with pure hexanes or heptane and gradually add a slightly more polar solvent like toluene or dichloromethane in small increments (1-2%). Avoid highly polar solvents like ethyl acetate or methanol initially, as they will likely move all non-polar spots together at the solvent front.

    • Experiment with Different Solvents: If hexane/toluene systems fail, explore solvents with different selectivities. For instance, a hexane/dichloromethane or hexane/diethyl ether mixture might interact differently with the solutes and stationary phase, improving separation.[1]

    • Consider a Different Stationary Phase: While silica gel is standard, it is slightly acidic. If you suspect your compound is sensitive or if separation is still poor, consider using neutral alumina for your TLC and column.[2]

    • Plate Length: Use longer TLC plates to allow for a greater separation distance between spots.

TLC Solvent System Suggestions for this compound Expected Outcome
100% Hexane or HeptaneGood for identifying highly non-polar impurities. Product Rf will be low.
Hexane/Toluene (98:2 to 95:5)Often provides good separation for non-polar aromatic compounds.
Hexane/Dichloromethane (99:1 to 95:5)Dichloromethane offers different selectivity than toluene and can resolve tricky spots.
Hexane/Ethyl Acetate (99:1)Use minimal ethyl acetate; it is very polar and can drastically increase Rf values.
Q2: I'm observing a significant amount of biphenyl (de-iodinated product) and/or homocoupled byproducts. How do I remove them?

Answer:

The presence of biphenyl (from protodehalogenation) or homocoupled products (e.g., 4,4'-diiodobiphenyl from an Ullmann reaction or biphenyl from Suzuki homocoupling) is a common synthetic issue that translates into a purification challenge.[3][4]

  • The Causality:

    • Biphenyl: Often arises from premature termination of the catalytic cycle or the presence of protic sources in the reaction.

    • Homocoupling: Can be caused by side reactions, particularly if reaction conditions (like oxygen levels in Suzuki couplings) are not well-controlled.[4]

  • Purification Strategy:

    • Optimized Column Chromatography: These impurities are typically very close in polarity to this compound. The optimized, highly non-polar TLC conditions from Q1 are your best starting point for a successful column separation. Careful "flash" column chromatography with slow, precise fraction collection is crucial.[5]

    • Recrystallization (If Applicable): this compound has a low melting point (approx. 26.5 °C), making it a liquid or low-melting solid at room temperature.[6][7] Standard recrystallization is often difficult. However, if your product solidifies and is of sufficient initial purity (>90%), you can attempt low-temperature recrystallization from a non-polar solvent like hexane or pentane. The structural difference between this compound and the more symmetrical biphenyl may allow for selective crystallization.[8]

Q3: My product is an oil and I can't get it to crystallize. How do I purify it effectively?

Answer:

This is expected behavior for this compound.[9] When recrystallization is not an option, you must rely on chromatographic methods.

  • The Causality: The melting point of this compound is very close to standard room temperature.[6][7] Even minor impurities can depress the melting point further, causing it to present as an oil.

  • Purification Workflow:

    • Aqueous Work-up: Before chromatography, perform a thorough liquid-liquid extraction. Wash the organic layer (e.g., in ethyl acetate or ether) sequentially with water, a mild base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove excess water.

    • Flash Column Chromatography: This is the definitive method for purifying oily products. Use the optimized eluent system from your TLC analysis. Ensure your column is packed perfectly to avoid band broadening, which can ruin the separation of closely-eluting impurities.[10]

    • Kugelrohr or Short-Path Distillation: If the primary impurities are non-volatile (e.g., catalyst residues, baseline material on TLC), a bulb-to-bulb (Kugelrohr) or short-path distillation under high vacuum can be an effective final polishing step after chromatography. This compound has a boiling point of 114-115 °C at 0.1 Torr, which is suitable for this technique.[6]

Q4: How do I remove residual palladium or copper catalyst from my reaction mixture?

Answer:

Residual transition metals are a critical impurity to remove, especially for pharmaceutical applications. They often appear as a fine black precipitate (palladium) or cause streaking on TLC.

  • The Causality: The palladium or copper catalyst used in coupling reactions can sometimes precipitate as metallic clusters or remain coordinated to the product or byproducts.

  • Removal Strategies:

    • Filtration through Celite® or Silica: Before concentrating the reaction mixture, pass the solution through a short plug of Celite® or silica gel, washing with your reaction solvent or ethyl acetate. This will often trap a significant portion of the heterogeneous catalyst.[11]

    • Aqueous Washes: Certain aqueous solutions can help scavenge metals. A wash with aqueous ammonia or a solution of a chelating agent like EDTA can sometimes help remove copper salts.

    • Activated Charcoal Treatment: After filtration, stirring the crude product solution with a small amount of activated charcoal for 15-30 minutes can adsorb residual palladium.[12] Be aware that this may also lead to some product loss. Filter through Celite® again to remove the charcoal before concentrating.

    • Dedicated Scavengers: For pharmaceutical applications requiring very low metal levels, commercially available metal scavenger resins can be employed.

Part 2: Detailed Purification Protocols

Here are step-by-step guides for the most common and effective purification techniques.

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for separating impurities with close Rf values.

  • TLC Optimization: Determine the best solvent system that gives a product Rf of ~0.2-0.3 and shows the best possible separation between the product and key impurities. A common starting point is a Hexane/Toluene mixture.

  • Column Preparation (Dry Packing):

    • Place a small cotton or glass wool plug at the bottom of a glass column.

    • Add a thin layer of sand.

    • Fill the column with the appropriate amount of silica gel (typically 40-60 µm particle size).

    • Gently tap the column to ensure even packing.[10]

    • Add another layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (about 1-2 times the mass of your crude product) to this solution.

    • Carefully concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.[13]

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add your pre-mixed eluent to the column.

    • Apply positive pressure (flash chromatography) and begin collecting fractions.

    • Collect smaller fractions than usual when you expect the product to elute.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Optimize TLC (e.g., Hexane/Toluene) B Prepare Column (Dry Pack Silica) A->B C Prepare Sample (Dry Load onto Silica) B->C D Load Sample onto Column C->D E Elute with Solvent (Apply Pressure) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Concentrate in vacuo H->I J Pure this compound I->J

Caption: Workflow for purifying this compound via flash chromatography.

Protocol 2: Low-Temperature Recrystallization

This method may work if the product is a solid and has >90% purity.

  • Solvent Selection: Choose a non-polar solvent in which this compound is soluble when warm but sparingly soluble at low temperatures (e.g., -20 °C to -78 °C). Pentane or hexane are good candidates.[14][15]

  • Dissolution: In a flask, dissolve the semi-pure solid in a minimum amount of the chosen solvent at room temperature or with very gentle warming.

  • Cooling: Place the flask in a cooling bath. Start with an ice-water bath (0 °C). If no crystals form, move to a freezer (-20 °C) or a dry ice/acetone bath (-78 °C).

  • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.[16]

  • Isolation: Once crystallization is complete, quickly filter the cold slurry through a pre-chilled Büchner funnel using vacuum filtration.

  • Washing: Wash the collected crystals with a very small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound?

Answer:

PropertyValueSource
CAS Number 20442-79-9[9]
Molecular Formula C₁₂H₉I[9]
Molecular Weight 280.11 g/mol [9]
Appearance Liquid or low-melting solid[9]
Melting Point 26.5 °C[6][7]
Boiling Point 149-152 °C @ 1 Torr; 114-115 °C @ 0.1 Torr[6][7]
Solubility Soluble in DMSO, common organic solvents (e.g., hexane, ethyl acetate, dichloromethane)[9]
Q: How do I visualize this compound on a TLC plate?

Answer: this compound is UV active due to its aromatic rings. The primary method for visualization is using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent green background.[17] Staining with potassium permanganate (KMnO₄) is also an effective secondary method.

Q: My reaction involves 1,3-diiodobenzene. What are the likely byproducts I need to separate?

Answer: If you are reacting 1,3-diiodobenzene with one equivalent of a coupling partner (e.g., phenylboronic acid), you will likely have a mixture of:

  • This compound (desired product)

  • 1,3-Diiodobenzene (unreacted starting material)

  • Terphenyl isomer (from double coupling)

  • Biphenyl (from homocoupling of the boronic acid)

This mixture requires careful chromatographic separation, as all components are relatively non-polar. The terphenyl will be the least polar (highest Rf), followed by biphenyl, then this compound, with 1,3-diiodobenzene being the most polar of the group (lowest Rf).

Troubleshooting Decision Tree

G Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Spots_Close Spots are close/overlapping TLC->Spots_Close Optimize_TLC Optimize TLC: - Use less polar eluent - Try different solvents Spots_Close->Optimize_TLC Yes Column Perform Flash Column Chromatography Spots_Close->Column No Optimize_TLC->Column Purity_Check Check Purity (TLC, NMR, GC-MS) Column->Purity_Check Is_Pure Is Product Pure? Purity_Check->Is_Pure Final_Product Pure this compound Is_Pure->Final_Product Yes Repurify Repurify: - Re-column - Low-temp Recrystallization - Distillation Is_Pure->Repurify No Repurify->Purity_Check

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Catalyst Deactivation in 3-Iodobiphenyl Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex challenge in palladium-catalyzed cross-coupling reactions: catalyst deactivation, with a specific focus on reactions involving 3-iodobiphenyl. The following question-and-answer guides are designed to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound has stalled, and I'm seeing a fine black precipitate. What's happening?

A1: The black precipitate is almost certainly "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[1][2] This indicates that your active Pd(0) catalyst has decomposed. This is a very common mode of deactivation, especially when using sterically demanding substrates or at elevated temperatures.[1][3]

Causality: The active catalyst in a Suzuki coupling is a coordinatively unsaturated Pd(0) species, typically stabilized by phosphine ligands.[4] If these ligands dissociate or degrade, or if the concentration of the active species is too high, the unstable Pd(0) atoms will aggregate into bulk metal, effectively crashing out of the catalytic cycle.[3]

Solutions:

  • Ligand Choice: Switch to a bulkier, more electron-rich monophosphine ligand like SPhos, XPhos, or RuPhos. These ligands form more stable complexes with palladium, preventing aggregation and promoting the desired catalytic steps.[5]

  • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio, typically between 1:1 and 2:1 for bulky monophosphine ligands.[6] Too little ligand leaves the palladium center exposed and prone to aggregation.

  • Temperature Control: Lower the reaction temperature. While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition pathways.[6]

  • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands, leading to deactivation.[1][5]

Q2: My reaction yield is low, and I'm isolating significant amounts of biphenyl (from homocoupling of my boronic acid) and deiodinated starting material (protodeiodination). What causes these side reactions?

A2: These side reactions are classic symptoms of a struggling catalytic system and are often linked to catalyst deactivation or suboptimal conditions.

  • Homocoupling: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen or Pd(II) species.[5][7] If your active Pd(0) catalyst is oxidized to Pd(II) and not efficiently re-reduced, it can catalyze this undesired pathway. Rigorous degassing is the most effective preventative measure.[5]

  • Protodeiodination (Dehalogenation): This is the replacement of the iodine atom with a hydrogen atom. It can be caused by sources of active hydrogen in the reaction mixture (e.g., water, alcohols) or an inefficient catalyst that favors this pathway over cross-coupling.[5] Using a milder base or ensuring anhydrous conditions can help mitigate this issue.[5][6]

Q3: I'm using a Pd(II) precatalyst like Pd(OAc)₂, but the reaction is sluggish or fails to initiate. Why?

A3: Pd(II) precatalysts, such as palladium acetate, must be reduced in situ to the catalytically active Pd(0) species for the cycle to begin.[7] This reduction step can be inefficient and is a common failure point.

Causality: The reduction of Pd(II) to Pd(0) often relies on the oxidation of a phosphine ligand or the homocoupling of two boronic acid molecules.[7] If this process is slow or incomplete, you will have a low concentration of the active catalyst.

Solutions:

  • Use a Pd(0) Source: Employ a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.[6]

  • Use Modern Precatalysts: Utilize advanced precatalysts (e.g., G3 or G4 Buchwald precatalysts) that are specifically designed to generate the active LPd(0) species cleanly and efficiently upon activation by a base.

  • Pre-activation: If you must use a Pd(II) source, consider a pre-activation step where the Pd(II) salt and ligand are stirred together, sometimes with gentle heating or a reducing agent, before adding the substrates.

Troubleshooting Guide: Diagnosing Catalyst Deactivation Pathways

When a cross-coupling reaction involving this compound underperforms, a systematic approach is needed to identify the root cause. The following guide breaks down common issues and provides targeted solutions.

Problem 1: Low Conversion / Stalled Reaction

Your reaction starts but stops before the limiting reagent is fully consumed, often with the formation of palladium black.

Primary Suspect: Catalyst decomposition via aggregation.

Workflow for Resolution:

troubleshooting_workflow A Low Conversion (Stalled Reaction) B Observe for Pd Black Precipitate A->B C Increase Ligand Steric Bulk (e.g., switch PPh3 to XPhos) B->C Precipitate Observed G Re-evaluate Base/Solvent Compatibility B->G No Precipitate D Optimize Ligand:Pd Ratio (Target 1.1:1 to 2:1) C->D E Lower Reaction Temperature D->E F Improve Degassing Technique E->F I Issue Resolved F->I H Check Reagent Purity (Boronic Acid, Base) G->H H->I

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps & Explanations:

  • Enhance Catalyst Stability: The most direct way to combat aggregation is to use a more robust catalyst system.

    • Action: Replace simple ligands like triphenylphosphine (PPh₃) with modern, bulky, electron-rich biarylmonophosphine ligands (see table below). These ligands promote the formation of stable, monoligated Pd(0) complexes that are highly active yet resistant to decomposition.[4]

    • Causality: The steric bulk of ligands like XPhos or SPhos creates a protective pocket around the palladium atom, physically preventing multiple palladium centers from aggregating.[8]

  • Optimize Reaction Parameters:

    • Action: Lower the reaction temperature in 10-15 °C increments. While this may slow the reaction, it disproportionately slows the deactivation pathways.[6]

    • Action: Ensure all solvents and reagents are rigorously degassed. Use techniques like freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. Oxygen is a known poison for Pd(0) catalysts.[2]

Problem 2: Formation of Unidentified Byproducts and Low Mass Balance

The reaction yields the desired product but is plagued by multiple side products, making purification difficult and lowering the overall yield.

Primary Suspect: Ligand degradation or participation in side reactions.

Catalyst Deactivation and Side-Product Formation Pathways:

catalyst_cycle pd0 L-Pd(0) (Active Catalyst) pd2_oad L-Pd(II)(Ar)(I) pd0->pd2_oad Oxidative Addition (+ this compound) pd_black [Pd]n (Palladium Black) pd0->pd_black Aggregation (Ligand Loss) pd2_trans L-Pd(II)(Ar)(Ar') pd2_oad->pd2_trans Transmetalation (+ Ar'-B(OH)2) scrambling P-C Bond Scrambling (Undesired Products) pd2_oad->scrambling Aryl-Phosphine Scrambling pd2_trans->pd0 Reductive Elimination (Forms Product)

Caption: Simplified catalytic cycle showing key deactivation pathways.

Detailed Steps & Explanations:

  • Aryl-Phosphine Scrambling: With some phosphine ligands (especially triarylphosphines), an interchange can occur between an aryl group on the phosphorus atom and the aryl group bound to palladium.[9] This leads to undesired cross-coupled products and alters the structure of the catalyst.

    • Action: Switch to alkyl-containing phosphines (e.g., P(t-Bu)₃) or biaryl phosphines where the P-C bond is more robust.

    • Causality: This process, often proceeding through a phosphonium intermediate, is a known catalyst deactivation pathway that can be suppressed by choosing ligands less prone to such exchanges.[9]

  • Base-Induced Decomposition: The choice of base is critical and can influence catalyst stability.[10][11] A base that is too strong or poorly soluble can lead to side reactions or catalyst degradation.

    • Action: Screen different bases. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[12] Ensure the base is finely powdered and dry.

    • Causality: The base's role is to activate the boronic acid for transmetalation.[13] An incompatible base can lead to heterogeneous mixtures, poor reactivity, and potentially react with the ligand or catalyst complex.

Data & Protocols

Table 1: Ligand Selection Guide for this compound Cross-Coupling
LigandStructureTypical Loading (mol%)Key AdvantagesCommon Issues
PPh₃ (Triphenylphosphine)P(Ph)₃1-5Inexpensive, readily available.Prone to oxidation and aggregation at high temps; can lead to P-C scrambling.[1]
P(t-Bu)₃ (Tri-tert-butylphosphine)P(t-Bu)₃1-2Very electron-rich, promotes fast oxidative addition.Air-sensitive (often used as HBF₄ salt), can be sterically sensitive.
SPhos Biarylphosphine0.5-2High activity, promotes difficult couplings, stable.[5]Higher cost.
XPhos Biarylphosphine0.5-2Excellent for sterically hindered substrates, very stable.[5]Higher cost.
Protocol: General Procedure for Troubleshooting a Suzuki-Miyaura Reaction

This protocol provides a robust starting point for the cross-coupling of this compound with an arylboronic acid, incorporating best practices to minimize catalyst deactivation.

  • Reagent Preparation:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2 - 1.5 equiv.)

    • Base (e.g., K₂CO₃, finely powdered and dried, 2.0 equiv.)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

    • Ligand (e.g., SPhos, 2.2 mol%)

    • Solvent (e.g., Dioxane/Water 10:1, degassed)

  • Reaction Setup (under Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, and base.

    • In a separate vial, weigh the palladium precatalyst and ligand and add a small amount of the reaction solvent to form a slurry.

    • Evacuate and backfill the Schlenk flask with Argon or Nitrogen (repeat 3 times).

    • Add the degassed solvent to the Schlenk flask, followed by the catalyst/ligand slurry via syringe.

    • Troubleshooting Note: The solution should be a clear, light yellow to brown color. Rapid formation of a black precipitate at this stage indicates immediate catalyst death, likely due to oxygen contamination.[2]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (start with 80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Troubleshooting Note: If the reaction stalls, do not arbitrarily increase the temperature. First, consider if a more stable ligand or different solvent system is required. If the solution has turned black, adding more catalyst is unlikely to be effective as the conditions themselves are causing the deactivation.[6]

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

    • Dry the organic layer, concentrate, and purify by column chromatography.

By understanding the mechanisms behind catalyst deactivation and systematically applying the troubleshooting principles outlined in this guide, researchers can significantly improve the reliability and efficiency of this compound cross-coupling reactions.

References

Technical Support Center: Synthesis of 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-iodobiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter. Our focus is on the causality behind experimental choices, ensuring that every step is understood and every outcome is predictable.

Introduction to the Challenges

This compound is a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and organic electronics. The iodine substituent serves as a versatile handle for a variety of cross-coupling reactions. However, its synthesis is not without challenges. Key issues include controlling regioselectivity, minimizing side reactions, and achieving efficient purification. This guide provides a structured approach to troubleshooting the most common synthetic routes.

Section 1: The Sandmeyer Reaction Route

The transformation of 3-aminobiphenyl to this compound via a diazonium salt is a classic and frequently employed method. While reliable, it requires careful control of reaction conditions to avoid common pitfalls.

Experimental Workflow: Sandmeyer Reaction

cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Workup & Purification A Suspend 3-aminobiphenyl in HCl/H2O/Ice B Slowly add NaNO2(aq) (keep temp < 0 °C) A->B C Stir for 50 min (formation of diazonium salt) B->C D Slowly add KI(aq) to diazonium salt solution (keep temp < 0 °C) C->D E Stir at 0 °C, then warm to room temp D->E F Extract with ethyl acetate E->F G Wash organic layer with water F->G H Dry over MgSO4 & concentrate G->H I Purify by silica gel column chromatography (eluent: hexane) H->I

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Protocol: Sandmeyer Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of this compound from 3-aminobiphenyl[1].

Materials:

  • 3-aminobiphenyl

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel

Procedure:

  • Diazotization:

    • In a suitable reactor, add concentrated HCl, water, and ice.

    • Suspend 3-aminobiphenyl in the chilled acidic solution.

    • While maintaining the temperature below 0°C, slowly add an aqueous solution of sodium nitrite dropwise over 30 minutes.

    • Continue stirring at this temperature for an additional 50 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • To the resulting diazonium salt solution, still maintained below 0°C, slowly add an aqueous solution of potassium iodide dropwise over 1 hour.

    • After the addition is complete, continue stirring at 0°C for 1 hour, followed by stirring at room temperature for 2 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the organic layer with water to remove inorganic salts.

    • Dry the organic layer with anhydrous magnesium sulfate and then remove the solvent by rotary evaporation.

    • Purify the crude product by silica gel column chromatography using hexane as the eluent to yield pure this compound[1].

Troubleshooting and FAQs: Sandmeyer Reaction

Q1: My yield of this compound is very low. What are the likely causes?

A1: Low yields in Sandmeyer reactions typically stem from two critical areas: the diazotization step and the stability of the diazonium salt[2].

  • Incomplete Diazotization: Ensure that you have a slight excess of nitrous acid. You can test for this using starch-iodide paper, which will turn blue in the presence of excess nitrous acid[2]. Also, ensure the 3-aminobiphenyl is fully protonated by using a sufficient amount of acid.

  • Decomposition of the Diazonium Salt: The aryl diazonium salt is unstable and can decompose prematurely. It is crucial to maintain the temperature strictly between 0-5°C during its formation and subsequent reaction[2]. Any rise in temperature can lead to the formation of phenol byproducts and a reduction in yield.

  • Side Reactions: The formation of biaryl compounds is a known side reaction in Sandmeyer reactions, arising from a radical mechanism[3]. While often a minor byproduct, its formation can be minimized by maintaining low temperatures and ensuring the rapid consumption of the diazonium salt.

Q2: I observe a lot of dark, tar-like material in my reaction flask. What is it and how can I prevent it?

A2: The formation of dark, polymeric materials is often due to the decomposition of the diazonium salt and subsequent radical side reactions. To mitigate this:

  • Temperature Control: This is the most critical parameter. Ensure your ice bath is well-maintained throughout the addition of sodium nitrite and potassium iodide.

  • Purity of Reagents: Use high-purity 3-aminobiphenyl and freshly prepared sodium nitrite solution. Impurities can catalyze the decomposition of the diazonium salt.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and allow for the rapid reaction of the diazonium salt as it is formed.

Q3: How do I effectively purify this compound from the reaction mixture?

A3: this compound is a liquid at room temperature, making column chromatography an ideal purification method[1][4][5].

  • Column Chromatography: A silica gel column with hexane as the eluent is effective for separating the non-polar this compound from more polar byproducts[1].

  • Workup: Before chromatography, a thorough aqueous workup is essential. Washing with a solution of sodium thiosulfate can help remove any residual iodine.

Section 2: Direct Iodination of Biphenyl

Direct iodination of the biphenyl core presents a more atom-economical approach, but it is plagued by challenges of regioselectivity and over-iodination.

Reaction Mechanism: Electrophilic Aromatic Substitution

cluster_generation Generation of Electrophile A Biphenyl E Sigma Complex (Wheland Intermediate) A->E Attack by π-system B Iodinating Agent (e.g., I2, NIS, ICl) D Electrophilic Iodine Species (I+) C Activator/Catalyst (e.g., Acid, Oxidant) D->A F Mixture of Iodobiphenyl Isomers (2-, 3-, 4-iodobiphenyl) E->F Deprotonation G Di-iodinated Byproducts F->G Further Iodination

Caption: General mechanism for the direct iodination of biphenyl.

Troubleshooting and FAQs: Direct Iodination

Q1: Why is it so difficult to obtain this compound through direct iodination?

A1: The phenyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. This means that the incoming electrophile (the iodine species) will preferentially add to the 2- and 4-positions of the biphenyl ring system.

  • Regioselectivity: Direct iodination of biphenyl with reagents like acetyl hypoiodite has been shown to yield exclusively the para-iodinated product[6]. Iodination with periodic acid also leads to a mixture of mono- and di-iodo compounds, with the 4-iodo isomer being a major component[7]. Achieving meta-substitution is therefore challenging and often results in very low yields of the desired 3-isomer.

  • Steric Hindrance: While the ortho positions are electronically activated, they are also sterically hindered, which can further favor substitution at the para position.

Q2: I am getting a mixture of mono- and di-iodinated products. How can I improve the selectivity for mono-iodination?

A2: Over-iodination is a common problem, especially with highly reactive iodinating agents[7].

  • Control Stoichiometry: Use a stoichiometric amount or a slight deficiency of the iodinating agent relative to biphenyl.

  • Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or GC) and stop it once a significant amount of the mono-iodinated product has formed. Lowering the reaction temperature can also help to reduce the rate of the second iodination.

  • Choice of Iodinating Agent: Milder iodinating agents may offer better control. For example, using N-iodosuccinimide (NIS) in specific solvent systems can influence regioselectivity, although this is more established for substituted anilines[8].

Q3: What are some alternative strategies to improve the yield of this compound if direct iodination is not working?

A3: Given the inherent regioselectivity issues, it is often more practical to start with a meta-substituted biphenyl precursor. For example, using 3-bromobiphenyl or 3-chlorobiphenyl and performing a halogen exchange reaction (Finkelstein reaction) can be a viable alternative. Another powerful method is the Suzuki coupling of 3-iodophenylboronic acid with benzene, or phenylboronic acid with 1,3-diiodobenzene, although selectivity can be an issue in the latter case.

Section 3: Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a highly versatile and selective route to this compound, typically by forming the biphenyl bond itself.

Synthetic Strategy: Suzuki-Miyaura Coupling

cluster_reactants Reactants A 3-Iodophenylboronic Acid F Reaction Mixture B Bromobenzene or Chlorobenzene C Pd Catalyst (e.g., Pd(PPh3)4) D Base (e.g., K2CO3, Cs2CO3) E Solvent (e.g., Toluene, Dioxane, Water) G Heat F->G H This compound G->H

Caption: Suzuki-Miyaura coupling strategy for the synthesis of this compound.

Troubleshooting and FAQs: Cross-Coupling Reactions

Q1: My Suzuki coupling reaction to form this compound is not proceeding to completion. What should I check?

A1: Incomplete conversion in Suzuki couplings can be due to several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon storage. Consider using a fresh batch or a more robust pre-catalyst.

  • Base and Solvent: The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials. A common issue is poor solubility of the base; ensure vigorous stirring. The solvent system must be appropriate for both the organic and inorganic components.

  • Purity of Boronic Acid: Boronic acids can undergo decomposition (protodeboronation). Use high-purity boronic acid and consider using an excess (e.g., 1.1-1.5 equivalents).

  • Oxygen Sensitivity: While many modern Suzuki protocols are relatively robust, it is good practice to degas the reaction mixture to remove oxygen, which can oxidize the palladium catalyst.

Q2: I am observing homo-coupling of my boronic acid as a major byproduct. How can I minimize this?

A2: Homo-coupling (the formation of biphenyls from two molecules of the boronic acid) is often promoted by the presence of oxygen.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) is the most effective way to prevent homo-coupling. Ensure your solvent is thoroughly degassed before adding the catalyst.

  • Reaction Temperature: Excessively high temperatures can sometimes promote side reactions. Try running the reaction at the lower end of the recommended temperature range for your specific catalyst system.

Q3: Can I synthesize this compound from 3-bromobiphenyl using a Suzuki coupling?

A3: This would not be a direct Suzuki coupling, as that reaction forms a carbon-carbon bond. However, you could synthesize this compound from 3-bromobiphenyl through a two-step process:

  • Convert 3-bromobiphenyl to 3-biphenylboronic acid (or its ester).

  • Couple the resulting boronic acid with a suitable iodine source under palladium catalysis (a Suzuki-type reaction with an electrophilic iodinating agent) or, more simply, perform an ipso-iodination.

Alternatively, a halogen exchange (Finkelstein) reaction, as mentioned earlier, can convert 3-bromobiphenyl to this compound, often using a copper catalyst.

Data Summary Table

Synthesis RouteKey ReagentsTypical YieldMain Challenges
Sandmeyer Reaction 3-Aminobiphenyl, NaNO₂, KI~72%[1]Temperature control, diazonium salt stability, byproduct formation
Direct Iodination Biphenyl, I₂, OxidantLow for 3-isomerPoor regioselectivity (favors para), over-iodination[6][7]
Suzuki-Miyaura Coupling 3-Iodophenylboronic acid, Aryl halide, Pd catalystGood to ExcellentCatalyst deactivation, homo-coupling, reagent purity

References

Technical Support Center: Workup and Purification of 3-Iodobiphenyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the critical workup and purification stages of 3-iodobiphenyl cross-coupling reactions. Moving beyond a simple checklist, this document explains the chemical principles behind each step, offering robust troubleshooting strategies to overcome common challenges in isolating your target biphenyl compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered after a cross-coupling reaction.

Q1: My reaction is complete according to TLC/LC-MS. What is the very first workup step?

A: The first step is to cool the reaction mixture to room temperature and then quench it.[1][2] Quenching neutralizes any remaining reactive reagents. A typical procedure involves diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and then adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This initial step is crucial for safety and for beginning the separation of organic products from inorganic salts and polar reagents.

Q2: My crude product is a dark, black solid/oil. What is causing this?

A: The dark color is almost always due to residual palladium, which has precipitated as palladium black or remains as soluble, colored Pd(II) species. Homogeneous palladium catalysts, while efficient for the coupling reaction, can be challenging to remove completely.[3] Simple filtration is often insufficient for these species.

Q3: I see a new, non-polar spot on my TLC that isn't my product. What is it likely to be?

A: This is frequently a homocoupled byproduct. In Suzuki reactions, this results from the coupling of two boronic acid molecules. In Stille reactions, it arises from the coupling of two organostannane molecules.[4] These byproducts often have polarities very similar to the desired biphenyl product, complicating purification.

Q4: How can I effectively remove the palladium catalyst from my reaction?

A: The method depends on the nature of the palladium.

  • Heterogeneous catalysts (e.g., Pd/C): These can often be removed by simple filtration through a pad of Celite.[5][6]

  • Homogeneous catalysts: These require more advanced techniques. The most common methods include:

    • Filtration through Celite: After diluting the reaction mixture, passing it through a thick pad of Celite can trap a significant amount of precipitated palladium.[5][7]

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb residual palladium.[6][8] However, be aware that this can sometimes lead to loss of the desired product due to non-specific adsorption.[6]

    • Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for palladium, such as thiols or amines.[3][6] This is a highly effective, albeit more expensive, method for achieving very low palladium levels.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This guide provides a systematic approach to resolving specific purification challenges.

Problem 1: High Levels of Residual Palladium After Initial Filtration
  • Possible Cause: The palladium species in your reaction mixture is soluble (homogeneous) and passes through standard filtration media. This is common for catalysts like Pd(PPh₃)₄ or Pd(OAc)₂. The nitrogen or other heteroatoms in complex molecules can also chelate palladium, keeping it in solution.[6]

  • Suggested Solutions:

    • Solution A: Activated Carbon Treatment. This is a cost-effective method for removing dissolved palladium.[8]

      • Protocol:

        • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene).

        • Add activated carbon (typically 5-10% by weight relative to the crude product).[6]

        • Stir the suspension at room temperature for 1-3 hours. Gentle heating (40-50 °C) can improve efficiency.[6]

        • Filter the mixture through a pad of Celite to remove the carbon. Wash the Celite pad thoroughly with the solvent to recover your product.

    • Solution B: Palladium Scavenger Resins. This method offers high selectivity and efficiency. Thiol-based scavengers are particularly effective.[3][6]

      • Protocol:

        • Dissolve the crude product in an appropriate solvent.

        • Add the scavenger resin (consult manufacturer's guidelines for the appropriate amount).

        • Stir the mixture. The required time can range from a few hours to overnight. Increasing the temperature can accelerate the process.[6]

        • Filter off the resin and wash it with the solvent. The palladium will be bound to the solid support.

Palladium Removal Method Pros Cons Best For
Filtration through Celite Fast, inexpensive, simple.[5][7]Ineffective for soluble palladium species.Removing heterogeneous catalysts (e.g., Pd/C) or precipitated Pd black.
Activated Carbon Inexpensive, readily available.[8]Non-specific, can lead to product loss.[6]General-purpose Pd removal when slight product loss is acceptable.
Scavenger Resins Highly effective, selective, low product loss.[3][6]Higher cost, may require longer reaction times.Achieving very low palladium levels, especially for pharmaceutical applications.

Workflow: Choosing a Palladium Removal Strategy

G start Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? celite Filter through Celite start->celite Yes homogeneous Is the Palladium Catalyst Homogeneous? start->homogeneous No cost Is Cost a Major Constraint? homogeneous->cost Yes carbon Use Activated Carbon (Monitor for Product Loss) cost->carbon Yes scavenger Use a Palladium Scavenger Resin cost->scavenger No

Caption: Decision tree for selecting a palladium removal method.

Problem 2: Difficulty Separating Product from this compound Starting Material
  • Possible Cause: The non-polar nature of the biphenyl product is often very similar to the this compound starting material. This leads to overlapping spots on a TLC plate and co-elution during column chromatography.

  • Suggested Solutions:

    • Solution A: Optimize Column Chromatography.

      • Solvent System: Use a very non-polar mobile phase. A gradient starting from pure hexanes or heptane and slowly introducing a slightly more polar solvent like ethyl acetate or dichloromethane is often effective.[9]

      • Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases. Biphenyl-functionalized silica phases can offer different selectivity for aromatic compounds through π-π interactions.[10][11]

    • Solution B: Recrystallization. If the product is a solid, recrystallization can be a powerful purification technique.

      • Protocol:

        • Dissolve the crude solid in a minimum amount of a hot solvent or solvent mixture (e.g., hexanes/methanol, ethanol).[12]

        • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

        • The desired product will ideally crystallize out, leaving the more soluble impurities (like the starting material) in the mother liquor.

        • Isolate the crystals by vacuum filtration.[12]

Problem 3: Contamination with Homocoupled Byproducts
  • Possible Cause: Side reactions during the coupling process can lead to the formation of symmetrical biaryls (from the boronic acid in Suzuki reactions) or other dimers.[4] These byproducts are often non-polar and can be difficult to separate from the desired product.

  • Suggested Solutions:

    • Solution A: Aqueous Base Wash for Boronic Acid Byproducts. Boronic acids and their byproducts can sometimes be removed with a basic wash during the aqueous workup.

      • Protocol:

        • After quenching the reaction, extract the product into an organic solvent like ethyl acetate.

        • Wash the organic layer with a 1M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

        • This converts the acidic boronic species into their more water-soluble salts, which partition into the aqueous layer.

        • Separate the layers and proceed with washing the organic layer with water and brine.

    • Solution B: Precise Column Chromatography. As with separating starting materials, careful optimization of the mobile phase is key. The subtle differences in polarity between the desired unsymmetrical biphenyl and the symmetrical homocoupled products can be exploited with a very shallow solvent gradient.

Workflow: General Aqueous Workup for Cross-Coupling Reactions

G start 1. Cool Reaction Mixture to Room Temperature quench 2. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_acid 4. Wash with Acid (optional) (e.g., 1M HCl to remove basic impurities) extract->wash_acid wash_base 5. Wash with Base (optional) (e.g., 1M NaOH to remove acidic impurities) wash_acid->wash_base wash_brine 6. Wash with Brine (To break emulsions and remove water) wash_base->wash_brine dry 7. Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash_brine->dry filter_conc 8. Filter and Concentrate (Rotary Evaporation) dry->filter_conc purify 9. Purify Crude Product (Chromatography/Recrystallization) filter_conc->purify

Caption: Step-by-step aqueous workup procedure.

References

Technical Support Center: Scaling Up 3-Iodobiphenyl Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for scaling up cross-coupling reactions involving 3-iodobiphenyl. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of moving from the bench to larger-scale production.

Introduction: The Scale-Up Challenge

Scaling up palladium-catalyzed cross-coupling reactions is not merely about increasing the quantities of reagents. New challenges related to mass and heat transfer, mixing efficiency, and impurity profiles often emerge, which can dramatically affect reaction yield, purity, and reproducibility.[1][2][3] This guide provides a structured approach to identifying and solving these issues.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your scale-up experiments.

Issue 1: My Suzuki-Miyaura reaction yield dropped significantly after increasing the scale from 1g to 100g.

Q: I was achieving >90% yield at the 1-gram scale, but now I'm only getting around 50% at the 100-gram scale. What are the likely causes and how can I fix this?

A: A significant drop in yield upon scale-up is a common issue, often pointing to problems with mixing, heat transfer, or atmospheric control.

  • Underlying Cause 1: Inefficient Mixing & Mass Transfer. At larger scales, it's harder to achieve uniform mixing. This can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions or catalyst decomposition.[2][4] The transition of the reaction mixture through a slurry state can be particularly problematic if mixing is inadequate.[1]

    • Solution:

      • Mechanical Stirring: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a properly shaped impeller) to maintain a homogeneous slurry.

      • Stirring Rate: The optimal stirring rate may need to be re-evaluated at a larger scale. A rate that was sufficient for a small flask may be inadequate for a larger reactor.

      • Baffling: In larger reactors, baffles can help to improve mixing and prevent vortex formation.

  • Underlying Cause 2: Poor Heat Transfer. Exothermic reactions that are easily managed at a small scale can become problematic when scaled up. The surface-area-to-volume ratio decreases, making it harder to dissipate heat.[2][3] This can lead to an uncontrolled temperature rise, causing solvent boiling, reagent decomposition, or catalyst deactivation.

    • Solution:

      • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for slow, controlled addition.

      • Jacketed Reactor: Utilize a jacketed reactor with a circulating heating/cooling system to maintain precise temperature control.[5]

      • Solvent Choice: Select a solvent with a higher boiling point to provide a wider temperature window for the reaction.

  • Underlying Cause 3: Inadequate Inert Atmosphere. Maintaining an oxygen-free environment is critical for preventing the deactivation of the Pd(0) catalyst.[6] Achieving this becomes more challenging with larger reactors and longer reaction times.

    • Solution:

      • Purging: Ensure the reactor is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents. For larger volumes, this may require multiple vacuum/backfill cycles.

      • Positive Pressure: Maintain a positive pressure of inert gas throughout the reaction.

      • Degassing Solvents: Use properly degassed solvents to minimize dissolved oxygen.[7]

Expert Tip: Before a full-scale run, consider a smaller, intermediate-scale experiment (e.g., 10g) to identify potential issues with heat and mass transfer.

Issue 2: I'm observing significant byproduct formation in my Buchwald-Hartwig amination that wasn't present at the lab scale.

Q: My desired N-arylated product is contaminated with significant amounts of homocoupled biphenyl and other impurities. How can I improve the selectivity of my reaction?

A: Increased byproduct formation at scale often points to issues with catalyst activity, ligand choice, or the purity of starting materials.

  • Underlying Cause 1: Catalyst Deactivation and Ligand Selection. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired C-N bond formation.[8][9] Some ligands that work well on a small scale may not be robust enough for the longer reaction times and potentially harsher conditions of a scaled-up process.

    • Solution:

      • Ligand Screening: Consider screening a panel of ligands. For Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands are often effective.[10]

      • Pre-catalyst vs. In-situ Generation: Using a well-defined palladium pre-catalyst can sometimes provide more consistent results than generating the active catalyst in-situ.

      • Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading can improve selectivity by ensuring the desired reaction pathway outcompetes side reactions. However, always aim for the lowest effective loading to minimize costs and residual palladium in the product.[11][12]

  • Underlying Cause 2: Impurities in Starting Materials. The purity of your this compound, amine, and base can have a significant impact on the reaction outcome.[13][14][15][16] Trace impurities that were negligible at a small scale can become significant at a larger scale.

    • Solution:

      • Reagent Purity Check: Ensure all reagents are of high purity. Consider re-purifying starting materials if necessary.

      • Base Selection: The choice and purity of the base are critical. Carbonate bases are generally well-tolerated, but strong bases like alkoxides can be incompatible with certain functional groups.[17]

  • Visualization: Troubleshooting Byproduct Formation

    G start High Byproduct Formation check_catalyst Evaluate Catalyst System start->check_catalyst check_reagents Assess Reagent Purity start->check_reagents ligand_screening Screen Alternative Ligands check_catalyst->ligand_screening precatalyst Use Well-Defined Pre-catalyst check_catalyst->precatalyst purify_sm Re-purify Starting Materials check_reagents->purify_sm base_choice Optimize Base check_reagents->base_choice end Improved Selectivity ligand_screening->end precatalyst->end purify_sm->end base_choice->end

Issue 3: My Heck reaction is sluggish and incomplete, even after extended reaction times.

Q: The conversion in my Heck coupling of this compound with an alkene is stalling at around 60-70%. How can I drive the reaction to completion?

A: Incomplete conversion in Heck reactions at scale can be due to catalyst inhibition, suboptimal reaction conditions, or issues with the base.

  • Underlying Cause 1: Catalyst Inhibition or Deactivation. The palladium catalyst can be poisoned by impurities or form inactive species over time.

    • Solution:

      • Ligand Choice: For challenging Heck couplings, consider using N-heterocyclic carbene (NHC) ligands, which can form highly active and stable catalysts. [10] 2. Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates.

  • Underlying Cause 2: Suboptimal Temperature or Solvent. The reaction may require more forcing conditions to achieve full conversion.

    • Solution:

      • Temperature Optimization: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

      • Solvent Screening: While polar aprotic solvents like DMF or DMAc are common, exploring other options like NMP or even greener solvents like ethanol could be beneficial. [18][19]

  • Underlying Cause 3: Base Inefficiency. The base plays a crucial role in regenerating the active catalyst. If the base is not effective, the catalytic cycle can shut down.

    • Solution:

      • Base Strength and Solubility: Ensure the base is strong enough and has sufficient solubility in the reaction medium. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used, but organic bases like triethylamine or DBU can also be effective.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the amount of expensive palladium catalyst needed for a large-scale reaction?

A1: Reducing catalyst loading is a key goal in process development. [12]This can be achieved by:

  • Ligand Optimization: Using highly efficient ligands can significantly lower the required catalyst loading. [8][9][10]* High-Turnover Catalysts: Screen for catalyst systems known for high turnover numbers (TONs). [12]* Reaction Condition Optimization: Fine-tuning temperature, concentration, and reaction time can maximize catalyst efficiency. [20]

Q2: What are the best practices for product purification after a scaled-up cross-coupling reaction?

A2: Purification at a large scale requires different strategies than lab-scale chromatography.

  • Crystallization: This is often the most efficient and scalable method for purifying solid products. [21]* Extraction: A well-designed series of aqueous washes can remove many inorganic salts and water-soluble impurities.

  • Chromatography: If chromatography is necessary, consider using techniques optimized for large-scale purification, such as flash chromatography with larger columns or preparative HPLC.

Q3: Are there any safety considerations I should be aware of when scaling up these reactions?

A3: Yes, safety is paramount.

  • Exotherms: Be aware of the potential for exothermic reactions and have a plan for controlling the temperature. [2][5]* Pressure Build-up: Some reactions may generate off-gases, leading to pressure build-up in a sealed reactor.

  • Reagent Handling: Handle all reagents, especially palladium catalysts and phosphine ligands, with appropriate personal protective equipment (PPE) in a well-ventilated area.

Experimental Protocols

General Protocol for a Scaled-Up Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reactor Setup: To a clean, dry, and inerted jacketed reactor equipped with an overhead stirrer, condenser, and thermocouple, add this compound (1.0 eq), the boronic acid or ester partner (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inerting: Evacuate the reactor and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water or THF/water) via cannula or pump under a positive inert gas pressure.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-1 mol%) and ligand (if required) as a solid or in a small amount of degassed solvent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or chromatography.

ParameterLab Scale (1g)Pilot Scale (100g)Key Considerations for Scale-Up
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsure adequate mixing to keep solids suspended.
Heating Heating MantleJacketed ReactorMaintain precise temperature control to avoid exotherms.
Inerting BalloonPositive N₂/Ar PressureMore rigorous purging is needed for larger volumes.
Reagent Addition All at onceSlow addition via pumpControl reaction rate and temperature.

References

Technical Support Center: 3-Iodobiphenyl Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving 3-iodobiphenyl, with a specific focus on the critical role of temperature in determining reaction success.

Introduction

This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures. As an aryl iodide, it is generally highly reactive due to the relatively low C–I bond dissociation energy.[1] However, achieving optimal results requires a nuanced understanding of the reaction kinetics, where temperature is arguably the most critical variable. This guide is designed to help you navigate the complexities of temperature effects, troubleshoot common issues, and build a robust understanding of your chemical system.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My Suzuki-Miyaura coupling with this compound is sluggish at 50-60 °C and fails to reach completion, even though aryl iodides are supposed to be highly reactive. Should I immediately increase the heat?

A: This is a surprisingly common issue. While counterintuitive, lower temperatures (e.g., ~50 °C) can lead to inefficient coupling of aryl iodides when using traditional palladium/triphenylphosphine catalyst systems.[2]

  • Causality: The root cause is often not the initial oxidative addition of this compound to the Pd(0) center, which is typically fast. Instead, the problem can lie with the poor turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)].[3] At lower temperatures, and in the presence of excess phosphine ligands, this intermediate can be more stable and less prone to undergo the necessary subsequent steps (transmetalation and reductive elimination) to complete the catalytic cycle.

  • Troubleshooting Steps:

    • Moderate Temperature Increase: Before making a large jump, first try increasing the temperature incrementally to a range of 80-90 °C. This often provides enough thermal energy to promote the turnover of the Pd(II) intermediate without inducing significant side reactions.

    • Ligand Choice: If a moderate temperature increase is insufficient, consider your ligand. While triphenylphosphine is a workhorse, bulkier, more electron-rich ligands can accelerate reductive elimination, potentially allowing the reaction to proceed efficiently at lower temperatures.

    • Solvent System: Ensure your solvent system (e.g., DMF/water, n-PrOH/water) is appropriate for the chosen temperature and effectively solubilizes all components.[3]

Q2: I've increased the reaction temperature to 100-120 °C to accelerate my Heck reaction, but now I'm observing significant formation of biphenyl and my catalyst is precipitating as palladium black. What's happening?

A: You are likely observing two distinct but related temperature-induced side reactions: homo-coupling (forming biphenyl) and catalyst decomposition.

  • Causality:

    • Catalyst Decomposition: High temperatures can cause the active, soluble Pd(0) catalyst to agglomerate into inactive, insoluble palladium black.[4] This is a common deactivation pathway, especially if the phosphine ligands used to stabilize the catalyst are insufficient in quantity or are themselves degrading. Palladium acetate, a common precatalyst, begins to decompose to metallic palladium between 200-300°C, but this process can be accelerated under reaction conditions.[5]

    • Side Reactions: The formation of biphenyl (homo-coupling of your starting material) can also be promoted at elevated temperatures. Furthermore, reductive dehalogenation (replacement of iodine with hydrogen) is another common side reaction that becomes more prevalent with excessive heat.[6]

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately reduce the reaction temperature. For many Heck reactions with reactive aryl iodides, 80-100 °C is a more suitable range.[7]

    • Increase Ligand Ratio: To better stabilize the Pd(0) intermediate and prevent agglomeration, try increasing the ligand-to-palladium ratio.[4]

    • Use a More Robust Catalyst System: Consider using pre-formed catalysts or catalyst systems with bulky, electron-rich ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), which are known for their thermal stability.[1]

    • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, a process that is accelerated at higher temperatures.[8] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Q3: My reaction starts, but then stalls, leaving a mixture of starting material and product. TLC/LCMS analysis shows no obvious byproduct formation. What kinetic issue might be at play?

A: This "reaction stalling" phenomenon often points to a catalyst that is active initially but has a short lifetime under the reaction conditions. The temperature is a key factor in this process.

  • Causality: The thermal stability of the palladium catalyst is finite.[6] Each turnover in the catalytic cycle presents an opportunity for a side reaction or deactivation event. At a given temperature, your catalyst may only be stable enough to perform a certain number of turnovers before it deactivates. The initial burst of activity consumes some starting material, but as the catalyst dies, the reaction grinds to a halt.

  • Troubleshooting Flowchart:

G start Reaction Stalls check_temp Is Temperature > 100°C? start->check_temp action_lower_temp Action: Lower Temp to 80-90°C. Rationale: Enhance catalyst stability. check_temp->action_lower_temp Yes check_catalyst_loading Is Catalyst Loading Low (< 1 mol%)? check_temp->check_catalyst_loading No end_node Monitor for Completion action_lower_temp->end_node action_increase_loading Action: Increase Catalyst Loading. Rationale: Provide more active sites. check_catalyst_loading->action_increase_loading Yes check_ligand Using a Thermally Sensitive Ligand (e.g., PPh3)? check_catalyst_loading->check_ligand No action_increase_loading->end_node action_change_ligand Action: Switch to a more robust ligand (e.g., Buchwald ligand, NHC). Rationale: Improve thermal stability. check_ligand->action_change_ligand Yes check_ligand->end_node No action_change_ligand->end_node

Caption: Troubleshooting flowchart for stalled reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a cross-coupling reaction with this compound?

A: A good starting point depends on the specific reaction, but a general guideline is 80 °C . This compound is reactive enough that high temperatures are often unnecessary and can introduce the risk of side reactions.[1][9] Always start conservatively and increase the temperature only if the reaction proves to be sluggish.

Reaction TypeCoupling PartnerTypical Starting Temperature (°C)Key Considerations
Suzuki-Miyaura Arylboronic Acid80 - 100Can be sluggish at < 60°C with PPh₃.[2][3]
Heck Alkene80 - 100Higher temperatures (>100°C) risk catalyst decomposition.[4]
Sonogashira Terminal AlkyneRoom Temp - 60Often proceeds under very mild conditions.
Buchwald-Hartwig Amine90 - 110Often requires slightly higher temperatures and specialized ligands.

Q2: How exactly does temperature influence the key steps of the palladium catalytic cycle?

A: Temperature affects the rate of every elementary step in the catalytic cycle, but its influence on oxidative addition and reductive elimination is most critical.

  • Oxidative Addition: This is the first step, where the C-I bond of this compound adds to the Pd(0) center. This step is often, but not always, the rate-determining step in a cross-coupling reaction.[10] Increasing temperature will almost always increase the rate of oxidative addition, following the general principles of chemical kinetics. The activation barrier for this step is what makes aryl chlorides much less reactive than aryl iodides.[1]

  • Transmetalation: The transfer of the organometallic coupling partner to the palladium center. The rate of this step is also temperature-dependent.

  • Reductive Elimination: This is the final, product-forming step. Like oxidative addition, this step has a significant activation barrier and is thus accelerated by heat. In some cases, particularly with electron-rich ligands and substrates, this step can become rate-limiting.

G cluster_steps Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I L₂ Pd0->PdII Ar-I (Temp ↑ Rate ↑) OA_TS Oxidative Addition PdII_R Ar-Pd(II)-R' L₂ PdII->PdII_R R'-M TM_TS Transmetalation PdII_R->Pd0 Ar-R' (Temp ↑ Rate ↑) RE_TS Reductive Elimination

Caption: Simplified catalytic cycle highlighting temperature-sensitive steps.

Q3: Can I use microwave heating, and how does that change temperature considerations?

A: Yes, microwave heating is an excellent technique for these reactions. It allows for rapid and uniform heating of the reaction mixture, which can dramatically shorten reaction times from hours to minutes.[6]

  • Key Difference: The primary advantage is the speed at which the target temperature is reached. This can minimize the time the catalyst spends at intermediate temperatures where some degradation pathways might be more active.

  • Considerations:

    • "Hot Spots": Be aware of potential localized overheating, which can still lead to catalyst decomposition. Efficient stirring is crucial.

    • Temperature Monitoring: Use a dedicated fiber-optic temperature probe to measure the internal reaction temperature accurately, as it can differ significantly from the external surface temperature of the vessel.

    • Safety: Use sealed vessels designed for microwave chemistry to handle the pressure that can build up at elevated temperatures.

By carefully controlling the reaction temperature and understanding its profound effect on the kinetics and stability of the catalyst, you can optimize your cross-coupling reactions with this compound for higher yields, purity, and reproducibility.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling Reactivity of 3-Iodobiphenyl vs. 3-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and advanced materials.[1][2][3] The choice of the electrophilic partner, typically an aryl halide, is a critical decision that profoundly influences reaction kinetics, required conditions, and overall efficiency. This guide provides an in-depth, objective comparison of the reactivity between 3-iodobiphenyl and 3-bromobiphenyl, grounded in mechanistic principles and supported by experimental context.

The Mechanistic Imperative: Oxidative Addition as the Deciding Step

To appreciate the nuanced differences between an aryl iodide and an aryl bromide in a Suzuki coupling, one must first understand the catalytic cycle. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C–X) bond of the aryl halide, forming a Pd(II) complex. This step is frequently the rate-determining step of the entire cycle.[4]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.[6][7]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

The energy barrier of the initial oxidative addition step is directly related to the strength of the carbon-halogen bond being broken. This is where the fundamental difference between this compound and 3-bromobiphenyl lies.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition aryl_halide Ar-X (this compound or 3-Bromobiphenyl) aryl_halide->oxidative_addition pd_complex trans-[ArPd(II)L₂(X)] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar'-B(OH)₂ + Base boronate_complex [Ar'B(OH)₃]⁻ boronic_acid->boronate_complex Activation boronate_complex->transmetalation diaryl_pd trans-[ArPd(II)L₂(Ar')] transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Core Reactivity Comparison: A Tale of Two Halogens

The established reactivity trend for aryl halides in Suzuki coupling is I > OTf > Br >> Cl.[1][4] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy (BDE).

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy (BDE)

The C–I bond is significantly weaker and longer than the C–Br bond. This lower BDE means that less energy is required to cleave the C–I bond during the oxidative addition step, resulting in a lower activation energy and a faster reaction rate.[3][8]

Bond Type (Aromatic)Approximate Bond Dissociation Energy (kJ/mol)
C–Br ~285
C–I ~213
Values are approximate for generalized C-X bonds and serve for comparison.[9][10]

This energy difference is the primary reason this compound is inherently more reactive than 3-bromobiphenyl.

Energy_Profile cluster_0 Reaction Coordinate start Pd(0) + Ar-X ts1_I ts1_Br product Ar-Pd(II)-X path_start path_I path_start->path_I path_Br path_start->path_Br path_end path_I->path_end path_Br->path_end label_I ΔG‡ (this compound) label_Br ΔG‡ (3-Bromobiphenyl) yaxis Free Energy (ΔG) yaxis_arrow_start yaxis_arrow_end yaxis_arrow_start->yaxis_arrow_end

Figure 2: Comparative energy profile for the oxidative addition step.
Practical Implications: Reaction Conditions and Catalyst Choice

The higher intrinsic reactivity of this compound translates directly into more forgiving and efficient reaction conditions.

  • This compound (The Agile Substrate):

    • Milder Conditions: Reactions can often be conducted at lower temperatures (room temperature to ~60 °C), minimizing the risk of side reactions or degradation of sensitive functional groups.[2]

    • Lower Catalyst Loading: Due to the facile oxidative addition, lower concentrations of the palladium catalyst are often sufficient, reducing costs and simplifying purification.

    • Broader Catalyst Compatibility: It reacts well with a wide range of palladium sources and ligands, including traditional, less expensive systems like Pd(PPh₃)₄.[11]

  • 3-Bromobiphenyl (The Workhorse Substrate):

    • More Forcing Conditions: Achieving comparable reaction rates and yields typically requires higher temperatures (80–110 °C).[12][13]

    • Higher Catalyst Loading: Often requires a higher catalyst loading to drive the reaction to completion in a reasonable timeframe.

    • Critical Ligand Choice: The success of the coupling is highly dependent on the choice of ligand. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the more difficult oxidative addition of the C–Br bond.[6][14]

It is noteworthy that while the general trend holds, some studies using "classical" Pd/PPh₃ catalysts have observed inefficient coupling of aryl iodides at lower temperatures (~50 °C) compared to their bromide counterparts. This has been attributed to the unexpectedly poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[11] This highlights that while BDE is the primary driver, the entire catalytic cycle must be considered for rigorous optimization.

Quantitative Comparison Summary

ParameterThis compound3-BromobiphenylRationale
Relative Reactivity HighModerateLower C-I bond dissociation energy.[9][10]
Typical Temperature Room Temp. to 60 °C80 °C to 110 °CHigher energy barrier for C-Br bond cleavage.
Catalyst Loading Generally Lower (0.5 - 2 mol%)Generally Higher (1 - 5 mol%)Facile oxidative addition requires less catalyst.
Ligand Requirement Tolerates simple phosphines (e.g., PPh₃)Often requires advanced, bulky, electron-rich ligands.[6]To facilitate the more difficult oxidative addition step.
Cost & Availability Higher Cost, Less AvailableLower Cost, Widely AvailableBased on general chemical supplier pricing.

Exemplary Experimental Protocols

The following protocols are representative and illustrate the typical adjustments required when switching between the two substrates.

Protocol 1: Suzuki Coupling of this compound (High Reactivity)

This protocol utilizes milder conditions suitable for the more reactive aryl iodide.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (1.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.[5]

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 3-Bromobiphenyl (Moderate Reactivity)

This protocol employs a more active catalyst system and higher temperature to accommodate the less reactive aryl bromide.

Materials:

  • 3-Bromobiphenyl (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.0 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (2.5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromobiphenyl, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the tube, then evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture in a pre-heated oil bath at 100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and 3-bromobiphenyl is a strategic one, balancing reactivity with practicality.

  • Choose this compound for:

    • Speed and Efficiency: When rapid reaction completion under mild conditions is the priority.

    • Sensitive Substrates: When the molecule contains thermally labile or base-sensitive functional groups that would not tolerate forcing conditions.

    • Method Development: For initial proof-of-concept studies where achieving a high yield quickly is more important than cost.

  • Choose 3-Bromobiphenyl for:

    • Cost-Effectiveness and Scale-Up: When developing a process for large-scale synthesis where the lower cost of the starting material provides a significant economic advantage.

    • Robust Substrates: For molecules that can withstand higher temperatures and potentially stronger bases without degradation.

    • Process Optimization: In scenarios where the investment in developing a more optimized catalytic system for a less reactive substrate is justified by the long-term cost savings.

By understanding the fundamental principles of the Suzuki-Miyaura coupling, researchers can make informed decisions, selecting the appropriate aryl halide to best achieve their synthetic goals with precision and efficiency.

References

A Comparative Study of Iodobiphenyl Isomers in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall project success. Within the extensive toolkit of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds. This guide presents an in-depth comparative analysis of the three structural isomers of iodobiphenyl—2-iodobiphenyl, 3-iodobiphenyl, and 4-iodobiphenyl—in the context of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Understanding the nuanced reactivity of these isomers is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in the construction of complex poly-aromatic systems.

The Decisive Factors: Steric Hindrance and Electronic Effects

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the ease of the oxidative addition step, which is often rate-determining.[1] The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, rendering aryl iodides highly reactive substrates.[2] However, when comparing the isomers of iodobiphenyl, the position of the iodine atom introduces significant steric and subtle electronic differences that dictate their performance in cross-coupling reactions.

The primary differentiating factor among the iodobiphenyl isomers is the steric hindrance imposed by the ortho-substituent in 2-iodobiphenyl. The bulky phenyl group adjacent to the iodine atom can significantly impede the approach of the palladium catalyst, thereby affecting the rate of oxidative addition.[3][4] In contrast, this compound and 4-iodobiphenyl lack this pronounced steric congestion around the reactive C-I bond.

Electronically, the differences between the isomers are less pronounced. The iodine atom exerts a weak deactivating effect through its inductive-withdrawing properties, while the phenyl substituent is also weakly deactivating. The overall electronic environment of the C-I bond is similar across the three isomers, suggesting that steric factors will be the dominant influence on their relative reactivity.

Performance Comparison in Key Cross-Coupling Reactions

While a definitive side-by-side experimental comparison under identical conditions is not extensively documented in the literature, we can predict the relative performance of the iodobiphenyl isomers based on established mechanistic principles and data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl compounds. The steric bulk of 2-iodobiphenyl is expected to necessitate more forcing conditions, such as higher temperatures, increased catalyst loading, or the use of specialized bulky phosphine ligands to facilitate the coupling.[5] In contrast, this compound and 4-iodobiphenyl, being less sterically hindered, are predicted to react more readily under standard Suzuki conditions.[6]

Heck Reaction

In the Heck reaction, which couples aryl halides with alkenes, the steric hindrance of 2-iodobiphenyl can influence not only the reaction rate but also the regioselectivity of the alkene insertion.[7][8] For 3- and 4-iodobiphenyl, the reaction is expected to proceed more efficiently, with regioselectivity primarily governed by the electronics of the alkene coupling partner.

Sonogashira Coupling

The Sonogashira coupling of aryl halides with terminal alkynes is also sensitive to steric effects.[9][10] The coupling of 2-iodobiphenyl is anticipated to be more challenging than that of its meta and para isomers, likely requiring higher catalyst loadings and longer reaction times to achieve comparable yields.[11]

The following table summarizes the expected performance of the iodobiphenyl isomers in these three key cross-coupling reactions.

Cross-Coupling Reaction Isomer Expected Reactivity Anticipated Reaction Conditions Predicted Yield Key Considerations
Suzuki-Miyaura 2-IodobiphenylLowerHigher temperature, higher catalyst loading, bulky ligands may be required.Moderate to GoodSteric hindrance is the primary challenge.
This compoundHigherStandard conditions.Good to ExcellentLess steric hindrance than the ortho isomer.
4-IodobiphenylHighestStandard, mild conditions.ExcellentMost accessible C-I bond.
Heck 2-IodobiphenylLowerElevated temperatures may be necessary.Moderate to GoodSteric hindrance can affect rate and regioselectivity.
This compoundHigherStandard conditions.Good to ExcellentFavorable reactivity.
4-IodobiphenylHighestMild conditions.ExcellentHigh efficiency is expected.
Sonogashira 2-IodobiphenylLowerHigher catalyst loading and/or longer reaction times.ModerateSteric hindrance around the C-I bond.
This compoundHigherStandard conditions.Good to ExcellentGood substrate for this transformation.
4-IodobiphenylHighestMild conditions, lower catalyst loading.ExcellentHigh reactivity and efficiency.

Mechanistic Insights

The differences in reactivity can be rationalized by examining the catalytic cycles of these cross-coupling reactions. The initial oxidative addition of the aryl iodide to the Pd(0) catalyst is the crucial step where steric hindrance plays a major role.

Cross_Coupling_Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling s_pd0 Pd(0)L₂ s_oa Ar-Pd(II)(I)L₂ s_pd0->s_oa Oxidative Addition (Ar-I) s_tm Ar-Pd(II)(R)L₂ s_oa->s_tm Transmetalation s_re Product (Ar-R) s_tm->s_re Reductive Elimination s_cat_regen Pd(0)L₂ s_re->s_cat_regen Catalyst Regeneration s_b R-B(OR)₂ s_b->s_tm s_base Base s_base->s_b h_pd0 Pd(0)L₂ h_oa Ar-Pd(II)(I)L₂ h_pd0->h_oa Oxidative Addition (Ar-I) h_ins RCH=CH-Pd(II)(Ar)L₂ h_oa->h_ins Migratory Insertion h_elim Product (Ar-CH=CHR) h_ins->h_elim β-Hydride Elimination h_cat_regen Pd(0)L₂ h_elim->h_cat_regen Catalyst Regeneration h_alkene RCH=CH₂ h_alkene->h_ins h_base Base h_base->h_elim so_pd0 Pd(0)L₂ so_oa Ar-Pd(II)(I)L₂ so_pd0->so_oa Oxidative Addition (Ar-I) so_tm Ar-Pd(II)(C≡CR)L₂ so_oa->so_tm Transmetalation so_re Product (Ar-C≡CR) so_tm->so_re Reductive Elimination so_cat_regen Pd(0)L₂ so_re->so_cat_regen Catalyst Regeneration so_cu Cu(I)-C≡CR so_cu->so_tm so_alkyne R-C≡CH so_alkyne->so_cu so_base Base so_base->so_alkyne

Caption: Generalized catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Experimental Protocols

The following are representative, detailed protocols for conducting cross-coupling reactions with iodobiphenyl isomers. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add iodobiphenyl isomer, coupling partner, catalyst, ligand (if any), and base to a dry flask. - Purge with inert gas (Ar or N₂). start->setup solvent Add degassed solvent. setup->solvent reaction Reaction: - Stir at the specified temperature. - Monitor progress by TLC or GC-MS. solvent->reaction workup Work-up: - Cool to room temperature. - Dilute with an organic solvent. - Wash with aqueous solutions (e.g., water, brine). reaction->workup purification Purification: - Dry the organic layer (e.g., over Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification analysis Analysis: - Characterize the product by NMR, MS, etc. purification->analysis end End analysis->end

Caption: A generalized workflow for performing and analyzing cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of Iodobiphenyl Isomers with Phenylboronic Acid

Materials:

  • Iodobiphenyl isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the iodobiphenyl isomer, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling of Iodobiphenyl Isomers with Styrene

Materials:

  • Iodobiphenyl isomer (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask, add the iodobiphenyl isomer and Pd(OAc)₂.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF, followed by styrene and triethylamine.

  • Heat the reaction mixture to 80-100°C and stir for 6-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture and dilute with diethyl ether.

  • Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.[12]

Protocol 3: Sonogashira Coupling of Iodobiphenyl Isomers with Phenylacetylene

Materials:

  • Iodobiphenyl isomer (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, combine the iodobiphenyl isomer, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine, and stir for 10 minutes at room temperature.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature to 50°C for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[13]

Conclusion

The choice of iodobiphenyl isomer has a profound impact on the efficiency and outcome of palladium-catalyzed cross-coupling reactions. The steric hindrance associated with 2-iodobiphenyl presents a significant challenge, often necessitating more robust reaction conditions compared to the more reactive 3- and 4-iodobiphenyl isomers. For syntheses where mild conditions and high efficiency are paramount, 4-iodobiphenyl is generally the preferred substrate. However, the unique substitution pattern offered by 2-iodobiphenyl makes it an indispensable building block for certain target molecules, and with careful optimization of catalysts and conditions, it can be effectively utilized in a variety of cross-coupling transformations. This guide provides a foundational understanding to aid researchers in making informed decisions for the strategic synthesis of complex biaryl and poly-aromatic compounds.

References

Beyond Iodobiphenyl: A Senior Application Scientist's Guide to Modern Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the biaryl motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics necessitates robust and versatile synthetic strategies. Traditionally, the Suzuki-Miyaura coupling of aryl iodides, such as 3-iodobiphenyl, with boronic acids has been a workhorse reaction. However, the landscape of cross-coupling chemistry has evolved significantly, offering a diverse toolkit of alternative reagents that provide advantages in cost, availability, functional group tolerance, and atom economy. This guide provides an in-depth comparison of these modern alternatives, grounded in experimental data and mechanistic rationale, to empower you in selecting the optimal strategy for your synthetic challenges.

The Limitations of Traditional Aryl Iodides

While effective, aryl iodides like this compound present certain drawbacks. They are often more expensive and less commercially diverse than their chloride or bromide counterparts. Furthermore, the high reactivity of the C-I bond can sometimes be a disadvantage in complex, multi-step syntheses where selective, sequential couplings are desired. These limitations have driven the development of methodologies that utilize more accessible and versatile starting materials.

Expanding the Electrophile Toolkit: Aryl Chlorides, Triflates, and Tosylates

The oxidative addition of an aryl electrophile to a low-valent transition metal catalyst is the first crucial step in most cross-coupling reactions. The reactivity of this step generally follows the trend I > Br > OTf > Cl > OTs.[1] While aryl iodides are the most reactive, significant advances in ligand design have enabled the efficient use of less reactive but more desirable electrophiles.

Aryl Chlorides: The Economical Choice

Aryl chlorides are attractive coupling partners due to their low cost and wide commercial availability.[2] However, their C-Cl bond is significantly stronger than the C-I or C-Br bond, making oxidative addition more challenging. The key to unlocking their potential has been the development of highly active catalyst systems.

Catalyst Systems: The most effective catalysts for the Suzuki-Miyaura coupling of aryl chlorides typically feature bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3] These ligands promote the formation of the active, low-coordinate Pd(0) species and facilitate the oxidative addition step. Common successful catalyst systems include those derived from Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos, XPhos, or IPr.[4]

Causality in Catalyst Selection: The electron-rich nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electron-deficient aryl chloride. The steric bulk of the ligands promotes the reductive elimination of the biaryl product, turning over the catalyst efficiently.

Aryl Triflates and Tosylates: Activating Phenols

Reactivity and Selectivity: Aryl triflates are generally more reactive than aryl tosylates in Suzuki-Miyaura couplings.[5] This difference in reactivity can be exploited for sequential cross-coupling reactions. For instance, a more reactive aryl bromide can be coupled in the presence of a less reactive aryl tosylate. The choice of catalyst system is crucial for achieving high yields and selectivity. For example, a Pd₂(dba)₃/P(t-Bu)₃ system can selectively couple an aryl chloride in the presence of an aryl triflate, while a Pd(OAc)₂/PCy₃ system shows the opposite preference.[1]

A Comparative Overview of Modern Cross-Coupling Reactions

The choice of cross-coupling reaction extends beyond the electrophile. The nature of the organometallic nucleophile plays a critical role in determining the reaction's scope, functional group tolerance, and operational complexity. The following sections compare the most prevalent alternatives to the traditional Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: The Enduring Benchmark

The Suzuki-Miyaura reaction remains a dominant method for biaryl synthesis due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[6][7]

Advantages:

  • Stability: Arylboronic acids are generally stable to air and moisture, simplifying handling.

  • Low Toxicity: Boron-containing reagents and byproducts are significantly less toxic than those of other methods like Stille coupling.[8]

  • Broad Functional Group Tolerance: The reaction is compatible with a wide range of functional groups.

Limitations:

  • Base Requirement: The reaction typically requires a base to activate the boronic acid for transmetalation, which can be incompatible with base-sensitive substrates.[6]

  • Protodeboronation: Under certain conditions, the boronic acid can be cleaved by protons, leading to undesired side products.

Negishi Coupling: High Reactivity and Versatility

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles.[9] This high reactivity allows for the coupling of sterically hindered substrates and can often be performed under milder conditions than other methods.[10][11]

Advantages:

  • High Reactivity: Organozinc reagents are highly nucleophilic, enabling the coupling of challenging substrates, including those with significant steric hindrance.[10]

  • Functional Group Tolerance: The reaction is tolerant of a wide array of functional groups.[12]

Limitations:

  • Air and Moisture Sensitivity: Organozinc reagents are highly sensitive to air and moisture, requiring inert atmosphere techniques for their preparation and use.[13][14]

  • Preparation: While many organozinc reagents are commercially available, they are often prepared in situ from the corresponding organolithium or Grignard reagents, adding an extra step to the procedure.

Stille Coupling: Robustness Under Neutral Conditions

The Stille coupling employs organotin (stannane) reagents. A key advantage of this method is that it can often be performed under neutral conditions, making it suitable for substrates with base-sensitive functional groups.[7][8]

Advantages:

  • Neutral Conditions: The absence of a required base makes it compatible with a broad range of functional groups.[8]

  • Reagent Stability: Organostannanes are generally stable to air and moisture.

Limitations:

  • Toxicity: Organotin compounds and their byproducts are highly toxic, requiring careful handling and posing challenges for purification and waste disposal.[7][8]

  • Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin byproducts that can be difficult to remove from the desired product.

Hiyama Coupling: A Fluoride-Activated Approach

The Hiyama coupling utilizes organosilicon reagents, which are activated by a fluoride source, typically tetrabutylammonium fluoride (TBAF). Organosilanes are attractive due to their low toxicity and stability.

Advantages:

  • Low Toxicity: Organosilicon reagents and their byproducts are non-toxic and environmentally benign.

  • Stability: Organosilanes are stable and easy to handle.

Limitations:

  • Fluoride Activator: The need for a fluoride source can be a drawback, as fluoride ions can be corrosive and may not be compatible with all substrates or equipment.

  • Reactivity: Organosilanes are generally less reactive than organoboron or organozinc reagents, sometimes requiring more forcing reaction conditions.

The Frontier of Biaryl Synthesis: C-H Activation and Decarboxylative Coupling

Recent innovations have focused on even more atom-economical and step-efficient strategies that move beyond the traditional pre-functionalized coupling partners.

Direct C-H Arylation: A Paradigm Shift

Direct C-H arylation involves the coupling of an aryl halide (or other electrophile) directly with an unactivated C-H bond of another arene.[15] This approach eliminates the need to pre-install an organometallic handle on one of the coupling partners, significantly shortening synthetic sequences.

Key Features:

  • Atom Economy: This method is highly atom-economical as it avoids the generation of stoichiometric metallic byproducts.

  • Regioselectivity: Controlling regioselectivity can be a challenge. Often, a directing group on one of the arenes is required to guide the C-H activation to a specific position (typically ortho).[15]

  • Catalyst Systems: Palladium and ruthenium catalysts are commonly employed for directed C-H arylations.[16]

Decarboxylative Coupling: Carboxylic Acids as Aryl Surrogates

Decarboxylative coupling utilizes readily available and inexpensive carboxylic acids as aryl sources.[17] In this process, the carboxylic acid undergoes decarboxylation in situ to generate an organometallic species that then participates in the cross-coupling reaction.

Advantages:

  • Readily Available Starting Materials: Aromatic carboxylic acids are widely available and structurally diverse.

  • Avoidance of Organometallic Reagents: This method circumvents the need to prepare and handle often sensitive organometallic reagents.

Limitations:

  • Reaction Conditions: Decarboxylative couplings often require high temperatures and specific catalyst systems, sometimes involving co-catalysts like copper or silver.[18]

  • Substrate Scope: The efficiency of the decarboxylation step can be highly dependent on the electronic and steric properties of the carboxylic acid.

Data-Driven Comparison of Biaryl Synthesis Methods

Method Typical Electrophile Nucleophile Key Advantages Key Limitations Typical Yield Range
Suzuki-Miyaura Ar-I, Ar-Br, Ar-OTf, Ar-ClAr-B(OH)₂Low toxicity, stable reagents, broad scope[6][7]Requires base, potential for protodeboronation70-98%[4][19]
Negishi Ar-I, Ar-Br, Ar-ClAr-ZnXHigh reactivity, good for hindered substrates[10][11]Air/moisture sensitive reagents, pyrophoric[13][14]80-95%[10][11]
Stille Ar-I, Ar-BrAr-SnR₃Neutral conditions, excellent functional group tolerance[8]Highly toxic reagents and byproducts[7][8]75-90%[20]
Hiyama Ar-I, Ar-Br, Ar-ClAr-SiR₃Low toxicity, stable reagentsRequires fluoride activator, sometimes harsh conditions60-85%
C-H Arylation Ar-I, Ar-BrArene (C-H)High atom economy, step-efficient[15]Regioselectivity can be challenging, often requires directing group[15]50-90%[15][21]
Decarboxylative Ar-I, Ar-Br, Ar-OTfAr-COOHUses abundant carboxylic acids, avoids organometallics[17]Often requires high temperatures, substrate scope limitations[18]60-90%[17][18]

Visualizing the Mechanisms: Catalytic Cycles

Understanding the underlying catalytic cycles is crucial for troubleshooting and optimizing reactions.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)3-) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-B(OH)3- Ar-B(OH)3- Ar-B(OH)3-->Ar-Pd(II)-X(L_n) Base Base ArB(OH)2 ArB(OH)2 Base->ArB(OH)2 ArX ArX ArX->Pd(0)L_n ArB(OH)2->Ar-B(OH)3- Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Negishi Coupling Catalytic Cycle

Negishi_Coupling cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-ZnX) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar'-ZnX Ar'-ZnX Ar'-ZnX->Ar-Pd(II)-X(L_n) ArX ArX ArX->Pd(0)L_n

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Directed C-H Arylation Catalytic Cycle

CH_Arylation cluster_reactants Reactants Pd(II)X_2 Pd(II)X_2 Cyclometalated\nPd(II) Intermediate Cyclometalated Pd(II) Intermediate Pd(II)X_2->Cyclometalated\nPd(II) Intermediate C-H Activation (Ar-H) Pd(IV) Intermediate Pd(IV) Intermediate Cyclometalated\nPd(II) Intermediate->Pd(IV) Intermediate Oxidative Addition (Ar'-X) Pd(IV) Intermediate->Pd(II)X_2 Reductive Elimination Ar-Ar' Ar-Ar' Pd(IV) Intermediate->Ar-Ar' Ar-H Ar-H Ar-H->Pd(II)X_2 Ar'-X Ar'-X Ar'-X->Cyclometalated\nPd(II) Intermediate

Caption: A plausible catalytic cycle for directed C-H arylation.

Experimental Protocols: From Theory to Practice

To provide a practical context, the following are representative, detailed protocols for key biaryl synthesis methodologies.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

Reaction: Synthesis of 4-methylbiphenyl from 4-chlorotoluene and phenylboronic acid.

Materials:

  • 4-chlorotoluene (1.0 mmol, 126.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-chlorotoluene, phenylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the water.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl as a white solid. Expected Yield: >95%.[4]

Protocol 2: Negishi Coupling of a Sterically Hindered Aryl Bromide

Reaction: Synthesis of 2,6-dimethylbiphenyl from 2-bromo-m-xylene and phenylzinc chloride.

Materials:

  • 2-bromo-m-xylene (1.0 mmol, 185.1 mg)

  • Phenylzinc chloride (1.2 mmol, 1.2 mL of a 1.0 M solution in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • XPhos (0.02 mmol, 9.5 mg)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and XPhos.

  • Add anhydrous THF and stir for 10 minutes at room temperature to form the active catalyst.

  • Add 2-bromo-m-xylene to the catalyst solution.

  • Slowly add the phenylzinc chloride solution dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography (hexanes) to yield 2,6-dimethylbiphenyl. Expected Yield: ~90%.

Protocol 3: Decarboxylative Coupling of a Benzoic Acid with an Aryl Triflate

Reaction: Synthesis of 3-phenylpyridine from nicotinic acid and phenyl triflate.

Materials:

  • Nicotinic acid (1.0 mmol, 123.1 mg)

  • Phenyl triflate (1.2 mmol, 271.4 mg)

  • Copper(I) oxide (Cu₂O) (0.1 mmol, 14.3 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36.0 mg)

  • Palladium(II) iodide (PdI₂) (0.05 mmol, 18.0 mg)

  • Tol-BINAP (0.075 mmol, 50.9 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • N-Methyl-2-pyrrolidone (NMP) (4 mL)

Procedure:

  • In a sealed tube, combine nicotinic acid, phenyl triflate, Cu₂O, 1,10-phenanthroline, PdI₂, Tol-BINAP, and K₂CO₃.

  • Add NMP, and seal the tube under an argon atmosphere.

  • Heat the mixture in an oil bath at 170 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 3-phenylpyridine. Expected Yield: ~70-80%.[17]

Conclusion: A Strategic Approach to Biaryl Synthesis

The synthesis of biaryls has moved far beyond a one-size-fits-all approach. While this compound and the traditional Suzuki-Miyaura coupling remain valuable tools, a modern synthetic chemist has a much broader and more nuanced arsenal at their disposal. The choice of an alternative reagent or methodology should be a strategic one, guided by factors such as the cost and availability of starting materials, the steric and electronic properties of the substrates, the required functional group tolerance, and considerations of safety and environmental impact. By understanding the underlying principles and comparative performance of these advanced strategies, researchers can design more efficient, cost-effective, and elegant syntheses of these vital molecular scaffolds.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. 3-Iodobiphenyl, a potential process impurity or degradation product, requires robust analytical methods for its accurate quantification. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound analysis, grounded in scientific principles and regulatory expectations. We will explore the nuances of method validation, from the initial experimental design to the interpretation of results, empowering researchers, scientists, and drug development professionals to establish scientifically sound and defensible analytical procedures.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2][3] This is a critical component of ensuring reliable and reproducible data.[4]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the cornerstone of successful method validation. For this compound, a semi-volatile organic compound, several techniques are viable, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent choices.

Analytical MethodPrincipleLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Key AdvantagesKey Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.[5]>0.999[6]Analyte dependent, typically in the ng/mL range.[5]Analyte dependent, typically in the ng/mL range.[5]< 2%[4][6]High resolution, sensitivity, and reproducibility for non-volatile compounds.[7]May require derivatization for some analytes; lower sensitivity than MS.
GC-MS Separation based on volatility and polarity, with mass spectrometric detection for identification and quantification.[5]>0.99[8]Can reach pg/L levels.[8]Analyte dependent, often in the low ng/mL to pg/mL range.< 15% (intra-day), < 20% (inter-day).[8]Excellent for volatile and semi-volatile compounds; high specificity from mass detection.[5]May require derivatization to improve volatility and thermal stability.[8]
GC-FID Separation based on volatility; detection by flame ionization.>0.99Generally higher than MS, in the ng range.Generally higher than MS, in the ng range.< 5%Robust and cost-effective for routine analysis.Less specific than MS; co-eluting impurities can interfere.

Causality Behind the Choice:

For routine quality control where the impurity profile is well-characterized, HPLC-UV often provides a balance of performance and cost-effectiveness. Its high precision and accuracy make it suitable for quantifying known impurities. When dealing with complex matrices or the need for definitive identification of unknown impurities, the specificity and sensitivity of GC-MS are unparalleled. The choice between these methods is therefore driven by the specific requirements of the analysis at different stages of drug development.

The Pillars of Method Validation: A Deep Dive

The validation of an analytical method is a comprehensive process that examines several key performance characteristics. These are defined by international guidelines such as those from the International Council for Harmonisation (ICH).[4][9]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[1][4]

  • Experimental Approach: To establish specificity, a solution of this compound is spiked with known related substances and potential impurities. The chromatographic separation is then evaluated to ensure that the this compound peak is well-resolved from all other peaks. Diode-Array Detection (DAD) in HPLC can be used to assess peak purity, providing additional confidence in the method's specificity.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[2]

  • Experimental Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution to concentrations spanning the expected range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and determine the linearity using linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[6]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]

  • Experimental Protocol:

    • Prepare placebo samples (matrix without the analyte).

    • Spike the placebo with known concentrations of this compound at a minimum of three levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.[6]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay Precision): Assesses the precision under the same operating conditions over a short interval of time.[11] This is typically done by performing a minimum of six replicate injections of a standard solution at 100% of the test concentration.[12]

  • Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.[6]

  • Reproducibility: Assesses the precision between laboratories.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability is typically required to be ≤ 2.0%.[4]

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

  • Experimental Approach: LOD and LOQ are often determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[11][12]

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

  • Experimental Design: Typical variations to assess include changes in mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor) is evaluated.

Visualizing the Validation Workflow

A well-defined workflow is essential for a systematic approach to method validation.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Generation Rob->Report Approval Method Approval & Implementation Report->Approval

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. The choice of a palladium catalyst is a critical factor that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides an in-depth comparison of various palladium catalyst systems for the coupling of 3-iodobiphenyl, a common substrate in the synthesis of complex organic molecules. We will delve into the mechanistic nuances, present supporting experimental data, and offer practical protocols to aid in catalyst selection and reaction optimization.

The Crucial Role of the Palladium Catalyst in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1] The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] The palladium catalyst, typically in the form of a Pd(0) species, is at the heart of this cycle. The ligands coordinated to the palladium center play a pivotal role in modulating its reactivity, stability, and substrate compatibility.[3][4] The judicious choice of ligand can significantly impact the rates of the elementary steps in the catalytic cycle, ultimately determining the overall success of the reaction.[4]

The carbon-iodine bond in this compound is more reactive than corresponding carbon-bromine or carbon-chlorine bonds, often permitting the use of milder reaction conditions.[5] However, selecting the optimal palladium catalyst remains crucial for achieving high yields and minimizing side reactions.

Comparative Analysis of Palladium Catalyst Systems

The performance of a palladium catalyst is intrinsically linked to the nature of its supporting ligands. Here, we compare several classes of palladium catalysts, from traditional systems to modern, highly active pre-catalysts.

Traditional Phosphine Ligand-Based Catalysts

1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄:

This has been a workhorse catalyst in Suzuki-Miyaura couplings for decades.[6] While effective for a range of substrates, it can suffer from limitations such as the need for higher reaction temperatures and longer reaction times, especially with more challenging substrates.[6][7] The relatively low steric bulk and electron-donating ability of triphenylphosphine can lead to slower rates of oxidative addition and reductive elimination.[7]

2. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂:

The introduction of bidentate phosphine ligands like dppf marked a significant advancement.[8] The defined bite angle and increased electron-donating capacity of dppf compared to monodentate ligands like PPh₃ often lead to higher catalytic activity and stability.[9] Pd(dppf)Cl₂ is a Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[10] It has demonstrated broad utility and is often a reliable choice for a variety of coupling partners.[11]

Modern Bulky, Electron-Rich Ligand Systems (Buchwald-Type)

The development of sterically demanding and electron-rich biaryl phosphine ligands, pioneered by Stephen Buchwald, has revolutionized palladium-catalyzed cross-coupling reactions.[12] These ligands significantly enhance the rates of both oxidative addition and reductive elimination, enabling the coupling of even unreactive aryl chlorides under mild conditions.[4]

Key Advantages of Buchwald Ligands and Pre-catalysts:

  • High Activity: Often effective at very low catalyst loadings.[12]

  • Broad Substrate Scope: Capable of coupling sterically hindered and electronically diverse substrates.[6]

  • Mild Reaction Conditions: Many reactions can be performed at room temperature.[12]

  • Air and Moisture Stability: Many of the corresponding pre-catalysts are air- and moisture-stable, simplifying reaction setup.

Common examples include ligands like XPhos, SPhos, and RuPhos, which are often used with palladium sources like Pd(OAc)₂ or as pre-formed, well-defined pre-catalysts.[6][9]

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk can lead to highly stable and active catalysts. PEPPSI-type pre-catalysts, for instance, are known for their high efficiency in various cross-coupling reactions.[1]

Ligand-Free Palladium Catalysis

In certain cases, Suzuki-Miyaura couplings can be achieved without the addition of external phosphine or NHC ligands.[13][14] These "ligand-free" protocols often utilize a simple palladium salt like Pd(OAc)₂.[13] The mechanism is thought to involve the in situ formation of catalytically active palladium nanoparticles or coordination of the solvent or base to the palladium center. While attractive for their simplicity and cost-effectiveness, the scope of ligand-free systems can be more limited, and they may require specific solvent systems.[14]

Data Summary: Catalyst Performance in Aryl Iodide Coupling
Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Key Features & Considerations
Pd(PPh₃)₄Monodentate Phosphine1-580-10012-24Moderate to GoodClassic catalyst, may require forcing conditions.[6][11]
Pd(dppf)Cl₂Bidentate Phosphine1-380-11012-18Good to ExcellentRobust and versatile Pd(II) pre-catalyst.[11]
Pd(OAc)₂ / Buchwald LigandBulky, Electron-Rich Phosphine0.000001-1.0Room Temp - 1001-12ExcellentHighly active, broad scope, effective for challenging substrates.[12]
PEPPSI-iPrN-Heterocyclic Carbene1-340-801-6ExcellentHighly active and stable NHC-based pre-catalyst.[7]
Pd(OAc)₂ (Ligand-free)None0.5-2Room Temp - 700.5-24VariableSimple, cost-effective, but substrate and solvent dependent.[13][15]

Note: The data presented is a generalized summary from various sources and specific results will depend on the exact reaction conditions and the other coupling partner.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

The following are representative protocols. Optimization of the base, solvent, and temperature may be necessary for specific coupling partners.

Protocol A: Using Pd(dppf)Cl₂

This protocol is a robust starting point for many Suzuki-Miyaura couplings.

Protocol_A cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine this compound, arylboronic acid, and base in a flask. p2 Add Pd(dppf)Cl₂ catalyst. p1->p2 p3 Add degassed solvent. p2->p3 r1 Heat the mixture under an inert atmosphere. p3->r1 r2 Monitor progress by TLC or GC-MS. r1->r2 w1 Cool to room temperature and quench. r2->w1 w2 Extract with an organic solvent. w1->w2 w3 Purify by column chromatography. w2->w3

Caption: Workflow for Suzuki-Miyaura coupling using Pd(dppf)Cl₂.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Using a Buchwald Pre-catalyst

This protocol is often suitable for more challenging couplings or when milder conditions are desired.

Protocol_B cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine this compound, arylboronic acid, and base in a glovebox or under inert atmosphere. p2 Add the Buchwald pre-catalyst. p1->p2 p3 Add anhydrous, degassed solvent. p2->p3 r1 Stir at the desired temperature (can be room temperature). p3->r1 r2 Monitor progress. r1->r2 w1 Filter through a pad of celite. r2->w1 w2 Concentrate the filtrate. w1->w2 w3 Purify by column chromatography. w2->w3

Caption: Workflow for Suzuki-Miyaura coupling using a Buchwald pre-catalyst.

Step-by-Step Methodology:

  • In an inert atmosphere glovebox, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) in a reaction vial.

  • Add the appropriate Buchwald pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene or THF, 5 mL).

  • Seal the vial and stir at the desired temperature (e.g., room temperature to 80 °C) until the reaction is complete.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a short pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mechanistic Considerations: The Role of the Ligand

The ligand's steric and electronic properties are paramount to the success of the Suzuki-Miyaura coupling.[9]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-Ar' trans_complex->product Reductive Elimination reagents Ar-I Ar'-B(OH)₂ Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: Electron-rich and sterically bulky ligands facilitate the oxidative addition of the aryl iodide to the Pd(0) center.[4] This is often the rate-limiting step, especially for less reactive aryl halides.

  • Transmetalation: The transfer of the aryl group from the organoboron species to the palladium complex is facilitated by a base. The nature of the ligand can influence the rate of this step.

  • Reductive Elimination: Bulky ligands promote the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[7]

Conclusion and Recommendations

The choice of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that should be guided by the specific requirements of the synthesis.

  • For routine couplings where cost and simplicity are paramount, Pd(dppf)Cl₂ offers a reliable and robust option.

  • For challenging substrates, including sterically hindered coupling partners, or when mild reaction conditions are essential, the use of Buchwald ligands and pre-catalysts is highly recommended. Their superior activity often justifies the higher initial cost through improved yields, shorter reaction times, and lower catalyst loadings.

  • Ligand-free systems can be an attractive green alternative, but their applicability should be evaluated on a case-by-case basis.

By understanding the interplay between the palladium catalyst, its ligands, and the reaction conditions, researchers can effectively optimize the Suzuki-Miyaura coupling for the efficient synthesis of a wide array of valuable biaryl compounds.

References

A Comparative Guide to the Reactivity of 3-Iodobiphenyl Versus Other Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aryl Halides in Modern Synthesis

In the landscape of pharmaceutical, agrochemical, and materials science research, palladium-catalyzed cross-coupling reactions represent a cornerstone technology for the construction of complex molecular architectures. These reactions, which enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with unparalleled efficiency and functional group tolerance, are fundamental to the synthesis of countless vital compounds. The choice of the aryl halide (Ar-X) substrate is a critical parameter that dictates reaction efficiency, required conditions, and overall yield.

This guide provides an in-depth, objective comparison of the reactivity of 3-iodobiphenyl with other common aryl halides, namely aryl bromides and chlorides. We will explore the fundamental principles governing their reactivity, present supporting experimental data, and offer practical guidance for substrate selection in two of the most prevalent cross-coupling transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Our analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to optimize their synthetic strategies.

Pillar 1: The Energetic Landscape of Aryl Halide Reactivity

The reactivity of an aryl halide in a cross-coupling reaction is predominantly governed by the kinetics of the oxidative addition step. This initial, and often rate-determining, stage involves the insertion of the low-valent palladium(0) catalyst into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) intermediate.[1][2] The facility of this step is inversely correlated with the strength of the C-X bond.

The Carbon-Halogen Bond Dissociation Energy (BDE) is therefore the most critical predictor of reactivity. A weaker bond requires less energy to break, facilitating a faster oxidative addition and, consequently, a more rapid overall reaction. The established trend for the average BDE of relevant carbon-halogen bonds is as follows:

C-I < C-Br < C-Cl < C-F [3][4][5]

This fundamental energetic difference establishes the general reactivity trend for aryl halides in most cross-coupling reactions:

Aryl Iodide > Aryl Bromide > Aryl Chloride > Aryl Fluoride [1][2][6][7]

As a result, this compound is, in principle, a significantly more reactive substrate than its bromo- and chloro-analogs, often enabling reactions to proceed under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings.

Data Presentation: Bond Dissociation Energies

To quantify this trend, the following table summarizes the average BDEs for various carbon-halogen bonds.

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Source: Values are generalized from multiple sources.[3][5]

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

While BDE provides a strong foundational model, the true reactivity profile of an aryl halide is nuanced and dependent on the specific catalytic cycle. Here, we compare the performance of this compound against other aryl halides in Suzuki-Miyaura and Buchwald-Hartwig reactions.

A. Suzuki-Miyaura Coupling: The Archetype of C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl structures. The established reactivity order of aryl halides holds particularly true in this transformation.[1][2]

Aryl iodides like this compound are highly effective electrophiles, typically reacting much faster and under milder conditions than the corresponding bromides and, especially, chlorides.[8] While aryl chlorides can be activated, they often require more electron-rich, bulky phosphine ligands and stronger bases to facilitate the reluctant oxidative addition step.[1]

It is important to note a nuance observed in some systems: at lower temperatures (~50 °C), the coupling of aryl iodides using traditional Pd/PPh₃ catalysts can be surprisingly inefficient compared to aryl bromides.[9] This has been attributed to the poor turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[9] Furthermore, the iodide anion itself can sometimes act as a bridging ligand, forming inactive palladium dimers that sequester the catalyst.[10] Despite these specific cases, aryl iodides remain the most reactive class of electrophiles for this coupling.

Data Presentation: Relative Reactivity in Suzuki-Miyaura Coupling

The following table provides a generalized comparison of typical reaction conditions required for different aryl halides in a Suzuki-Miyaura coupling, highlighting the kinetic advantage of the C-I bond.

Aryl HalideRelative Initial Rate (Ar-I = 1.00)Typical Reaction ConditionsCatalyst System Example
Aryl Iodide 1.0025-80 °C, < 2 hPd(PPh₃)₄ / Base
Aryl Bromide ~0.0580-100 °C, 2-12 hPd(PPh₃)₄ / Base
Aryl Chloride <0.01>100 °C, >12 hPd(dba)₂ / Bulky Ligand / Strong Base
Note: Data are generalized from multiple studies to show a comparative trend.[8]
B. Buchwald-Hartwig Amination: A Nuanced Case for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forging C-N bonds. While the initial oxidative addition step still follows the Ar-I > Ar-Br > Ar-Cl reactivity trend, the overall catalytic cycle presents a critical complication.[11]

In the Buchwald-Hartwig reaction, the iodide anion (I⁻) released during the catalytic cycle can act as a potent inhibitor. It can form stable, off-cycle palladium-iodide complexes or precipitate the active catalyst, thereby slowing or halting the reaction.[11][12] This inhibitory effect can lead to a counterintuitive apparent reactivity order for the overall transformation, which is often:

Ar-Br > Ar-Cl > Ar-I [11]

Therefore, while this compound will undergo oxidative addition more rapidly than 3-bromobiphenyl, the subsequent steps of the catalytic cycle may be severely impeded. Aryl bromides often provide a more reliable and efficient outcome, representing a "sweet spot" of good reactivity without the complication of product-induced catalyst inhibition.

Pillar 3: Steric Profile of this compound

The biphenyl scaffold itself possesses inherent steric properties. To minimize repulsion between the ortho-hydrogens on adjacent rings, the two phenyl groups adopt a twisted, non-planar conformation.[13][14] The position of the halide substituent can further influence the steric environment around the reactive C-X bond.

  • This compound (meta-substitution): The iodine atom is positioned away from the biphenyl linkage. This placement results in minimal steric hindrance for the approaching palladium catalyst, allowing for facile oxidative addition. Its reactivity is primarily governed by the electronic properties of the C-I bond.

  • 2-Iodobiphenyl (ortho-substitution): An ortho-substituent, particularly a bulky one like iodine, creates significant steric crowding around both the C-X bond and the biphenyl linkage. This can hinder the approach of the catalyst and may require the use of specialized, highly active catalyst systems with bulky phosphine ligands to achieve successful coupling.[15][16]

Therefore, this compound is a sterically unencumbered and highly reactive substrate, making it an excellent choice when maximal reactivity is desired and potential downstream inhibitions are managed.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams outline the core catalytic cycle, the fundamental reactivity trend, and a decision-making workflow for substrate selection.

Cross_Coupling_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Determining Step) tm_complex L₂Pd(II)(Ar)(R) (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) tm_complex->product arx Ar-X (Aryl Halide) arx->oa_complex rm R-M (Coupling Partner) rm->tm_complex Reactivity_Trend cluster_legend Relative Reactivity title Aryl Halide Reactivity in Oxidative Addition ArI Ar-I (Weakest Bond, ~213 kJ/mol) ArBr Ar-Br (~285 kJ/mol) ArI->ArBr Faster ArCl Ar-Cl (Strongest Bond, ~327 kJ/mol) ArBr->ArCl Faster Fastest Fastest Slowest Slowest Decision_Workflow start Start: Select Aryl Halide q1 Is maximum reactivity under mild conditions critical? start->q1 use_iodide Choose Aryl Iodide (e.g., this compound) q1->use_iodide Yes q3 Is cost a primary concern and harsh conditions are acceptable? q1->q3 No q2 Is the reaction a Buchwald-Hartwig Amination? use_iodide->q2 consider_bromide Consider Aryl Bromide to avoid iodide inhibition q2->consider_bromide Yes end Proceed with Synthesis q2->end No consider_bromide->end use_bromide Choose Aryl Bromide use_bromide->end q3->use_bromide No use_chloride Choose Aryl Chloride (Requires specialized ligands) q3->use_chloride Yes use_chloride->end

References

A Researcher's Guide to the Cost-Benefit Analysis of 3-Iodobiphenyl in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogen

In the intricate world of organic synthesis, the choice of a starting material is a critical decision that reverberates through the entire research and development process, influencing reaction efficiency, scalability, and ultimately, economic viability. The biphenyl moiety is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. Consequently, the selection of an appropriate functionalized biphenyl synthon is a frequent challenge for synthetic chemists.

This guide provides an in-depth cost-benefit analysis of 3-iodobiphenyl, a highly reactive but often premium-priced building block. We will objectively compare its performance against more economical alternatives—namely 3-bromobiphenyl, 3-chlorobiphenyl, and the mechanistically distinct biphenyl-3-boronic acid. By integrating experimental data, cost analysis, and mechanistic insights, this guide aims to equip researchers, scientists, and drug development professionals with a robust framework for making informed decisions in their synthetic endeavors.

The Reactivity Landscape: Why Iodine Reigns Supreme

The utility of aryl halides in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The reactivity trend is a direct consequence of the bond dissociation energies: C-I < C-Br < C-Cl.[1][2] The weaker carbon-iodine bond is more susceptible to cleavage during the rate-determining oxidative addition step of most catalytic cycles, leading to faster reaction rates and the feasibility of using milder reaction conditions.[1]

This enhanced reactivity is not merely a theoretical curiosity; it has profound practical implications. For sensitive substrates or complex syntheses where maximizing yield is paramount, the higher reactivity of this compound can be the deciding factor for success.

Comparative Cost Analysis: The Price of Reactivity

While this compound offers superior reactivity, this performance comes at a significant cost premium. The table below provides a snapshot of typical market pricing for this compound and its common alternatives. Prices are subject to vary based on supplier, purity, and volume.

CompoundMolecular Weight ( g/mol )Typical Price (USD/g)Typical Price (USD/mol)
This compound 280.11[3][4]~$5.00 - $50.00~$1400 - $14000
3-Bromobiphenyl 233.10[5]~$1.90 - $7.80~$443 - $1818
3-Chlorobiphenyl 188.65[6]~$0.10 - $58.00 (Varies widely)~$19 - $10946
Biphenyl-3-boronic acid 198.03[7]~$3.20 - $20.00~$634 - $3960

Data compiled from various chemical suppliers such as Sigma-Aldrich, ChemicalBook, and MedKoo Biosciences and is intended for illustrative purposes.[4][5][6][7][8][9][10][11] It is evident that 3-bromobiphenyl and 3-chlorobiphenyl offer substantial cost savings on a per-gram and per-mole basis. Biphenyl-3-boronic acid, while more expensive than the bromo- and chloro-analogs, presents a different strategic value proposition as a nucleophilic partner in Suzuki-Miyaura coupling.

Performance in Key Cross-Coupling Reactions

The true value of an aryl halide is demonstrated in its performance. We will now explore the application of this compound and its alternatives in several cornerstone cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron compound, is arguably the most widely used cross-coupling reaction. The choice of halide directly impacts the reaction kinetics and required catalyst system.

Causality Behind Experimental Choices:

  • Catalyst: The high reactivity of this compound allows for the use of simple, less expensive palladium precursors like Pd(PPh₃)₄ or Pd(OAc)₂ with standard phosphine ligands. In contrast, activating the stronger C-Cl bond in 3-chlorobiphenyl often necessitates more sophisticated, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which adds to the overall cost and complexity of the process.[1]

  • Base & Temperature: Reactions with this compound can often be run at lower temperatures and with milder bases (e.g., K₂CO₃), which improves the functional group tolerance of the reaction.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-determining) Pd0->OxAdd + Ar-X (X=I, Br, Cl) PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to provide a direct comparison of the reactivity of 3-iodo-, 3-bromo-, and 3-chlorobiphenyl under identical conditions.

Objective: To synthesize 3-phenylpyridine by coupling the respective 3-halobiphenyl with pyridine-3-boronic acid.

Materials:

  • This compound

  • 3-Bromobiphenyl

  • 3-Chlorobiphenyl

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Three parallel synthesis vials

Procedure:

  • Reactor Setup: In three separate, oven-dried vials equipped with stir bars, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).

  • Reagent Addition (Halides):

    • To Vial 1, add this compound (1.0 mmol, 280 mg).

    • To Vial 2, add 3-bromobiphenyl (1.0 mmol, 233 mg).

    • To Vial 3, add 3-chlorobiphenyl (1.0 mmol, 189 mg).

  • Reagent Addition (Common): To each vial, add pyridine-3-boronic acid (1.2 mmol, 147 mg) and K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent Addition: To each vial, add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water.

  • Reaction: Seal the vials and place them in a preheated oil bath at 90°C. Stir vigorously.

  • Monitoring & Analysis: Monitor the reactions by TLC or GC-MS at 1h, 4h, and 12h intervals.

  • Workup (Post-reaction): After the reaction period, cool the vials to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Yield Calculation: Purify the crude product by column chromatography on silica gel. Calculate the isolated yield for each reaction.

Expected Outcome & Trustworthiness: This self-validating system will demonstrate the reactivity trend. The reaction with this compound is expected to proceed to completion fastest and with the highest yield. The 3-bromobiphenyl reaction will be slower, and the 3-chlorobiphenyl reaction will likely show minimal conversion under these mild conditions, demonstrating the need for a more active catalyst system for less reactive halides.

The Ullmann Reaction: A Classic C-N/C-O Coupling

The copper-catalyzed Ullmann reaction is a vital tool for forming C-N and C-O bonds.[12][13] Historically, this reaction required harsh conditions (high temperatures, stoichiometric copper).[12][14] Modern ligand-accelerated protocols have improved the scope, but the reactivity of the aryl halide remains a critical parameter.

Performance Comparison:

  • This compound: As with palladium catalysis, aryl iodides are the most reactive substrates in Ullmann couplings.[15] This allows for lower reaction temperatures and shorter reaction times, which is crucial when coupling with thermally sensitive amines or alcohols. The use of this compound can often lead to higher yields and cleaner reaction profiles.[16]

  • 3-Bromobiphenyl & 3-Chlorobiphenyl: These less reactive halides typically require higher temperatures and/or more complex and expensive ligand systems to achieve comparable yields to this compound. The harsher conditions can lead to side reactions and decomposition of starting materials.

Decision-Making Framework: Choosing Your Biphenyl Reagent

The selection of the optimal 3-substituted biphenyl is a multi-faceted decision that balances cost, reactivity, and project goals. The following flowchart provides a logical framework for this decision-making process.

Caption: A decision-making flowchart for selecting the appropriate 3-substituted biphenyl reagent.

Cost-Benefit Synthesis

The decision to use this compound is a strategic one where the higher upfront material cost is weighed against potential downstream savings and increased probability of success.

ScenarioRecommended ReagentJustification
Early-Stage Discovery, Small-Scale Synthesis This compound The priority is speed and reliability to obtain the target compound for testing. The higher material cost is negligible compared to the cost of researcher time and potential project delays from failed or low-yielding reactions.
Process Development, Scale-Up 3-Bromobiphenyl or 3-Chlorobiphenyl At larger scales, the cost of raw materials becomes a dominant factor. The investment in developing a more robust catalytic system for a cheaper halide is often justified by the significant long-term cost savings.
Synthesis with Precious or Sensitive Substrates This compound The ability to use milder conditions minimizes the risk of decomposing a valuable or hard-to-synthesize coupling partner. The higher cost of the iodide is an insurance policy against losing more valuable materials.
Standard, Robust Coupling Reactions 3-Bromobiphenyl Offers a good compromise between cost and reactivity for many standard applications where conditions are well-established.[17]

Conclusion

While this compound carries a significant price premium compared to its bromo and chloro analogs, its high reactivity provides tangible benefits that can, in many scenarios, justify the cost. Its use allows for milder reaction conditions, faster reaction times, and often higher yields, particularly in challenging synthetic contexts. For early-stage research and development where speed and success are paramount, this compound is a superior choice. However, for large-scale production and cost-driven projects, the economic advantages of 3-bromobiphenyl and 3-chlorobiphenyl are compelling, provided that the necessary investment is made in catalyst and process optimization. A thorough analysis of project goals, timelines, and the specific chemical transformation is essential for making the most cost-effective and scientifically sound decision.

References

The Structural Basis for Spectroscopic Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Iodobiphenyl Isomers: Distinguishing 2-, 3-, and 4-Iodobiphenyl

For researchers engaged in fields from synthetic chemistry to drug development, the precise identification of isomeric compounds is a foundational necessity. Halogenated biphenyls, in particular, serve as crucial intermediates and building blocks. This guide provides a detailed comparative analysis of 2-, 3-, and 4-iodobiphenyl, focusing on the key spectroscopic techniques used for their unambiguous differentiation. By delving into the principles behind the spectral data, we aim to equip scientists with the expertise to not only identify these isomers but also to understand the structural nuances that give rise to their unique spectroscopic signatures.

The electronic and steric environment of a molecule dictates its interaction with electromagnetic radiation. In the case of iodobiphenyl isomers, the position of the large, electron-rich iodine atom on one of the phenyl rings is the primary determinant of their distinct spectral properties.

  • 2-Iodobiphenyl (ortho): The iodine atom is in close proximity to the second phenyl ring. This creates significant steric hindrance, which can restrict the rotation around the C-C single bond connecting the two rings. This forces the rings out of planarity, disrupting π-system conjugation. This isomer also experiences the strongest anisotropic and through-space electronic effects from the iodine atom on the adjacent ring's protons.

  • 3-Iodobiphenyl (meta): The iodine atom is further removed from the ring-to-ring linkage. Its influence on the overall molecular geometry is less pronounced than in the ortho-isomer. Its electronic effects are primarily inductive.

  • 4-Iodobiphenyl (para): The iodine atom is positioned directly opposite the inter-ring bond, leading to a more linear and symmetric structure. Steric hindrance is minimal, allowing for greater co-planarity between the rings compared to the ortho-isomer, which influences the extent of π-conjugation.

G cluster_0 2-Iodobiphenyl cluster_1 This compound cluster_2 4-Iodobiphenyl 2-iodo 2-iodo 3-iodo 3-iodo 4-iodo 4-iodo

Caption: Molecular structures of the three iodobiphenyl isomers.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed differences in the NMR, Mass, IR, and UV-Vis spectra of the three isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

Causality of Spectral Differences:

  • ¹H NMR: The position of the iodine atom influences the chemical shifts of the aromatic protons through a combination of inductive effects (electron-withdrawing) and anisotropic effects (deshielding or shielding depending on spatial orientation). In 2-iodobiphenyl, steric hindrance can also affect the signals of protons on the adjacent ring.

  • ¹³C NMR: The most significant diagnostic signal is that of the carbon directly bonded to iodine (C-I). The "heavy atom effect" causes this carbon's signal to be shifted significantly upfield (to a lower ppm value) compared to other aromatic carbons. Furthermore, the substitution pattern dictates the number and multiplicity of unique carbon signals.

Comparative NMR Data

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
2-Iodobiphenyl Complex multiplet from ~7.00-7.93 ppm.[1]C-I signal is notably upfield. Other signals across the aromatic region.[2]
This compound Aromatic protons resonate in distinct regions, allowing for clearer pattern recognition than the ortho isomer.The C-I signal is a key identifier. The overall spectrum reflects the meta-substitution pattern.
4-Iodobiphenyl Protons on the iodinated ring often appear as two distinct doublets (an AA'BB' system) due to symmetry. Protons on the unsubstituted phenyl ring appear as a multiplet.Fewer signals due to higher symmetry. The C-I signal is characteristically upfield.[3]

Note: Specific ppm values can vary slightly depending on the solvent and instrument frequency. The data presented here are representative.[4][5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Causality of Spectral Differences: All three isomers have the same molecular formula (C₁₂H₉I) and therefore the same molecular weight (280.1 g/mol ).[6][7][8] Consequently, their molecular ion peaks (M⁺) will appear at an identical mass-to-charge ratio (m/z) of 280. While the primary fragmentation pathways—loss of an iodine atom ([M-I]⁺ at m/z 153) and cleavage of the biphenyl structure—are common to all three, minor differences in the relative intensities of fragment ions may exist due to the varying stability of the precursor ions. However, MS alone is generally insufficient for definitive isomer identification without chromatographic separation (e.g., GC-MS).

Key Mass Spectrometry Data

Isomer Molecular Ion (M⁺) (m/z) Major Fragment Ion (m/z)
2-Iodobiphenyl 280[9][10]153 ([M-I]⁺)[1]
This compound 280153 ([M-I]⁺)
4-Iodobiphenyl 280[6]153 ([M-I]⁺)[6]
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups and, crucially for this case, the substitution pattern on an aromatic ring.

Causality of Spectral Differences: The key differentiating feature in the IR spectra is the pattern of strong absorptions in the "fingerprint region," specifically the C-H out-of-plane bending vibrations between 900 and 690 cm⁻¹. The position of these bands is highly characteristic of the number of adjacent hydrogen atoms on the aromatic ring.

  • Ortho (2-): Expect a strong band around 750 cm⁻¹ for the four adjacent hydrogens on the substituted ring.

  • Meta (3-): Expect bands corresponding to one isolated hydrogen, two adjacent hydrogens, and three adjacent hydrogens. This typically results in a more complex pattern.

  • Para (4-): Expect a single, strong band for the two sets of two adjacent hydrogens, typically appearing between 860-800 cm⁻¹.

Characteristic IR Absorption Bands

Isomer C-H Out-of-Plane Bending (cm⁻¹) Other Key Regions
2-Iodobiphenyl ~750 (ortho-disubstitution)Aromatic C=C stretches (~1600-1450 cm⁻¹)
This compound Complex pattern, typically with bands around 780 and 690 cm⁻¹.[11]Aromatic C=C stretches (~1600-1450 cm⁻¹)
4-Iodobiphenyl Strong band ~820 cm⁻¹ (para-disubstitution).[6]Aromatic C=C stretches (~1600-1450 cm⁻¹)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are sensitive to the extent of π-conjugation.

Causality of Spectral Differences: The primary electronic transition in biphenyl systems is a π → π* transition. The wavelength of maximum absorbance (λmax) is affected by the planarity of the two phenyl rings.

  • 2-Iodobiphenyl: Due to steric hindrance, the two rings are forced out of planarity. This disruption of conjugation leads to a hypsochromic (blue) shift, meaning its λmax will be at a shorter wavelength compared to the other isomers.

  • 3- and 4-Iodobiphenyl: With less steric hindrance, these isomers can adopt a more planar conformation, allowing for more effective π-conjugation. This results in a bathochromic (red) shift to longer λmax values. The 4-isomer, being the most linear and potentially most planar, often shows the most red-shifted absorption.

Comparative UV-Vis Data

Isomer λmax (nm) Comments
2-Iodobiphenyl Expected at a shorter wavelengthHypsochromic shift due to steric hindrance.
This compound ~250 nm[11]Intermediate conjugation.
4-Iodobiphenyl ~255-260 nm[6]Bathochromic shift due to greater planarity and conjugation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

G cluster_workflow General Spectroscopic Analysis Workflow prep Sample Preparation (Dissolve in appropriate solvent) nmr NMR Analysis (¹H, ¹³C) prep->nmr Acquire Data ms MS Analysis (GC-MS or Direct Infusion) prep->ms Acquire Data ir IR Analysis (FTIR, KBr pellet or solution) prep->ir Acquire Data uv UV-Vis Analysis (Spectrophotometer) prep->uv Acquire Data data Data Processing & Interpretation nmr->data ms->data ir->data uv->data report Compound Identification data->report

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Accurately weigh 5-10 mg of the iodobiphenyl isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal.

2. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). Use a temperature program that effectively separates the compound from any solvent impurities (e.g., ramp from 100°C to 250°C at 10°C/min).

  • MS Method: Use a standard Electron Ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the iodobiphenyl isomer in the total ion chromatogram. Analyze the mass spectrum associated with this peak to determine the molecular ion and fragmentation pattern.

3. Infrared (IR) Spectroscopy (FTIR-ATR)

  • Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6] If it is a liquid, a single drop is sufficient.[12]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands, paying close attention to the C-H out-of-plane bending region (900-690 cm⁻¹) to determine the ring substitution pattern.

4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a very dilute stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or hexane). From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

  • Instrument Setup: Use a dual-beam spectrophotometer.[13] Fill one quartz cuvette with the pure solvent to serve as a blank and a second cuvette with the sample solution.

  • Spectrum Acquisition: Scan the sample from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Conclusion

The differentiation of 2-, 3-, and 4-iodobiphenyl is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry confirms the molecular weight, it is the combined interpretation of NMR, IR, and UV-Vis spectroscopy that allows for definitive structural assignment. ¹H and ¹³C NMR provide the most detailed picture of the molecular framework, IR spectroscopy offers a rapid diagnostic for the aromatic substitution pattern, and UV-Vis spectroscopy reveals how the isomerism affects the molecule's overall electronic conjugation. By understanding the causal links between molecular structure and spectral output, researchers can confidently identify these and other related isomers in their work.

References

A Comparative Guide to Alternative Synthetic Routes for 3-Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted biphenyl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics. The precise arrangement of substituents on the biphenyl core is critical for modulating biological activity and material properties. Consequently, the development of efficient and versatile synthetic routes to access these compounds is of paramount importance. This guide provides an in-depth comparison of established and modern synthetic strategies for the preparation of 3-substituted biphenyls, offering field-proven insights and experimental data to inform your synthetic planning.

The Enduring Legacy of Palladium-Catalyzed Cross-Coupling Reactions

For decades, palladium-catalyzed cross-coupling reactions have been the cornerstone of biphenyl synthesis.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, involve the coupling of an organometallic reagent with an organic halide.[2] The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl linkages due to its operational simplicity, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic byproducts.[1][6] The reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate in the presence of a palladium catalyst and a base.[6]

Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly when dealing with substituted substrates. For instance, the synthesis of a 3-substituted biphenyl might involve a sterically hindered aryl bromide, necessitating the use of bulky phosphine ligands to promote efficient oxidative addition and reductive elimination. The base is critical for the transmetalation step, activating the boronic acid for transfer to the palladium center.[6]

Experimental Protocol: Synthesis of 3-Biphenylcarbonitrile via Suzuki-Miyaura Coupling [7]

This protocol details the microwave-assisted Suzuki-Miyaura coupling of 3-bromobenzonitrile with phenylboronic acid.

  • Step 1: Reagent Preparation: In a microwave reactor vessel, combine 3-bromobenzonitrile (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Step 2: Catalyst Addition: Add a suitable palladium catalyst, for example, a catalyst comprising a palladium source and a phosphine ligand (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Step 3: Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (2 mL).

  • Step 4: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 60 W for 2 minutes.[7]

  • Step 5: Work-up and Purification: After cooling, extract the reaction mixture with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product, 3-biphenylcarbonitrile, can be purified by column chromatography.[7]

The Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[8][9] This heightened reactivity allows for couplings to occur under milder conditions and often translates to higher yields, especially for the synthesis of sterically hindered biaryls.[9][10] A key advantage of the Negishi reaction is its high functional group tolerance, as organozinc reagents are less basic than Grignard or organolithium reagents.[4][9]

Causality in Experimental Choices: The primary challenge in Negishi coupling is the moisture and air sensitivity of the organozinc reagents, necessitating anhydrous and anaerobic reaction conditions.[5] The choice of palladium or nickel catalyst and the supporting ligand is critical for achieving high efficiency and selectivity.[4][8]

Experimental Protocol: General Procedure for Negishi Cross-Coupling

This protocol provides a general framework for the Negishi coupling of an aryl bromide with an arylzinc reagent.

  • Step 1: Preparation of the Arylzinc Reagent: The arylzinc reagent can be prepared in situ from the corresponding aryl halide (e.g., 3-bromoanisole) and activated zinc metal.

  • Step 2: Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aryl bromide (1.0 equiv.) in anhydrous THF.

  • Step 3: Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Step 4: Addition of Organozinc Reagent: Slowly add the freshly prepared arylzinc reagent (1.1-1.5 equiv.) to the reaction mixture at room temperature.

  • Step 5: Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

The Kumada Coupling: A Classic and Cost-Effective Approach

The Kumada coupling, one of the earliest developed cross-coupling reactions, employs Grignard reagents (organomagnesium halides) as the nucleophilic partner.[11][12] A significant advantage of this method is the ready availability and low cost of Grignard reagents.[13] Nickel catalysts are often preferred over palladium for Kumada couplings due to their lower cost and high reactivity.[11][12]

Causality in Experimental Choices: The high reactivity of Grignard reagents is a double-edged sword. While it can lead to high reaction rates, it also limits the functional group tolerance of the reaction, as Grignard reagents are strong bases and nucleophiles that can react with acidic protons and electrophilic functional groups.[13] Therefore, substrate selection is critical for the success of Kumada couplings.

Experimental Protocol: Synthesis of 3-Methylbiphenyl via Kumada Coupling

This protocol outlines the synthesis of 3-methylbiphenyl from 3-bromotoluene and phenylmagnesium bromide.

  • Step 1: Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 1-2 mol%).

  • Step 2: Reagent Addition: Add 3-bromotoluene (1.0 equiv.) and anhydrous THF.

  • Step 3: Grignard Reagent Addition: Slowly add a solution of phenylmagnesium bromide (1.1 equiv.) in THF to the reaction mixture at 0 °C.

  • Step 4: Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). Carefully quench the reaction with dilute aqueous HCl.

  • Step 5: Purification: Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

The Stille Coupling: Stability and Versatility with a Caveat

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or triflate.[14] Organostannanes are advantageous due to their stability to air and moisture, making them easier to handle compared to organozinc and organomagnesium reagents.[14] The Stille reaction exhibits excellent functional group tolerance and is effective for a wide range of substrates.[15]

Causality in Experimental Choices: The primary drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[16] This has led to a decline in its use in pharmaceutical synthesis, although it remains a valuable tool in academic research and for specific applications where other methods fail.

Experimental Protocol: General Procedure for Stille Coupling [17]

This protocol provides a general method for the Stille coupling of an aryl iodide with an arylstannane.

  • Step 1: Reaction Setup: In a round-bottom flask, dissolve the aryl iodide (1.0 equiv.), the arylstannane (e.g., tributyl(3-methoxyphenyl)stannane, 1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent such as toluene or DMF.

  • Step 2: Additives (Optional): In some cases, additives like Cu(I) salts can accelerate the reaction.

  • Step 3: Reaction Conditions: Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will vary depending on the reactivity of the substrates.

  • Step 4: Work-up and Purification: After completion, the reaction mixture is typically worked up by quenching with aqueous potassium fluoride to precipitate the tin byproducts. The product is then extracted and purified by chromatography.

Comparative Performance of Cross-Coupling Reactions

Direct, side-by-side quantitative comparisons of these reactions for the synthesis of the exact same 3-substituted biphenyl under optimized conditions for each are scarce in the literature.[1] However, a general performance overview can be compiled from representative data for the synthesis of substituted biphenyls.

ReactionNucleophileElectrophileCatalystBase/AdditiveSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura 3-Cyanophenylboronic acidPhenyl bromidePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095[7]
Negishi 3-Tolylzinc chloride4-BromoanisolePd₂(dba)₃/SPhos-THF/NMP10092[9]
Kumada 3-Tolylmagnesium bromideChlorobenzenePd/IMes-HCl-THF6698[11]
Stille Tributyl(3-methoxyphenyl)stannane4-IodonitrobenzenePd(PPh₃)₄-Toluene11085[14]

This table presents representative data and conditions may vary significantly based on the specific substrates.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these powerful transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Negishi couplings.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Negishi_Coupling cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-ZnX) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar'-ZnX Ar'-ZnX

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

The Rise of C-H Activation: A Paradigm Shift in Biphenyl Synthesis

In recent years, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions.[18][19] This approach avoids the pre-functionalization of starting materials, thereby reducing step counts and waste generation. For the synthesis of 3-substituted biphenyls, meta-C-H arylation is a particularly attractive strategy.

Causality in Experimental Choices: Achieving regioselectivity in C-H activation is a significant challenge. meta-Selective C-H functionalization often relies on the use of a directing group that positions the catalyst to activate a specific C-H bond.[20] The development of removable or transient directing groups has further enhanced the synthetic utility of this methodology.

The choice of the transition metal catalyst (often palladium or ruthenium) and the specific ligand is critical for both reactivity and selectivity.[21] Oxidants are typically required to regenerate the active catalyst in the catalytic cycle.

A Workflow for Modern meta-C-H Arylation

The following workflow illustrates the general steps involved in a directing group-assisted meta-C-H arylation for the synthesis of a 3-substituted biphenyl.

CH_Arylation_Workflow cluster_synthesis Synthetic Steps cluster_materials Materials A Attach Directing Group (DG) to Substituted Arene B Pd-catalyzed meta-C-H Arylation A->B C Remove Directing Group B->C Product 3-Substituted Biphenyl C->Product Substrate Substituted Arene Substrate->A ArylHalide Aryl Halide ArylHalide->B

Caption: General workflow for directing group-assisted meta-C-H arylation.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for a 3-substituted biphenyl depends on a careful consideration of several factors, including the nature of the substituents, the desired scale of the reaction, cost, and the availability of starting materials.

  • Suzuki-Miyaura coupling remains the go-to method for many applications due to its reliability, mild conditions, and the stability of the organoboron reagents.

  • Negishi coupling is an excellent choice for complex substrates and when high reactivity is required, provided that anhydrous and anaerobic conditions can be maintained.

  • Kumada coupling offers a cost-effective solution when the substrates are tolerant of the highly reactive Grignard reagents.

  • Stille coupling provides a good alternative with high functional group tolerance, but the toxicity of tin compounds is a significant consideration.

  • C-H activation represents the future of biphenyl synthesis, offering a more sustainable and atom-economical approach, particularly as methods for achieving high regioselectivity continue to advance.

By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to best achieve their synthetic goals in the preparation of valuable 3-substituted biphenyl compounds.

References

A Comparative Guide to the Reaction Kinetics of Iodobiphenyl Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, iodobiphenyls serve as pivotal precursors for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The efficiency of transformations involving these isomers is critically dependent on their reaction kinetics, which are, in turn, dictated by the position of the iodine substituent on the biphenyl scaffold. This guide provides an in-depth comparative analysis of the kinetics of ortho-, meta-, and para-iodobiphenyl in prevalent cross-coupling reactions, supported by experimental insights and mechanistic principles.

The Decisive Role of Isomerism in Reaction Kinetics

The reactivity of iodobiphenyl isomers in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, is profoundly influenced by a combination of electronic and steric factors. These factors directly impact the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, thereby governing the overall reaction rate.

Electronic Effects: A Hammett Plot Perspective

The electronic environment of the carbon-iodine bond is a primary determinant of its reactivity. For para- and meta-substituted isomers, the electronic influence of the second phenyl ring and any additional substituents can be quantitatively assessed.

A Hammett plot for the Suzuki-Miyaura cross-coupling of para-substituted iodobenzenes reveals a positive reaction constant (ρ = 1.5).[1] This positive value signifies that electron-withdrawing groups accelerate the reaction. This finding is consistent with the oxidative addition of the aryl iodide to the low-valent palladium catalyst being the rate-determining step.[1] In this step, a more electron-deficient carbon center of the C-I bond is more susceptible to nucleophilic attack by the electron-rich metal center.

For the iodobiphenyl isomers, the second phenyl group acts as a mild electron-withdrawing group through inductive effects. The position of the iodine atom determines the extent of this electronic influence. While direct comparative kinetic data for all three isomers in a single study is scarce, the principles of electronic effects suggest that the para- and meta-isomers would have similar electronic activation, with the para-isomer potentially being slightly more reactive due to more effective electronic communication.

Steric Hindrance: The Ortho Effect

The ortho-iodobiphenyl isomer introduces a significant steric challenge. The proximity of the bulky iodine atom and the adjacent phenyl ring can hinder the approach of the bulky phosphine-ligated palladium catalyst to the C-I bond for oxidative addition. This steric impediment is a well-recognized phenomenon in cross-coupling reactions involving ortho-substituted aryl halides.

Furthermore, the rotational barrier around the biphenyl C-C bond is significantly influenced by the presence of ortho-substituents. This restricted rotation can affect the planarity of the molecule, which in turn can influence its electronic properties and its ability to coordinate to the metal center. Studies on sterically hindered ortho-disubstituted aryl iodides in carbonylative cross-coupling reactions underscore the challenges associated with these substrates, implying a kinetic disadvantage for the ortho-isomer.

Based on these considerations, the general reactivity trend for the oxidative addition step, and often the overall reaction, is expected to be:

para > meta >> ortho

Comparative Kinetics in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a stalwart for C-C bond formation. The reactivity of aryl halides in this reaction is well-established to follow the order: I > Br > Cl > OTs, which is attributed to the bond dissociation energies of the carbon-halogen bond. The oxidative addition step is generally considered rate-limiting.

A study on the Suzuki-Miyaura coupling of para-substituted iodobenzenes demonstrated that electron-withdrawing groups enhance the reaction rate.[1] This supports the notion that the electronic nature of the iodobiphenyl isomer plays a crucial role. The steric hindrance in 2-iodobiphenyl is expected to significantly slow down its reaction rate compared to the 3- and 4-isomers.

IsomerExpected Relative RatePrimary Influencing Factor
4-Iodobiphenyl FastestFavorable electronics, minimal steric hindrance.
3-Iodobiphenyl IntermediateFavorable electronics, minimal steric hindrance.
2-Iodobiphenyl SlowestSignificant steric hindrance impeding oxidative addition.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The mechanism also involves an oxidative addition of the aryl halide to a palladium(0) complex.

In a competition experiment involving the Buchwald-Hartwig amination of a mixture of iodobenzene and bromobenzene, high selectivity for the reaction of iodobenzene was observed.[2] This highlights the significantly faster rate of oxidative addition for aryl iodides. While this study did not compare the iodobiphenyl isomers, the principle of steric hindrance affecting the oxidative addition step remains paramount. Therefore, 2-iodobiphenyl would be expected to react slower than its meta and para counterparts.

Ullmann Coupling

The traditional Ullmann reaction, involving copper-mediated coupling of aryl halides, is also sensitive to steric and electronic effects. While mechanistic understanding has evolved, the initial interaction of the aryl halide with the metal surface or complex is still a critical step. Nickel-catalyzed Ullmann-type couplings of sterically hindered aryl halides have been developed, suggesting that overcoming the steric barrier is a key challenge. It is reasonable to extrapolate that the reactivity of iodobiphenyl isomers in Ullmann-type reactions would follow a similar trend, with the ortho-isomer being the least reactive.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative kinetics of the iodobiphenyl isomers, a standardized experimental protocol is essential. The following outlines a general procedure for monitoring the progress of a Suzuki-Miyaura cross-coupling reaction using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • 2-Iodobiphenyl, this compound, 4-Iodobiphenyl (high purity)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Dodecane (internal standard)

  • Methanol (for quenching)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere glovebox or Schlenk line

Reaction Setup
  • Catalyst Pre-formation (optional but recommended for reproducibility): In a glovebox, prepare a stock solution of the active Pd(0) catalyst by reacting Pd(OAc)₂ with PPh₃ in toluene.

  • Reaction Mixture Preparation: In separate, identical reaction vessels, add the respective iodobiphenyl isomer (e.g., 1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a precise amount of the internal standard (dodecane) to each reaction vessel.

  • Add anhydrous toluene (e.g., 10 mL) to each vessel.

  • Seal the vessels and bring them to the desired reaction temperature (e.g., 80 °C) under an inert atmosphere.

Kinetic Monitoring
  • Initiation: Inject the pre-formed catalyst solution into each reaction vessel simultaneously to start the reactions.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of methanol.

  • Analysis: Analyze the quenched samples by GC-MS. The concentration of the iodobiphenyl isomer and the biphenyl product are determined by comparing their peak areas to that of the internal standard.

Data Analysis
  • Plot the concentration of each iodobiphenyl isomer as a function of time.

  • Determine the initial reaction rate for each isomer from the initial slope of the concentration vs. time curve.

  • The relative rates of the isomers provide a quantitative comparison of their reactivity under the specified conditions.

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow for the kinetic study.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation Ar'B(OH)₂ Base ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow cluster_prep Reaction Preparation cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis Reactants Weigh Reactants (Iodobiphenyl Isomer, Boronic Acid, Base) Solvent_IS Add Anhydrous Solvent & Internal Standard Reactants->Solvent_IS Inert_Atmosphere Establish Inert Atmosphere & Bring to Temperature Solvent_IS->Inert_Atmosphere Catalyst_Injection Inject Catalyst Solution (t=0) Inert_Atmosphere->Catalyst_Injection Aliquots Withdraw Aliquots at Timed Intervals Catalyst_Injection->Aliquots Quench Quench Aliquots Aliquots->Quench GCMS Analyze by GC-MS Quench->GCMS Concentration_Plot Plot [Reactant] vs. Time GCMS->Concentration_Plot Rate_Determination Determine Initial Rates Concentration_Plot->Rate_Determination Comparison Compare Relative Rates Rate_Determination->Comparison

Caption: Experimental workflow for the comparative kinetic analysis of iodobiphenyl isomers.

Conclusion and Outlook

The kinetic behavior of iodobiphenyl isomers in cross-coupling reactions is a nuanced interplay of electronic and steric effects. While a definitive quantitative comparison across all reaction types requires further dedicated studies, the established principles of organometallic chemistry provide a robust framework for predicting their relative reactivity. The para-isomer generally exhibits the most favorable kinetics due to a combination of electronic activation and minimal steric hindrance. The meta-isomer is expected to have comparable reactivity to the para-isomer, while the ortho-isomer is significantly less reactive due to profound steric impediment.

For researchers and professionals in drug development and materials science, a thorough understanding of these kinetic differences is paramount for reaction optimization, catalyst selection, and the rational design of synthetic routes. The provided experimental protocol offers a template for conducting in-house comparative studies to generate specific data for a given catalytic system, enabling more efficient and predictable synthetic outcomes.

References

A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in 3-Iodobiphenyl Synthesis

This compound is a pivotal building block in modern organic synthesis, particularly valued in the development of organic electronics and complex pharmaceutical intermediates.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allows for the precise construction of highly conjugated molecular frameworks.[1] However, the integrity of these advanced applications hinges on the purity of the starting material. The presence of residual starting materials (e.g., 3-aminobiphenyl), isomers (2- and 4-iodobiphenyl), or de-iodinated biphenyl can drastically alter reaction kinetics, introduce downstream separation challenges, and compromise the performance of the final product.

This guide provides an in-depth comparison of the three principal analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a framework for selecting the most appropriate technique for your laboratory's needs.

Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Routine Purity Analysis

HPLC is often the first line of defense for purity assessment of non-volatile to semi-volatile organic molecules like this compound. Its principle of separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase makes it exceptionally robust for quantifying the target analyte relative to its impurities.[2]

The Rationale for HPLC

The choice of Reversed-Phase HPLC (RP-HPLC) is a logical starting point. This compound is a relatively non-polar molecule, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[3] UV detection is ideal, as the biphenyl system possesses a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.[4] This method provides a clear quantitative picture based on the area percentage of the main peak, assuming all components have similar UV absorbance characteristics—a reasonable starting assumption for structurally related impurities.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a self-validating system. System suitability tests (e.g., replicate injections of a standard to check for consistent retention time and peak area) should be performed before sample analysis to ensure the system is performing correctly.[2]

1. Instrumentation and Consumables:

  • HPLC System: A standard system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid (to improve peak shape).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Solvent: Acetonitrile/Water (50:50 v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 50% B

    • 19-25 min: 50% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of the sample solvent to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of ~0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Purity is calculated based on the area percent of the this compound peak relative to the total area of all observed peaks in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution (~1 mg/mL) Filtration Syringe Filtration (0.45 µm) SamplePrep->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation Gradient Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation

Caption: HPLC Purity Analysis Workflow.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The Gold Standard for Volatile Impurities

For a compound like this compound, which has a moderate boiling point, GC-MS offers superior resolution and the significant advantage of mass identification.[5] This technique is particularly adept at detecting and identifying volatile or semi-volatile impurities that might be present in small quantities, such as residual solvents or low-boiling point side products.

The Rationale for GC-MS

The choice of GC-MS is driven by the need for both high-efficiency separation (the "GC" part) and definitive identification (the "MS" part).[6] A non-polar capillary column (like a 5% phenyl-methylpolysiloxane) is ideal, as it separates compounds primarily based on their boiling points and polarity.[7] Electron Ionization (EI) is a standard MS technique that fragments molecules in a reproducible manner, creating a characteristic "fingerprint" mass spectrum for each compound.[8] This allows for the unambiguous identification of impurities by comparing their mass spectra to library databases (e.g., NIST).

Experimental Protocol: GC-MS with Electron Ionization

1. Instrumentation and Consumables:

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Sample Solvent: Dichloromethane or ethyl acetate.

2. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 270 °C.

  • Injection Mode: Splitless (to maximize sensitivity for trace impurities).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Sample Preparation:

  • Prepare a ~1 mg/mL solution of the synthesized this compound in a suitable volatile solvent.

  • Filter if necessary, though dilution often suffices.

4. Data Analysis:

  • The Total Ion Chromatogram (TIC) is used for purity assessment via the area percent method, similar to HPLC.

  • For each impurity peak, extract the mass spectrum.

  • Identify the impurity by comparing its spectrum against a reference library (e.g., NIST/Wiley) and by interpreting the fragmentation pattern. The molecular ion peak for this compound should be present at m/z 280.[10]

Chapter 3: Quantitative NMR (qNMR) Spectroscopy – The Path to Absolute Purity

While chromatographic methods provide relative purity, qNMR stands apart by its ability to determine absolute purity without requiring a reference standard of the analyte itself.[11] This is a first-principles method, as the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]

The Rationale for qNMR

The power of qNMR lies in its use of a certified internal standard of known purity and weight.[11] By comparing the integral of a well-resolved proton signal from this compound with the integral of a signal from the internal standard, one can calculate the precise molar quantity and, subsequently, the mass purity of the analyte.[13] This method is orthogonal to chromatography and is insensitive to non-proton-containing impurities (like inorganic salts) and compounds that may not ionize or have a poor chromophore.

Experimental Protocol: ¹H qNMR with an Internal Standard

1. Instrumentation and Consumables:

  • NMR Spectrometer: 400 MHz or higher, equipped for quantitative analysis.

  • NMR Tubes: High-precision tubes.

  • Internal Standard (IS): A certified standard with high purity (e.g., maleic anhydride or 1,3,5-trimethoxybenzene). The IS must have signals that do not overlap with the analyte signals.

  • Deuterated Solvent: A solvent that dissolves both the analyte and the IS (e.g., DMSO-d₆ or CDCl₃).

2. Sample Preparation:

  • Accurately weigh ~20 mg of the synthesized this compound into a vial.

  • Accurately weigh ~10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30 seconds is often a safe starting point.

  • Use a 90° pulse angle.

  • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals being integrated).

4. Data Analysis:

  • Carefully phase and baseline-correct the spectrum.[12]

  • Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_x / I_std) * (N_std / N_x) * (MW_x / MW_std) * (m_std / m_x) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight (this compound = 280.11 g/mol )[10]

    • m: Mass

    • P: Purity of the standard

    • x: Analyte (this compound)

    • std: Internal Standard

Comparative Summary and Method Selection

The optimal choice of analytical technique depends on the specific requirements of the analysis.

FeatureHPLC-UVGC-MS¹H qNMR
Principle Differential PartitioningVolatility & MassNuclear Spin Resonance
Purity Type Relative (Area %)Relative (Area %)Absolute (Mass %)
Impurity ID Tentative (by RT)Definitive (by MS)Possible (by structure)
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)
Throughput HighMediumLow to Medium
Key Advantage Robust, widely availableDefinitive identificationAbsolute quantification
Key Limitation Co-elution possibleLimited to thermally stable, volatile compoundsLower sensitivity, requires pure internal standard
Decision-Making Framework

The following diagram illustrates a logical approach to selecting the appropriate purity assessment method.

Decision_Tree Start Goal: Assess Purity of This compound Q1 Need to identify unknown impurities? Start->Q1 Q2 Need absolute purity value (e.g., for reference standard)? Q1->Q2 No GCMS Use GC-MS Q1->GCMS Yes Q3 Routine check for known impurities? Q2->Q3 No qNMR Use qNMR Q2->qNMR Yes HPLC Use HPLC Q3->HPLC Yes

Caption: Method Selection for Purity Analysis.

Conclusion

Assessing the purity of synthesized this compound is not a one-size-fits-all process. A multi-faceted approach provides the most comprehensive and trustworthy results. For routine quality control and relative quantification, HPLC is an efficient and reliable tool. When definitive identification of volatile impurities is paramount, GC-MS is the superior choice. For establishing an absolute purity value for a batch to be used as a standard or in highly sensitive applications, qNMR is the authoritative method. By understanding the strengths and causality of each technique, researchers can confidently select the appropriate protocol to validate the quality of their synthesis, ensuring the integrity and reproducibility of their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. 3-Iodobiphenyl (CAS No. 20442-79-9), a key intermediate in organic synthesis, requires meticulous handling and disposal due to its specific hazard profile. This guide provides a direct, procedural framework for its safe management, moving beyond simple checklists to explain the causality behind each critical step. Our goal is to ensure that every protocol is a self-validating system for safety and compliance.

Hazard Profile & Immediate Safety Precautions

Understanding the intrinsic hazards of this compound is the foundation of its safe management. It is classified as an irritant and an environmental toxin. All handling and disposal operations must be predicated on this knowledge.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementPrecautionary CodesSource(s)
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352[1][2]
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritationP261, P271, P304+P340[1][2]
Acute Aquatic HazardH401: Toxic to aquatic lifeP273
Chronic Aquatic HazardH411: Toxic to aquatic life with long lasting effectsP273, P391
Required Personal Protective Equipment (PPE)

The causality for PPE selection is directly linked to the substance's hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Hand Protection : Wear chemical-impermeable gloves, such as nitrile. Gloves must be inspected for integrity before use.[3]

  • Eye/Face Protection : Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used if there is a splash hazard.

  • Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher risk of exposure, wear impervious clothing.[3]

  • Respiratory Protection : All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood.[1][3] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4]

Safe Handling and Storage
  • Handling : Avoid all direct contact with skin and eyes and prevent the formation of dusts or aerosols.[3] Use non-sparking tools to prevent ignition from electrostatic discharge.[2]

  • Storage : Store in a tightly sealed, suitable container in a cool, dry, and well-ventilated location.[1][3] Keep the container away from incompatible materials, particularly strong oxidizing agents.[5]

The Core Disposal Workflow: From Bench to Final Disposition

The proper disposal of this compound is a multi-step process governed by its chemical classification. The following workflow ensures regulatory compliance and operational safety.

cluster_0 Step 1: Classification & Segregation cluster_1 Step 2: Collection & Containment cluster_2 Step 3: Final Disposal A Identify Waste: This compound (Solid or in Solution) B Classify as: HALOGENATED ORGANIC WASTE A->B Due to Carbon-Iodine bond C Segregate from: - Non-Halogenated Organics - Aqueous Waste (Acids/Bases) - Solid Waste (Non-chemically contaminated) B->C D Select a compatible, leak-proof container (e.g., HDPE or glass) C->D Transfer waste E Attach a Hazardous Waste Label D->E F Record Contents: - 'Waste this compound' - List all components and concentrations - Note hazards (Irritant, Environmental Hazard) E->F Fill out completely G Store container in a designated Satellite Accumulation Area (SAA) F->G Keep container closed H Container is full or accumulation time limit is reached G->H Monitor status I Submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) office H->I J EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) I->J K Final Disposition: Controlled Incineration with Flue Gas Scrubbing J->K Primary treatment method

Caption: Workflow for the safe disposal of this compound.

Step 1: Waste Classification & Segregation (The "Why")

The single most critical step in this process is correct classification. This compound contains a carbon-halogen bond (C-I), which legally and chemically classifies it as a halogenated organic waste .[6]

  • Causality : Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to scrub resulting acid gases (like hydrogen iodide) from the emissions.[2][3] Mixing halogenated waste with non-halogenated waste forces the entire volume to be treated as halogenated, dramatically increasing disposal costs and environmental burden.[7]

Step 2: Waste Collection & Containment
  • Container Selection : Use only sturdy, leak-proof containers that are chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are appropriate.

  • Labeling : All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[8] The label must include the full chemical names of all components, their relative concentrations, and the date of accumulation.[8]

  • Storage : Keep waste containers tightly sealed except when adding waste.[9] Store them in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel and away from drains or sources of ignition.[8]

Step 3: Arranging for Final Disposal

The final disposal of this compound is not a task for laboratory personnel. It must be handled by a licensed chemical destruction facility.

  • Procedure : Once your waste container is nearly full or reaches your institution's time limit for accumulation, submit a pickup request through your Environmental Health & Safety (EHS) department.

  • Methodology : The accepted and regulated disposal method is removal to a licensed chemical destruction plant for controlled incineration.[2][3] This high-temperature process ensures the complete breakdown of the aromatic and halogenated structure.

Decontamination & Empty Container Management

Proper decontamination prevents unintentional exposure and cross-contamination.

Protocol 3.1: Decontamination of Glassware & Equipment
  • Initial Solvent Rinse : Rinse the contaminated glassware or equipment with a small amount of a suitable solvent (e.g., acetone or ethanol). Crucially, this rinsate is also hazardous waste and must be collected in the designated halogenated organic waste container.

  • Detergent Wash : Wash the equipment thoroughly with a laboratory detergent (e.g., Liquinox®) and hot water.[10] Use a brush to remove all visible residue.

  • Tap Water Rinse : Rinse the item thoroughly with tap water.

  • Deionized Water Rinse : Perform a final rinse with deionized water to remove any remaining detergent or salts.[10]

  • Drying : Allow the equipment to air dry completely before reuse or storage.

Protocol 3.2: Disposal of Empty Containers

An "empty" container that held this compound is not yet safe for regular trash. It must be managed as follows:

  • Triple Rinse : Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone).[2][3] Collect all rinsate as halogenated hazardous waste.[9]

  • Label Defacing : Completely remove, obliterate, or deface the original chemical label.[9]

  • Final Disposal : Once rinsed and the label is removed, the container can be punctured to render it unusable and disposed of in a sanitary landfill, or offered for recycling if your facility's program allows.[2][3]

Emergency Procedures: Spill & Exposure Response

Immediate and correct response to a spill or exposure is critical.

A Spill of this compound Occurs B Is the spill large, in a public area, or are you unsure how to proceed? A->B C EVACUATE AREA Alert others Call EHS/Emergency Number Provide details (location, substance, quantity) B->C Yes D MINOR SPILL (Small quantity, contained in fume hood) B->D No E Alert colleagues in the immediate area D->E F Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) E->F G Absorb spill with inert material (e.g., vermiculite, sand, chemical sorbent) F->G H Collect absorbed material using non-sparking tools G->H I Place in a sealed, labeled container for hazardous waste disposal H->I J Decontaminate the spill area I->J

Caption: Decision tree for responding to a this compound spill.

First Aid Measures
  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1][3]

  • Eye Contact : Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.